Bis-PEG11-acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50O15/c27-25(28)1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-26(29)30/h1-24H2,(H,27,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKYGEBIUHVZNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Bis-PEG11-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG11-acid is a homobifunctional polyethylene glycol (PEG) derivative that serves as a versatile crosslinking agent in bioconjugation and drug delivery applications. It features a hydrophilic 11-unit polyethylene glycol spacer arm terminated with a carboxylic acid group at each end. This structure allows for the covalent linkage of two molecules, typically proteins, peptides, or other biomolecules containing primary amine groups, through the formation of stable amide bonds. The PEG spacer enhances the solubility and bioavailability of the resulting conjugate while providing a flexible linkage.[1][2][3] Its defined length and composition make it a valuable tool in the precise engineering of complex bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[][5][6]
Physicochemical Properties
The precise physicochemical properties of this compound can vary slightly between suppliers. However, the key specifications are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 602.7 g/mol | [1][2] |
| Purity | ≥95% - 98% | [1][2] |
| Appearance | White to off-white solid or viscous oil | Generic |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents like DCM | [7] |
| Storage | Store at -20°C, desiccated | [7] |
Core Applications
The primary utility of this compound lies in its ability to act as a flexible, hydrophilic linker. Its applications span various areas of biopharmaceutical research and development.
Protein and Peptide PEGylation
PEGylation, the process of covalently attaching PEG chains to proteins or peptides, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic biomolecules.[8][9][10] this compound can be used to crosslink proteins or to link a protein to another molecule. The hydrophilic PEG chain increases the hydrodynamic radius of the modified protein, which can reduce renal clearance and extend its circulating half-life.[8]
PROTAC Synthesis
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][11] The linker connecting the target protein-binding ligand and the E3 ligase-binding ligand is a critical component of a PROTAC's design, influencing the formation and stability of the ternary complex.[5][] PEG linkers like this compound are frequently employed in PROTAC synthesis due to their hydrophilicity, which can improve the solubility and cell permeability of the PROTAC, and their flexibility, which allows for the optimal orientation of the two binding ligands.[][6][]
Bioconjugation and Surface Modification
The terminal carboxylic acid groups of this compound can be activated to react with primary amines on a variety of molecules and surfaces. This allows for its use in a wide range of bioconjugation applications, including the linkage of enzymes, antibodies, and oligonucleotides. It can also be used to modify surfaces, such as nanoparticles and microplates, to reduce non-specific binding and improve biocompatibility.[1]
Experimental Protocols
The following are detailed methodologies for the use of this compound in common applications.
Activation of Carboxylic Acid Groups with EDC/NHS
To react this compound with primary amines, the carboxylic acid groups must first be activated. A common method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[13][14][15][16] This two-step process forms a more stable amine-reactive NHS ester, which then reacts with the primary amine to form a stable amide bond.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5 or hydroxylamine)
-
Amine-containing molecule (e.g., protein, peptide)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure (Aqueous Method): [13][14][16]
-
Reagent Preparation: Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature. Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Activation: Dissolve the amine-containing molecule in the Coupling Buffer. In a separate tube, dissolve this compound in the Activation Buffer. Add a 2 to 10-fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.
-
Incubation: Incubate the activation reaction mixture for 15-30 minutes at room temperature.
-
Coupling: Add the activated this compound solution to the solution of the amine-containing molecule. The pH of the reaction should be adjusted to 7.2-7.5 for optimal coupling.
-
Reaction: Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the Quenching Solution to stop the reaction and hydrolyze any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.
Synthesis of a Symmetrical Dimeric Conjugate
This protocol describes the crosslinking of two molecules of an amine-containing compound using this compound.
Materials:
-
Amine-containing molecule (Molecule A)
-
Activated this compound (prepared as described in section 4.1)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Preparation: Dissolve Molecule A in the Coupling Buffer.
-
Reaction: Add the activated this compound solution to the solution of Molecule A. A molar ratio of 0.5:1 (this compound:Molecule A) is recommended to favor the formation of the A-(PEG)-A dimer.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the Quenching Solution and incubate for 15 minutes at room temperature.
-
Purification: Purify the resulting conjugate to separate the desired dimer from unreacted monomer and other side products.
Visualizations
EDC/NHS Activation and Amine Coupling Pathway
Caption: EDC/NHS activation of this compound and subsequent amine coupling.
General Workflow for PROTAC Synthesis using this compound
Caption: Stepwise synthesis of a PROTAC using a this compound linker.
References
- 1. Bis-PEG-acid | BroadPharm [broadpharm.com]
- 2. Bis-PEG acid, Acid linker, PEG Diacid | BroadPharm [broadpharm.com]
- 3. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Bis-PEG11-DBCO | BroadPharm [broadpharm.com]
- 8. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creativepegworks.com [creativepegworks.com]
- 10. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 11. m.youtube.com [m.youtube.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
An In-Depth Technical Guide to the Bis-PEG11-Acid Crosslinker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG11-acid is a homobifunctional crosslinking reagent that has become an invaluable tool in the fields of bioconjugation, drug delivery, and materials science. It consists of a central, hydrophilic polyethylene glycol (PEG) core composed of eleven repeating ethylene glycol units, flanked on both ends by reactive carboxylic acid groups.[1][2][3] This well-defined, monodisperse structure provides a precise spacer length, enhancing the solubility and stability of conjugates while minimizing steric hindrance.[4] Its principal utility lies in its ability to covalently link molecules containing primary amine groups, making it a versatile linker for modifying proteins, peptides, antibodies, and nanoparticles.[1][3] This guide provides a comprehensive overview of its properties, reactivity, applications, and a general protocol for its use.
Core Physicochemical Properties
The defined structure of this compound imparts consistent and predictable characteristics to conjugation reactions. The central PEG chain is known for its biocompatibility, flexibility, and ability to reduce the immunogenicity of therapeutic molecules.[5]
| Property | Value | Reference(s) |
| Synonyms | PEG11 diacid, Dicarboxylic Acid PEG11 | [1][2] |
| Molecular Weight | 602.7 g/mol | [2] |
| Purity | Typically ≥98% | [2] |
| Appearance | White/off-white solid or viscous oil | N/A |
| Solubility | Soluble in water and common organic solvents (e.g., DMSO, DMF) | [6][7] |
| Storage Conditions | Store at -20°C, desiccated | [6] |
| Reactive Groups | Carboxylic Acid (-COOH) x 2 | [1] |
| Reactivity | Primary amines (-NH₂) in the presence of an activator | [3] |
Reactivity and Chemical Principles
The utility of this compound stems from the reactivity of its terminal carboxylic acid groups. These groups do not react spontaneously with amines but require activation to form a stable amide bond. The most common and efficient method for this is carbodiimide chemistry, often in a two-step process involving N-hydroxysuccinimide (NHS) to enhance yield and stability.[8][9]
Mechanism of Action: Two-Step Amine Coupling
-
Activation: In the first step, a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), reacts with the carboxylic acid groups on the this compound. This reaction forms a highly reactive but unstable O-acylisourea intermediate.[8]
-
Stabilization & Conjugation: This intermediate is susceptible to hydrolysis in aqueous solutions.[8] To prevent this and improve reaction efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added. NHS rapidly reacts with the O-acylisourea intermediate to form a more stable NHS ester.[8][10] This amine-reactive ester can then be reliably conjugated to a primary amine on the target molecule (e.g., the ε-amine of a lysine residue on a protein), forming a stable amide bond and releasing NHS.[11]
The diagram below illustrates this common two-step conjugation workflow.
Applications in Research and Drug Development
The unique properties of the this compound linker make it suitable for a wide range of applications, from fundamental research to the development of advanced therapeutics.[12]
Antibody-Drug Conjugates (ADCs)
In ADCs, a highly potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen.[13] The linker is a critical component influencing the ADC's stability, solubility, and pharmacokinetic profile.[12] Hydrophilic PEG linkers like this compound are used to connect the antibody and the hydrophobic payload, improving the overall aqueous solubility of the ADC, reducing aggregation, and potentially leading to better in vivo performance.[14][15]
PROTACs (Proteolysis Targeting Chimeras)
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system to destroy a specific target protein.[16] They consist of a ligand that binds the target protein and another that recruits an E3 ubiquitin ligase, joined by a linker.[17] PEG linkers are the most common type used in PROTAC design, as their flexibility and hydrophilicity are crucial for enabling the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[16][18] The ability to easily synthesize PEGs of different lengths allows for systematic optimization of the linker to achieve maximal degradation efficiency.[]
Surface Modification
This compound is used to modify the surfaces of materials, such as nanoparticles, quantum dots, and medical devices.[20][21] When covalently attached to a surface, the PEG chains form a hydrophilic layer that can reduce the non-specific adsorption of proteins (biofouling), improve biocompatibility, and provide functional handles (the second carboxylic acid group) for the subsequent attachment of targeting ligands or other biomolecules.[20][22]
Experimental Protocols
The following is a general, two-step protocol for conjugating this compound to an amine-containing molecule. Optimization is critical and will depend on the specific properties of the molecule being conjugated.
Materials and Reagent Preparation
-
This compound
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) : Store desiccated at -20°C. Equilibrate to room temperature before opening. Prepare solutions immediately before use as it is moisture-sensitive.[8][23]
-
NHS or Sulfo-NHS (N-hydroxysulfosuccinimide) : Store desiccated at -20°C. Prepare solutions immediately before use.[8]
-
Activation Buffer : 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5–6.0.[9] Buffers containing primary amines (Tris, glycine) or carboxylates must be avoided in this step.[9][23]
-
Conjugation Buffer : 1X PBS (Phosphate-Buffered Saline), pH 7.2–8.0.[9] Other amine-free buffers like borate or carbonate can also be used.
-
Quenching Solution : 1 M Tris-HCl, 1 M hydroxylamine, or 1 M glycine, pH ~8.0.[9]
-
Target Molecule : Dissolved in Conjugation Buffer.
-
Desalting Column : For purification of the final conjugate.[8]
General Conjugation Procedure
This procedure is based on activating the carboxyl groups of the crosslinker first, followed by conjugation to the target protein or molecule.
Step-by-Step Method:
-
Preparation : Allow EDC and NHS vials to equilibrate to room temperature before opening to prevent condensation.[8] Dissolve the this compound in Activation Buffer to the desired concentration.
-
Activation : Prepare fresh solutions of EDC and NHS in Activation Buffer (or water). A common starting point is a 2- to 10-fold molar excess of EDC and NHS over the carboxylic acid groups of the this compound. Add the EDC and NHS solutions to the this compound solution. Incubate for 15-30 minutes at room temperature.[9]
-
Conjugation : Immediately add the activated crosslinker solution to your amine-containing target molecule, which should be in the Conjugation Buffer. The pH of the final reaction mixture should be between 7.2 and 8.0 for efficient amine coupling.[24]
-
Incubation : Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[9]
-
Quenching : Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for an additional 30 minutes.[8][9]
-
Purification : Remove unreacted crosslinker and reaction byproducts (e.g., N-substituted urea) from the final conjugate using size-exclusion chromatography (e.g., a desalting column) or dialysis.[8]
Conclusion
This compound is a highly versatile and effective homobifunctional crosslinker. Its well-defined structure, combined with the beneficial properties of its hydrophilic PEG spacer, provides researchers and drug developers with a powerful tool for creating stable, soluble, and functional bioconjugates. From enhancing the therapeutic properties of ADCs and PROTACs to improving the biocompatibility of material surfaces, the applications of this compound continue to expand, driving innovation across the life sciences.
References
- 1. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 2. Bis-PEG acid, Acid linker, PEG Diacid | BroadPharm [broadpharm.com]
- 3. Bis-PEG-acid | AxisPharm [axispharm.com]
- 4. Bis-Bromoacetamido-PEG11 | AxisPharm [axispharm.com]
- 5. chempep.com [chempep.com]
- 6. Bis-PEG11-DBCO | BroadPharm [broadpharm.com]
- 7. Bis-Mal-PEG11 | BroadPharm [broadpharm.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. Bis-PEG-NHS - ADC Linkers | AxisPharm [axispharm.com]
- 11. Bis-PEG-NHS, Amine reactive | BroadPharm [broadpharm.com]
- 12. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 13. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Use of Uniform PEG Compounds in the Design of ADCs | Chemical Linkers in Antibody–Drug Conjugates (ADCs) | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 17. nbinno.com [nbinno.com]
- 18. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creativepegworks.com [creativepegworks.com]
- 21. One of PEG Applications: Surface Modification | Biopharma PEG [biochempeg.com]
- 22. researchgate.net [researchgate.net]
- 23. sigmaaldrich.cn [sigmaaldrich.cn]
- 24. vectorlabs.com [vectorlabs.com]
A Technical Guide to Bis-PEG11-acid: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Bis-PEG11-acid, a homobifunctional crosslinker pivotal in bioconjugation, drug delivery, and surface modification. This document outlines its chemical and physical properties, details its role in modifying proteins and peptides, and provides established experimental protocols for its application.
Core Properties of this compound
This compound is a polyethylene glycol (PEG) derivative featuring a carboxylic acid group at both termini of a discrete 11-unit ethylene glycol chain. This structure imparts hydrophilicity and enables the covalent linkage of two amine-containing molecules.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound. While specific experimental values for some physical properties can vary between suppliers, the molecular weight is a fundamental constant.
| Property | Value | Source |
| Molecular Weight | 602.67 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in water, DMSO, DCM, DMF |
Chemical Reactivity and Applications
The defining feature of this compound is its two terminal carboxylic acid groups.[1] These groups can react with primary amines to form stable amide bonds, a cornerstone of bioconjugation chemistry. This reaction is not spontaneous and requires the use of coupling agents to activate the carboxylic acid.[2]
Common applications in research and drug development include:
-
Protein and Peptide Pegylation: The covalent attachment of PEG chains (PEGylation) to therapeutic proteins or peptides can enhance their solubility, stability, and in vivo circulation half-life, while potentially reducing their immunogenicity.
-
Antibody-Drug Conjugate (ADC) Development: this compound can serve as a hydrophilic linker to conjugate cytotoxic drugs to antibodies, improving the pharmacokinetic profile of the resulting ADC.
-
Surface Modification: The functionalization of surfaces, such as nanoparticles and beads, with this compound can reduce non-specific protein binding and provide anchor points for the attachment of targeting ligands.
-
PROTAC Synthesis: In the field of targeted protein degradation, this linker can be used to connect a target protein-binding ligand and an E3 ligase-recruiting ligand in the formation of Proteolysis Targeting Chimeras (PROTACs).
Experimental Protocols
The following section details a standard experimental protocol for the conjugation of this compound to an amine-containing molecule, such as a protein, using the common EDC/NHS chemistry.
Amine Conjugation via EDC/NHS Coupling
This two-step protocol first activates the carboxylic acid groups of this compound with EDC and NHS to form a more stable amine-reactive NHS ester, which then reacts with the amine groups on the target molecule.
Materials:
-
This compound
-
Protein or other amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column for purification
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare stock solutions of this compound, EDC, and NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF). Prepare the protein solution in the Coupling Buffer.
-
Activation of this compound:
-
Dissolve this compound in the Activation Buffer.
-
Add a molar excess of EDC and NHS (typically 2-5 fold excess of each over the carboxylic acid groups) to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to the Amine-Containing Molecule:
-
Immediately add the activated this compound solution to the protein solution in the Coupling Buffer. The pH of the reaction mixture should be between 7.2 and 8.0 for efficient coupling to primary amines.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification of the Conjugate: Remove unreacted PEG linker, byproducts, and quenching reagents from the conjugated protein using size exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC).[][4][5][6] The choice of method will depend on the properties of the protein and the PEGylated conjugate.
Visualizing the Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
References
- 1. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 2. broadpharm.com [broadpharm.com]
- 4. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 6. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Bis-PEG11-acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis of Bis-PEG11-acid, a homobifunctional crosslinker crucial for bioconjugation and drug delivery applications. This document outlines a common and effective laboratory-scale synthetic methodology, including a detailed experimental protocol, quantitative data, and characterization techniques.
Introduction
This compound, also known as PEG-11 dicarboxylic acid, is a polyethylene glycol (PEG) derivative featuring carboxylic acid groups at both termini of a discrete 11-unit ethylene glycol chain. The hydrophilic nature of the PEG spacer enhances the solubility and bioavailability of conjugated molecules, while the terminal carboxyl groups provide reactive handles for covalent attachment to amine-containing biomolecules such as proteins, peptides, and antibodies. This guide focuses on a widely employed synthetic route: the reaction of undecaglycol with succinic anhydride.
Synthetic Pathway
The synthesis of this compound is typically achieved through the esterification of the terminal hydroxyl groups of undecaethylene glycol with succinic anhydride. This reaction proceeds via nucleophilic acyl substitution, where the hydroxyl groups of the PEG attack the electrophilic carbonyl carbon of the anhydride, leading to the ring-opening of the succinic anhydride and the formation of a terminal carboxylic acid.
A general schematic for this synthesis is presented below:
Caption: Synthetic workflow for this compound.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| Undecaethylene Glycol (MW: 502.59 g/mol ) | 1.0 eq |
| Succinic Anhydride (MW: 100.07 g/mol ) | 2.2 eq |
| Triethylamine (MW: 101.19 g/mol ) | 2.5 eq |
| Solvent | |
| Anhydrous Dioxane | 20 mL per gram of undecaglycol |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Reaction Time | 12 - 18 hours |
| Purification | |
| Precipitation Solvent | Cold Diethyl Ether |
| Expected Product | |
| Product Name | This compound |
| Molecular Weight | 703.73 g/mol |
| Theoretical Yield | > 90% |
| Purity (by NMR) | > 95% |
Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Materials and Reagents
-
Undecaethylene glycol (HO-(CH₂CH₂O)₁₁-H)
-
Succinic anhydride
-
Triethylamine (TEA)
-
Anhydrous 1,4-Dioxane
-
Diethyl ether, anhydrous, cold (0-4 °C)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Reaction Setup
-
A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser with a gas inlet for inert gas is assembled.
-
The glassware is flame-dried under a stream of argon or nitrogen to ensure anhydrous conditions.
Synthesis Procedure
-
Dissolution of Reactants:
-
To the reaction flask, add undecaethylene glycol (e.g., 5.0 g, 9.95 mmol) and succinic anhydride (2.19 g, 21.89 mmol, 2.2 eq).
-
Add anhydrous dioxane (100 mL) to dissolve the reactants. Stir the mixture until a clear solution is obtained.
-
-
Addition of Base:
-
Charge the dropping funnel with a solution of triethylamine (3.47 mL, 24.88 mmol, 2.5 eq) in anhydrous dioxane (20 mL).
-
Add the triethylamine solution dropwise to the reaction mixture over a period of 30 minutes at room temperature while stirring.
-
-
Reaction:
-
After the addition of triethylamine is complete, allow the reaction mixture to stir at room temperature under an inert atmosphere for 12-18 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Dichloromethane:Methanol, 9:1).
-
Purification
-
Solvent Removal:
-
After the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.
-
-
Precipitation:
-
Dissolve the resulting viscous oil in a minimal amount of dichloromethane (DCM).
-
Slowly add the DCM solution to a beaker containing vigorously stirred cold diethyl ether (approximately 200 mL).
-
A white precipitate of this compound will form.
-
-
Isolation and Drying:
-
Collect the precipitate by vacuum filtration and wash it with cold diethyl ether.
-
Dry the product under high vacuum to remove any residual solvent.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the ethylene glycol protons (a multiplet around 3.6 ppm) and the succinate methylene protons (a multiplet around 2.6 ppm). The absence of the terminal hydroxyl proton signal from the starting material and the appearance of a broad carboxylic acid proton signal (around 12 ppm) confirms the reaction completion.
-
¹³C NMR: The carbon NMR will show peaks corresponding to the PEG backbone carbons and the carbonyl carbons of the carboxylic acid and ester groups.
Mass Spectrometry (MS)
-
Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to confirm the molecular weight of the final product (Expected [M+Na]⁺: ~726.7 g/mol ).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
The FTIR spectrum should exhibit a broad O-H stretch from the carboxylic acid groups (around 3000 cm⁻¹) and a strong C=O stretch from the ester and carboxylic acid groups (around 1730-1700 cm⁻¹).
Storage and Handling
This compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at -20°C to prevent degradation. Avoid exposure to moisture.
Conclusion
This guide provides a comprehensive framework for the successful synthesis, purification, and characterization of this compound. The described protocol offers a reliable method for producing this valuable bifunctional linker, which is integral to the development of advanced bioconjugates and drug delivery systems. Researchers should adhere to standard laboratory safety practices when performing this synthesis.
Navigating the Solubility Landscape of Bis-PEG11-acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Bis-PEG11-acid in various organic solvents. Aimed at professionals in research and drug development, this document synthesizes available qualitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for solubility assessment. Understanding the solubility of this homobifunctional PEG linker is critical for its effective application in bioconjugation, drug delivery, and surface modification.
Qualitative Solubility Profile of this compound and Related PEG Compounds
While specific quantitative solubility data for this compound remains limited in publicly available literature, a general understanding of its solubility can be extrapolated from the behavior of polyethylene glycol (PEG) compounds and closely related derivatives. The solubility of PEG and its derivatives is influenced by the polarity of the solvent, the molecular weight of the PEG chain, and the nature of the end functional groups.
Based on technical data sheets for similar PEGylated molecules and general chemical principles, the following table summarizes the expected qualitative solubility of this compound in common organic solvents.
| Organic Solvent | Chemical Formula | Polarity | Expected Solubility of this compound |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble |
| Chloroform | CHCl₃ | Polar Aprotic | Soluble[1] |
| Toluene | C₇H₈ | Nonpolar | Less Soluble (Solubility may increase with heating)[1] |
| Alcohols (e.g., Ethanol, Methanol) | R-OH | Polar Protic | Less Soluble[1] |
| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Not Soluble[1] |
It is important to note that as the molecular weight of the PEG chain increases, the solubility in organic solvents tends to decrease.
Experimental Protocol for Determining Solubility
To ascertain the precise quantitative solubility of this compound in a specific organic solvent, a systematic experimental approach is necessary. The following protocol outlines a general method for this determination.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent(s) (analytical grade)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution for Calibration Curve:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards with decreasing concentrations.
-
-
HPLC Method Development:
-
Develop a suitable HPLC method to accurately quantify the concentration of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector settings.
-
Inject the calibration standards into the HPLC system and generate a calibration curve by plotting the peak area (or height) against the corresponding concentration.
-
-
Equilibrium Solubility Measurement (Shake-Flask Method):
-
Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred. It is recommended to centrifuge the vials at the set temperature and then withdraw the supernatant.
-
Dilute the supernatant with the organic solvent as necessary to bring the concentration within the range of the calibration curve.
-
Inject the diluted supernatant into the HPLC system and determine the peak area.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted supernatant.
-
Calculate the original concentration in the undiluted supernatant by accounting for the dilution factor. This value represents the saturation solubility of this compound in the tested solvent at the specified temperature.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.
Caption: Workflow for Solubility Assessment of this compound.
References
An In-depth Technical Guide to PEGylation with Bifunctional PEG
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of PEGylation utilizing bifunctional polyethylene glycol (PEG). It covers the fundamental principles, chemical strategies, experimental protocols, and characterization techniques relevant to the application of bifunctional PEGs in drug development, bioconjugation, and nanotechnology.
Core Concepts of Bifunctional PEGylation
PEGylation is the process of covalently attaching PEG chains to molecules such as proteins, peptides, or nanoparticles.[1][2] This modification can enhance the therapeutic properties of a molecule by increasing its hydrodynamic volume, which in turn can extend its circulatory half-life, improve stability, increase solubility, and reduce immunogenicity and antigenicity.[1][3][4]
Bifunctional PEGs are polymers that possess two reactive functional groups at their termini, enabling them to act as crosslinkers or spacers.[5][6] These linkers are broadly categorized into two main types:
-
Homobifunctional PEGs: These possess two identical functional groups (X-PEG-X).[7][8] They are primarily used as crosslinking agents to link two identical molecules or to form hydrogels.[7][8][9]
-
Heterobifunctional PEGs: These have two different functional groups (X-PEG-Y).[10][][12] This dual reactivity allows for the sequential and specific conjugation of two different entities, such as linking a targeting ligand to a drug molecule or a nanoparticle surface.[1][10][13]
The PEG chain itself confers water solubility and biocompatibility, while the terminal functional groups dictate the conjugation chemistry.[5] The length of the PEG chain can be customized to optimize the flexibility and steric hindrance of the final conjugate.[]
Figure 1. Comparison of Homobifunctional and Heterobifunctional PEG structures.
Chemistry of Bifunctional PEGylation
The choice of functional groups on the bifunctional PEG is determined by the available reactive sites on the target molecule (e.g., protein, peptide). The most common target on proteins is the primary amine of lysine residues.[14]
Table 1: Common Bifunctional PEG Reactive Groups and Their Targets
| Functional Group | Target Moiety | Resulting Linkage | Key Characteristics |
|---|---|---|---|
| Amine-Reactive | |||
| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) | Amide | Stable bond; reaction at pH 7-9.[15][16] |
| Aldehyde | Primary Amines (-NH₂) | Secondary Amine (via Schiff base) | Requires a reducing agent (e.g., NaCNBH₃); site-specific at N-terminus at controlled pH.[17] |
| Sulfhydryl-Reactive | |||
| Maleimide | Sulfhydryls (-SH) | Thioether | Highly specific reaction at pH 6.5-7.5.[15] |
| Vinyl Sulfone | Sulfhydryls (-SH) | Thioether | Stable bond; reacts at pH > 7.5.[16] |
| Orthopyridyl Disulfide (OPSS) | Sulfhydryls (-SH) | Disulfide | Reversible linkage, cleavable by reducing agents.[16] |
| Other Chemistries | |||
| Alkyne / Azide | Azide / Alkyne | Triazole | Used in "Click Chemistry"; highly specific and efficient.[18] |
| Carboxylic Acid (-COOH) | Primary Amines (-NH₂) | Amide | Requires activation (e.g., with EDC/NHS). |
Figure 2. Reaction pathway for amine-reactive PEGylation using an NHS-ester.
Experimental Protocols & Workflow
A successful PEGylation strategy involves three key stages: the conjugation reaction, purification of the conjugate, and comprehensive characterization.
Figure 3. General experimental workflow for protein PEGylation.
This protocol provides a general method for conjugating an NHS-ester functionalized PEG to a protein.
-
Reagent Preparation:
-
Dissolve the protein to be PEGylated in a reaction buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5) to a final concentration of 1-10 g/L.[17]
-
Immediately before use, dissolve the amine-reactive bifunctional PEG (e.g., NHS-PEG-X) in the same buffer or a compatible anhydrous solvent like DMSO.
-
-
Conjugation Reaction:
-
Add the dissolved PEG reagent to the protein solution. A molar excess of PEG (e.g., 10-fold molar excess per mole of protein) is typically used to drive the reaction.[19]
-
Incubate the reaction mixture at room temperature for 1 hour or at 4°C overnight with gentle stirring.[19] Reaction times can be optimized and may be as long as 20 hours.[17]
-
Quench the reaction by adding an excess of a small molecule amine (e.g., Tris or glycine) to consume any unreacted NHS-ester groups.
-
Purification is critical to remove unreacted PEG, protein, and reaction byproducts.
-
Buffer Exchange / Desalting:
-
Chromatographic Separation:
-
Use Size Exclusion Chromatography (SEC-HPLC) to separate the PEG-protein conjugate from the smaller, unconjugated protein and free PEG.[20]
-
Alternatively, Hydrophobic Interaction Chromatography (HIC) or Ion Exchange Chromatography (IEX) can be employed, as PEGylation alters the surface properties of the protein.[20]
-
Monitor the elution profile using UV absorbance (at 280 nm for protein) and collect fractions corresponding to the PEGylated product.
-
Characterization confirms the success of the conjugation and determines the degree of PEGylation.
-
SDS-PAGE Analysis:
-
Analyze the purified fractions using SDS-PAGE. The PEGylated protein will show a significant increase in apparent molecular weight compared to the unmodified protein. The broadness of the band is indicative of the heterogeneity of the PEG polymer.
-
-
Mass Spectrometry (MS):
-
HPLC Analysis:
Quantitative Data in PEGylation
The efficiency of a PEGylation reaction is influenced by multiple factors. Optimizing these parameters is crucial for achieving the desired product with high yield and selectivity.
Table 2: Representative PEGylation Reaction Parameters and Outcomes
| Protein | PEG Reagent | pH | Temperature (°C) | Protein Conc. (g/L) | Rate Constant (k₁) (L/mol·min) | Outcome / Observation |
|---|---|---|---|---|---|---|
| Lysozyme | 5 kDa mPEG-Aldehyde | 5.0 | 20 | 5 | 0.016 | pH did not significantly influence yield.[17] |
| scFv | 5 kDa mPEG-Aldehyde | 5.0 | 20 | 5 | 0.3 | Reaction rate was significantly faster than for lysozyme.[17] |
| scFv | 30 kDa mPEG-Aldehyde | 7.0 | 20 | 5 | - | Yield increased with increasing pH for the larger PEG.[17] |
| Micelles | 2-20 kDa PEG | - | - | - | - | Increasing PEG MW from 2 to 20 kDa increased in vivo circulation time.[24] |
| Liposomes | 0.75-5 kDa PEG | - | - | - | - | Increasing PEG MW from 750 Da to 5 kDa prolonged blood circulation.[24] |
Note: Data is illustrative and sourced from specific studies. Rate constants and yields are highly dependent on the specific protein and reaction conditions.[17]
Applications in Drug Development
Bifunctional PEGs are instrumental in advanced drug delivery systems.
-
Antibody-Drug Conjugates (ADCs): Heterobifunctional PEGs are used as flexible linkers to attach a potent cytotoxic drug to a monoclonal antibody, improving the ADC's solubility and pharmacokinetic profile.[5][10][18]
-
Targeted Drug Delivery: A targeting moiety (e.g., peptide, folate) can be attached to one end of a heterobifunctional PEG, and a drug or nanoparticle to the other, facilitating active targeting to specific cells or tissues.[10][25]
-
Nanoparticle Functionalization: PEG linkers are used to attach ligands to the surface of nanoparticles (e.g., gold nanoparticles), enhancing their stability and enabling targeted delivery.[1][25][26][27]
-
Hydrogel Formation: Homobifunctional PEGs with reactive end groups can crosslink to form hydrogels, which are used for controlled drug release and in tissue engineering.[9][28]
References
- 1. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]
- 2. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 3. PEGylation: an approach for drug delivery. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Heterobifunctional PEG [jenkemusa.com]
- 6. nofamerica.com [nofamerica.com]
- 7. Homobifunctional PEG [jenkemusa.com]
- 8. Homobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 9. Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. purepeg.com [purepeg.com]
- 12. Heterobifunctional PEGs Supplier-Biochempeg.com [biochempeg.com]
- 13. creativepegworks.com [creativepegworks.com]
- 14. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. idosi.org [idosi.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]
- 19. enovatia.com [enovatia.com]
- 20. researchgate.net [researchgate.net]
- 21. walshmedicalmedia.com [walshmedicalmedia.com]
- 22. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Carboxyl Groups in Bis-PEG11-acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG11-acid is a homobifunctional crosslinker that has emerged as a valuable tool in bioconjugation, drug delivery, and diagnostics. Its structure, characterized by a hydrophilic 11-unit polyethylene glycol (PEG) spacer flanked by two terminal carboxyl groups, provides a versatile platform for covalently linking molecules. The PEG backbone imparts favorable properties such as increased water solubility, reduced immunogenicity, and improved pharmacokinetics to the conjugated molecules. This in-depth technical guide focuses on the core functionality of this compound: the pivotal role of its terminal carboxyl groups in enabling a wide range of bioconjugation applications.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for its effective application. While specific experimental data for this particular molecule is not extensively published, its properties can be reliably inferred from data on similar dicarboxylic acid PEG linkers.
| Property | Value | Source/Comment |
| Molecular Weight | 602.67 g/mol | BroadPharm, AxisPharm[1][2] |
| Purity | ≥95% to 98% | BroadPharm, AxisPharm[1][3] |
| Appearance | White to off-white solid | General knowledge of PEG compounds |
| Solubility | Soluble in water and most organic solvents (e.g., DMSO, DMF) | General property of PEG linkers[4] |
| pKa of Carboxyl Groups | ~4-5 | Typical range for carboxylic acids on PEG linkers[3] |
The Chemistry of the Carboxyl Group: The Heart of Reactivity
The two terminal carboxyl groups (-COOH) are the reactive centers of this compound, enabling its function as a linker. The acidity of these groups, with a pKa typically in the range of 4-5, is a key determinant of their reactivity.[3] At a pH above the pKa, the carboxyl group will be deprotonated to a carboxylate anion (-COO-), which is a nucleophile. However, for most practical bioconjugation applications, the carboxyl group is activated to create a more reactive species that is susceptible to nucleophilic attack by primary amines.
Activation of Carboxyl Groups
The most common and efficient method for activating the carboxyl groups of this compound is through the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5] This two-step process is highly efficient and minimizes side reactions.
Reaction Workflow: Activation and Amine Coupling
Caption: EDC/NHS activation and subsequent amine coupling workflow.
This reaction proceeds in two distinct phases:
-
Activation: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[5] This intermediate is unstable in aqueous solutions. The addition of NHS or Sulfo-NHS traps this intermediate, converting it into a more stable NHS-ester.[5] This activation step is most efficient at a slightly acidic pH of 4.5-6.0.[6]
-
Coupling: The NHS-activated this compound readily reacts with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of proteins) to form a stable amide bond.[7] This coupling reaction is most efficient at a neutral to slightly basic pH of 7.2-8.0.[6]
Experimental Protocols
The following are detailed methodologies for key experiments involving the carboxyl groups of this compound. These are representative protocols and may require optimization for specific applications.
Protocol 1: Two-Step Aqueous EDC/NHS Conjugation of a Protein to this compound
This protocol describes the conjugation of a protein to both carboxyl groups of this compound, which can be used for crosslinking or nanoparticle formation. For conjugation to only one carboxyl group, the molar ratios should be adjusted accordingly.
Materials:
-
This compound
-
Protein with primary amine groups
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and Sulfo-NHS to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.
-
Immediately before use, prepare 10 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer. These reagents are moisture-sensitive and should be used fresh.[8]
-
Dissolve the protein in Coupling Buffer at a desired concentration (e.g., 1-10 mg/mL).
-
-
Activation of this compound:
-
In a microcentrifuge tube, add the desired amount of this compound stock solution to an appropriate volume of Activation Buffer.
-
Add a 10 to 20-fold molar excess of EDC and Sulfo-NHS to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to Protein:
-
Immediately add the activated this compound solution to the protein solution. A common starting point is a 10 to 50-fold molar excess of the linker to the protein.[7]
-
The pH of the reaction mixture should be between 7.2 and 8.0 for optimal coupling. If necessary, adjust the pH with PBS.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS-esters.
-
-
Purification:
-
Remove excess crosslinker and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Protocol 2: Characterization of the PEGylated Protein
The extent of PEGylation can be assessed using various analytical techniques.
Materials:
-
PEGylated protein conjugate
-
Unmodified protein (control)
-
SDS-PAGE equipment and reagents
-
HPLC system with a suitable column (e.g., size-exclusion or reverse-phase)
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
SDS-PAGE Analysis Workflow
References
- 1. Bis-PEG-acid | BroadPharm [broadpharm.com]
- 2. Bis-PEG-acid | AxisPharm [axispharm.com]
- 3. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 4. Bis-PEG11-DBCO | BroadPharm [broadpharm.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. broadpharm.com [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
In-depth Technical Guide: Bis-PEG11-acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis-PEG11-acid, a homobifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and proteomics. This document details its chemical properties, identifies key suppliers, and presents exemplary experimental protocols for its application.
Introduction to this compound
This compound is a polyethylene glycol (PEG) derivative characterized by a central chain of eleven ethylene glycol units, flanked on both ends by carboxylic acid functional groups. This structure imparts water solubility and biocompatibility, making it an ideal linker for covalently connecting two molecules. The terminal carboxylic acids can be activated to react with primary amines, enabling the conjugation of proteins, peptides, antibodies, and other biomolecules to various substrates, including nanoparticles, surfaces, or other macromolecules.
While a specific CAS number for this compound with a discrete chain length of exactly eleven PEG units is not consistently reported in public databases or by suppliers, its chemical structure and properties are well-defined.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | ~602.7 g/mol | [1][2] |
| Purity | ≥95% to ≥98% | [1][3] |
| Chemical Formula | C₂₆H₅₀O₁₅ (approximate) | N/A |
| Appearance | Not specified | N/A |
| Solubility | Soluble in water and many organic solvents | [4] |
| Storage Conditions | -20°C | [4][5][6] |
Suppliers
A variety of chemical suppliers offer this compound and related PEG-dicarboxylic acid linkers. The following table provides a non-exhaustive list of potential suppliers.
| Supplier | Product Name | Purity | Additional Information |
| AxisPharm | This compound | ≥95% | Part of a broader portfolio of PEG linkers for ADC development.[3] |
| BroadPharm | This compound | 98% | Offers a range of PEG linkers for bioconjugation and drug delivery.[1][2] |
| RuiaoBio | This compound | Not Specified | Specializes in PEG derivatives for research applications.[7] |
| Shanghai SCRSTANDARD | This compound | 95%+ | Lists the product with CAS number as N/A.[8] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, focusing on its application in bioconjugation.
Activation of Carboxylic Acid Groups with EDC/NHS Chemistry
This protocol describes the activation of the terminal carboxylic acids of this compound to form a more reactive N-hydroxysuccinimide (NHS) ester, which can then efficiently react with primary amines.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-50 mM.
-
Add a 1.5 to 2-fold molar excess of both EDC and NHS to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours in an inert atmosphere (e.g., under argon or nitrogen) to prevent hydrolysis of the activated ester.
-
The resulting solution containing the activated Bis-PEG11-NHS ester is now ready for conjugation to amine-containing molecules. It is recommended to use the activated linker immediately.
Conjugation of Activated this compound to a Protein
This protocol outlines the general procedure for conjugating the activated Bis-PEG11-NHS ester to a protein, such as an antibody.
Materials:
-
Activated Bis-PEG11-NHS ester solution (from protocol 4.1)
-
Protein to be conjugated (e.g., IgG antibody) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Quenching reagent (e.g., Tris or glycine solution)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Adjust the pH of the protein solution to 7.2-8.0 to ensure the primary amine groups are deprotonated and reactive.
-
Slowly add a 10- to 20-fold molar excess of the activated Bis-PEG11-NHS ester solution to the protein solution while gently stirring. The exact molar ratio may need to be optimized depending on the protein and the desired degree of labeling.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Purify the resulting protein conjugate using size-exclusion chromatography or dialysis to remove unreacted PEG linker and byproducts.
-
Characterize the conjugate to determine the degree of PEGylation and confirm its integrity and activity.
Visualizations
The following diagrams illustrate key conceptual frameworks related to the application of this compound.
Caption: Workflow for bioconjugation using this compound.
Caption: Structure of a bioconjugate linked by this compound.
References
- 1. Bis-PEG acid, Acid linker, PEG Diacid | BroadPharm [broadpharm.com]
- 2. Bis-PEG-acid | BroadPharm [broadpharm.com]
- 3. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 4. Bis-Mal-PEG11 | BroadPharm [broadpharm.com]
- 5. Bis-PEG11-DBCO | BroadPharm [broadpharm.com]
- 6. PEG11, 5579-66-8 | BroadPharm [broadpharm.com]
- 7. peg-linker.com [peg-linker.com]
- 8. This compound - 上海赛可锐生物科技有限公司 [scrbio.com]
The Core Principles of PEG Linkers in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers have become an indispensable tool in modern research and drug development. Their unique physicochemical properties—most notably their hydrophilicity, biocompatibility, and low immunogenicity—have established "PEGylation" as a leading strategy for enhancing the therapeutic efficacy of proteins, peptides, oligonucleotides, and small molecule drugs. This in-depth technical guide explores the fundamental principles of using PEG linkers, providing researchers with the core knowledge required to effectively design, synthesize, and characterize PEGylated conjugates for a wide range of applications, from targeted drug delivery to proteomics.
Fundamental Properties of PEG Linkers
Polyethylene glycol is a polymer composed of repeating ethylene oxide units. The properties that make it exceptionally well-suited for bioconjugation are multifaceted:
-
Hydrophilicity and Solubility: The repeating ether linkages in the PEG backbone are highly hydrophilic, enabling PEG to form a hydration shell. This property is crucial for increasing the aqueous solubility of hydrophobic molecules and preventing their aggregation.[1]
-
Biocompatibility and Low Immunogenicity: PEG is generally non-toxic and does not elicit a significant immune response, a critical attribute for in vivo applications.[1][] This "stealth" property shields the conjugated molecule from the host's immune system.[3]
-
Increased Hydrodynamic Size: The attachment of PEG chains significantly increases the hydrodynamic radius of a molecule, a key factor in altering its pharmacokinetic profile.[4][5] This increased size reduces renal clearance, thereby prolonging the circulation half-life of the therapeutic agent.[3][6]
-
Flexibility: The flexible nature of the PEG chain provides conformational freedom, acting as a spacer to minimize steric hindrance between the conjugated molecules.[1]
-
Protection from Proteolytic Degradation: The hydration shell formed by the PEG linker can sterically hinder the approach of proteolytic enzymes, thus enhancing the stability of protein and peptide therapeutics.[7][8]
Types and Architectures of PEG Linkers
PEG linkers are available in various architectures and with a wide array of functional groups to suit different conjugation chemistries.
2.1. Based on Dispersity:
-
Monodisperse PEG (dPEG®): These linkers consist of a single, discrete number of ethylene glycol units, resulting in a precise and uniform molecular weight.[9][10] This homogeneity is highly advantageous for therapeutic applications where batch-to-batch consistency is critical.
-
Polydisperse PEG: This is a mixture of PEG chains with a range of molecular weights, characterized by an average molecular weight.[9][10] While more cost-effective, the heterogeneity can lead to less defined conjugates.
2.2. Based on Architecture:
-
Linear PEG: The simplest architecture, consisting of a straight chain of repeating ethylene glycol units.[11][12] They are widely used for their straightforward synthesis and predictable behavior.
-
Branched PEG: These linkers have multiple PEG arms extending from a central core.[11][13] This structure provides a greater "umbrella-like" shielding effect, which can be more effective at reducing immunogenicity and further extending circulation half-life compared to linear PEGs of the same total molecular weight.[14] Branched PEGs can also offer a higher drug-loading capacity.[15]
2.3. Common Functional Groups:
The choice of functional group on the PEG linker is dictated by the available reactive sites on the target molecule (e.g., protein, antibody).
-
Amine-Reactive: N-hydroxysuccinimide (NHS) esters are widely used to react with primary amines (e.g., lysine residues) to form stable amide bonds.[16][17]
-
Thiol-Reactive: Maleimide groups react specifically with free sulfhydryl groups (e.g., cysteine residues) to form stable thioether linkages.[7]
-
"Click Chemistry" Groups: Azide and alkyne groups are used for copper-catalyzed or strain-promoted cycloaddition reactions, offering high specificity and efficiency.[17]
-
Heterobifunctional Linkers: These linkers possess two different reactive groups at their termini, allowing for the sequential conjugation of two different molecules.[13]
Quantitative Impact of PEGylation on Biomolecule Properties
The choice of PEG linker, particularly its molecular weight and architecture, has a quantifiable impact on the properties of the resulting conjugate.
Table 1: Effect of PEG Molecular Weight on Protein Hydrodynamic Radius
| PEG Molecular Weight (kDa) | Protein (HSA) | Resulting Hydrodynamic Radius (Rh) of Conjugate (nm) | Fold Increase in Rh |
| 0 (Native) | Human Serum Albumin (HSA) | ~3.5 | 1.00 |
| 5 | Human Serum Albumin (HSA) | ~4.2 | 1.20 |
| 10 | Human Serum Albumin (HSA) | ~5.2 | 1.48 |
| 20 (Linear) | Human Serum Albumin (HSA) | ~6.1 | 1.75 |
| 20 (Branched) | Human Serum Albumin (HSA) | ~6.4 | 1.83 |
Data synthesized from multiple sources indicating the trend of increasing hydrodynamic radius with PEG molecular weight.[12][18]
Table 2: Influence of PEG Molecular Weight on Circulation Half-Life
| Protein | PEG Molecular Weight (kDa) | Circulation Half-Life (Elimination) | Fold Increase in Half-Life |
| rhTIMP-1 (unmodified) | 0 | 1.1 hours | 1 |
| rhTIMP-1 | 20 | 28 hours | ~25 |
| Filgrastim (unmodified) | 0 | 3.5 - 3.8 hours | 1 |
| Pegfilgrastim | 20 | 42 hours | ~11-12 |
This table illustrates the significant extension of circulation half-life achieved through PEGylation.[19][20]
Table 3: Comparison of Drug-to-Antibody Ratio (DAR) for Linear vs. Branched PEG Linkers
| Linker Type | Target | Achievable DAR | Observations |
| Linear PEG | Antibody | Typically 2-4 | Higher DARs can lead to aggregation and loss of affinity with hydrophobic drugs and linkers.[21] |
| Branched PEG | Antibody | Up to 8 or higher | The branched structure can better accommodate multiple drug molecules, minimizing aggregation and preserving antibody function.[8][22] |
Branched PEG linkers can enable higher drug loading in antibody-drug conjugates (ADCs) without compromising the conjugate's stability.[8]
Experimental Protocols
Detailed methodologies are crucial for successful PEGylation and characterization.
Protocol for NHS-Ester PEGylation of a Protein
This protocol provides a general guideline for conjugating an amine-reactive PEG linker to a protein.
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.0)
-
Amine-reactive PEG-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Preparation of Protein Solution: Ensure the protein is in an amine-free buffer. If the stock buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS.
-
Preparation of PEG-NHS Ester Stock Solution: Immediately before use, dissolve the PEG-NHS ester in DMSO or DMF to a concentration of 10 mg/mL. The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.
-
PEGylation Reaction:
-
Calculate the required amount of PEG-NHS ester to achieve the desired molar excess (typically 5-20 fold molar excess over the protein).
-
Slowly add the calculated volume of the PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be below 10% (v/v).
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours. Reaction times may need optimization depending on the protein.
-
-
Quenching the Reaction: Add the quenching buffer to a final concentration of 10-50 mM to consume any unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Proceed immediately to the purification of the PEGylated protein to remove unreacted PEG, hydrolyzed PEG, and any remaining quenching agent.
Purification of PEGylated Proteins
Chromatographic techniques are essential for separating the desired PEGylated conjugate from the reaction mixture.
4.2.1. Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of the protein, SEC is effective at removing smaller molecules like unreacted PEG and byproducts.[][12]
Protocol Outline:
-
Column Equilibration: Equilibrate the SEC column (e.g., Sephacryl, Superdex) with a suitable buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Load the quenched reaction mixture onto the column.
-
Elution: Elute the sample with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and monitor the eluate using UV absorbance at 280 nm. The PEGylated protein will elute earlier than the unmodified protein and other smaller impurities.
-
Analysis: Analyze the collected fractions by SDS-PAGE or other methods to identify the fractions containing the purified PEGylated protein.
4.2.2. Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge. PEGylation shields the charged residues on the protein surface, altering its overall charge and allowing for the separation of different PEGylated species (e.g., mono-, di-, multi-PEGylated) and positional isomers.[12][17]
Protocol Outline:
-
Column Selection and Equilibration: Choose an appropriate IEX resin (cation or anion exchange) based on the pI of the protein and the buffer pH. Equilibrate the column with a low-salt starting buffer.
-
Sample Loading: Load the sample onto the column. The PEGylated protein may bind differently to the resin compared to the unmodified protein.
-
Elution: Elute the bound proteins using a salt gradient (e.g., increasing NaCl concentration). Different PEGylated species will elute at different salt concentrations.
-
Fraction Collection and Analysis: Collect and analyze fractions as described for SEC.
Characterization of PEGylated Proteins by MALDI-TOF Mass Spectrometry
MALDI-TOF MS is a powerful technique to determine the molecular weight of the PEGylated conjugate and to assess the degree of PEGylation (the number of PEG chains attached).[23]
Sample Preparation Protocol:
-
Matrix Selection: For proteins, sinapinic acid (SA) or α-cyano-4-hydroxycinnamic acid (HCCA) are common matrices.
-
Matrix Preparation: Prepare a saturated solution of the matrix in a suitable solvent (e.g., a mixture of acetonitrile and 0.1% trifluoroacetic acid in water).
-
Sample-Matrix Co-crystallization (Dried Droplet Method):
-
Mix the purified PEGylated protein solution (typically 1-10 pmol/µL) with the matrix solution in a 1:1 to 1:10 ratio.
-
Spot 1-2 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely, forming co-crystals of the sample and matrix.
-
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in linear mode for high molecular weight proteins. The resulting spectrum will show a series of peaks corresponding to the unmodified protein and the protein with one, two, or more attached PEG chains.
Visualizing the Role of PEG Linkers in Advanced Applications
Graphviz diagrams can effectively illustrate the complex workflows and mechanisms where PEG linkers play a pivotal role.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis
Caption: Workflow for the synthesis of an antibody-drug conjugate (ADC) using a PEG linker.
Mechanism of PROTAC-mediated Protein Degradation
Caption: The mechanism of a PROTAC utilizing a PEG linker to induce protein degradation.
Role of PEG Linkers in Lipid Nanoparticle (LNP) Formulation for mRNA Delivery
Caption: The role of PEG-lipids in the formulation and function of lipid nanoparticles for mRNA delivery.
Conclusion
PEG linkers are a cornerstone of modern bioconjugation and drug delivery, offering a versatile platform to enhance the properties of a wide array of molecules. A thorough understanding of their fundamental principles, including their physicochemical properties, the impact of their architecture and molecular weight, and the chemistries for their conjugation, is paramount for researchers in this field. By leveraging the detailed protocols and conceptual frameworks presented in this guide, scientists and drug development professionals can more effectively design and implement PEGylation strategies to advance their research and develop novel therapeutics with improved efficacy and safety profiles.
References
- 1. precisepeg.com [precisepeg.com]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 20. kinampark.com [kinampark.com]
- 21. polyethylene-glycol-based-linkers-as-hydrophilicity-reservoir-for-antibody-drug-conjugates - Ask this paper | Bohrium [bohrium.com]
- 22. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Homobifunctional Crosslinking Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of homobifunctional crosslinking agents, their chemical properties, and their applications in research and drug development. It includes detailed experimental protocols and visual workflows to facilitate their use in the laboratory.
Core Concepts of Homobifunctional Crosslinking
Homobifunctional crosslinkers are chemical reagents that possess two identical reactive groups, enabling them to covalently link two similar functional groups within or between molecules.[1] These reagents are invaluable tools for studying protein-protein interactions, stabilizing protein structures, and creating multi-subunit complexes.[1] By forming stable covalent bonds between spatially proximate amino acid residues, homobifunctional crosslinkers can "freeze" transient interactions, allowing for their capture and subsequent analysis.
The general structure of a homobifunctional crosslinker consists of two reactive end groups separated by a spacer arm. The nature of the reactive groups determines the target functional groups on the protein (e.g., primary amines on lysine residues or sulfhydryls on cysteine residues), while the length and composition of the spacer arm dictate the distance between the linked residues.
Quantitative Data of Common Homobifunctional Crosslinking Agents
The selection of an appropriate crosslinking agent is critical for experimental success and depends on several factors, including the target functional groups, the desired distance between linked molecules, and the solubility and cell membrane permeability of the reagent.[2] The following tables summarize the key quantitative properties of commonly used amine-reactive and sulfhydryl-reactive homobifunctional crosslinkers.
Table 1: Amine-Reactive Homobifunctional Crosslinkers
| Crosslinker | Abbreviation | Molecular Weight (Da) | Spacer Arm Length (Å) | Water Soluble | Membrane Permeable | Cleavable? | Reactive Toward |
| Bis(sulfosuccinimidyl) suberate | BS3 | 572.43 | 11.4 | Yes | No | No | Primary Amines |
| Disuccinimidyl suberate | DSS | 368.35 | 11.4 | No | Yes | No | Primary Amines |
| Disuccinimidyl glutarate | DSG | 326.26 | 7.7 | No | Yes | No | Primary Amines |
| Dithiobis(succinimidyl propionate) | DSP | 404.42 | 12.0 | No | Yes | Yes (by reducing agents) | Primary Amines |
| 3,3'-Dithiobis(sulfosuccinimidyl propionate) | DTSSP | 608.51 | 12.0 | Yes | No | Yes (by reducing agents) | Primary Amines |
| Ethylene glycol bis(succinimidyl succinate) | EGS | 456.36 | 16.1 | No | Yes | Yes (by hydroxylamine) | Primary Amines |
| Ethylene glycol bis(sulfosuccinimidyl succinate) | Sulfo-EGS | 660.45 | 16.1 | Yes | No | Yes (by hydroxylamine) | Primary Amines |
| Disuccinimidyl tartrate | DST | 344.24 | 6.4 | No | Yes | Yes (by periodate) | Primary Amines |
| Sulfodisuccinimidyl tartrate | Sulfo-DST | 548.32 | 6.4 | Yes | No | Yes (by periodate) | Primary Amines |
Table 2: Sulfhydryl-Reactive Homobifunctional Crosslinkers
| Crosslinker | Abbreviation | Molecular Weight (Da) | Spacer Arm Length (Å) | Water Soluble | Membrane Permeable | Cleavable? | Reactive Toward |
| 1,4-Bismaleimidobutane | BMB | 248.23 | 10.9 | No | Yes | No | Sulfhydryls |
| Bismaleimidohexane | BMH | 276.28 | 16.1 | No | Yes | No | Sulfhydryls |
| 1,4-Bis-[3-(2-pyridyldithio)propionamido]butane | DPDPB | 428.71 | 19.9 | No | Yes | Yes (by reducing agents) | Sulfhydryls |
| Dithio-bis-maleimidoethane | DTME | 280.32 | 13.1 | No | Yes | Yes (by reducing agents) | Sulfhydryls |
Experimental Protocols
General Protocol for In Vitro Protein Crosslinking with DSS
This protocol describes a general procedure for crosslinking proteins in solution using the amine-reactive, membrane-permeable crosslinker Disuccinimidyl Suberate (DSS).
Materials:
-
Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, or bicarbonate buffer, pH 7.2-8.5)
-
Disuccinimidyl suberate (DSS)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE reagents and equipment
Procedure:
-
Protein Preparation: Prepare the protein sample at a suitable concentration (typically 0.1-5 mg/mL) in a non-amine-containing buffer.
-
DSS Stock Solution Preparation: Immediately before use, dissolve DSS in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 25 mM). DSS is moisture-sensitive, so it should be handled in a dry environment.
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve the desired final concentration (typically a 10- to 50-fold molar excess of DSS over the protein). Gently mix and incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching the Reaction: Stop the crosslinking reaction by adding the quenching buffer to a final concentration of 20-50 mM. The primary amines in the quenching buffer will react with and consume any excess DSS. Incubate for 15 minutes at room temperature.
-
Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species corresponding to crosslinked protein complexes. The samples can then be further analyzed by mass spectrometry or other techniques.
Protocol for Cell Surface Protein Crosslinking with BS3
This protocol outlines a method for crosslinking proteins on the surface of living cells using the water-soluble, membrane-impermeable crosslinker Bis(sulfosuccinimidyl) suberate (BS3).
Materials:
-
Adherent or suspension cells
-
Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Bis(sulfosuccinimidyl) suberate (BS3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Cell lysis buffer
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS to remove any amine-containing components from the culture medium.
-
BS3 Solution Preparation: Immediately before use, dissolve BS3 in PBS to the desired concentration (typically 1-3 mM).
-
Crosslinking Reaction: Add the BS3 solution to the cells and incubate for 30 minutes at room temperature or on ice.
-
Quenching the Reaction: Terminate the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Cell Lysis: Wash the cells with PBS and then lyse the cells using an appropriate lysis buffer.
-
Analysis: Analyze the cell lysate by SDS-PAGE and Western blotting using an antibody specific to a protein of interest to detect the formation of crosslinked complexes.
Visualizing Workflows and Signaling Pathways
Graphviz (DOT language) is a powerful tool for visualizing complex workflows and biological pathways. The following diagrams illustrate key applications of homobifunctional crosslinking agents.
Cross-Linking Mass Spectrometry (XL-MS) Workflow
Caption: Workflow for Cross-Linking Mass Spectrometry (XL-MS).
Investigating MEK1-ERK2 Interaction in the MAPK Signaling Pathway
Caption: Probing MEK1-ERK2 interaction with a homobifunctional crosslinker.
Workflow for Antibody-Drug Conjugate (ADC) Formation
Caption: Workflow for creating an Antibody-Drug Conjugate (ADC).
References
An In-depth Technical Guide to Bis-PEG11-acid for Preliminary Protein Modification Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Bis-PEG11-acid, a homobifunctional crosslinker, for its application in preliminary protein modification studies. PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules, is a widely utilized strategy to enhance the therapeutic properties of proteins, including increased stability, improved solubility, and reduced immunogenicity.[1][2] this compound, with its defined eleven-unit PEG chain and terminal carboxylic acid groups, offers a versatile tool for researchers exploring the impact of PEGylation on their proteins of interest.
Core Concepts of this compound in Protein Modification
This compound is a homobifunctional PEG derivative featuring two reactive carboxyl groups at either end of a discrete PEG chain.[3][4] These carboxylic acid groups can be activated to react with primary amines, such as the lysine residues on the surface of proteins, to form stable amide bonds.[3][5] This process allows for the crosslinking of proteins or the introduction of a hydrophilic spacer arm. The PEG11 spacer enhances the solubility and flexibility of the resulting conjugate, potentially reducing steric hindrance.
The modification of proteins with this compound can be a crucial step in various bioconjugation applications, including the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies.[6][7] By altering the physicochemical properties of a protein, researchers can investigate the effects on its biological activity, pharmacokinetics, and immunogenicity.
Physicochemical Properties and Handling
Proper handling and storage of this compound are critical for maintaining its reactivity. Key properties and handling guidelines are summarized below.
| Property | Value/Recommendation |
| Molecular Weight | 602.67 g/mol [3] |
| Appearance | Off-white/white solid or viscous liquid (depending on molecular weight)[8] |
| Solubility | Soluble in regular aqueous solutions and most organic solvents like DMSO and DMF.[8][9][10] |
| Storage | Store desiccated at -20°C. Avoid frequent freeze-thaw cycles.[8][9][10][11] |
| Handling | Allow the reagent to reach room temperature before opening to prevent moisture condensation. For ease of handling, prepare a stock solution in an anhydrous water-miscible organic solvent such as DMSO or DMF. Store stock solutions at -20°C under an inert gas (e.g., argon or nitrogen).[11] |
Experimental Protocol: Protein Modification with this compound
This protocol outlines a general procedure for the modification of a protein with this compound using EDC/NHS chemistry to activate the carboxylic acid groups for reaction with primary amines on the protein.
Materials Required:
-
This compound
-
Protein of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.5 M MES buffer, pH 4.5-6.0[11]
-
Reaction Buffer: Amine-free buffer, pH 7-9 (e.g., PBS: 20mM sodium phosphate, 150mM NaCl, pH 7.4; 100mM carbonate/bicarbonate; or 50mM borate).[11] Avoid buffers containing primary amines like Tris or glycine.[11]
-
Quenching Solution (optional): e.g., 1 M Tris-HCl, pH 8.0
-
Purification system: Size-exclusion chromatography (SEC) or dialysis equipment.[8]
-
Anhydrous DMSO or DMF
Experimental Workflow:
Caption: Workflow for protein modification using this compound.
Detailed Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration should be determined based on the desired molar excess for the reaction.
-
Dissolve the protein of interest in the chosen amine-free Reaction Buffer to a known concentration.
-
-
Activation of this compound:
-
In a separate reaction vessel, add the desired amount of this compound from the stock solution.
-
Add EDC and NHS to the this compound solution in Activation Buffer. A molar ratio of 1:2:2 (this compound:EDC:NHS) is a common starting point.
-
Incubate the activation mixture for 15 minutes at room temperature. The activation reaction is most efficient at a pH of 4.5-7.2.[11]
-
-
Protein Conjugation:
-
Immediately add the activated this compound solution to the protein solution. The reaction of the NHS-activated ester with primary amines is most efficient at a pH of 7-8.[11]
-
The molar excess of the activated this compound over the protein will determine the degree of modification and should be optimized for the specific application. A 10- to 20-fold molar excess is a general starting point for PEGylation reactions.[8]
-
Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.[11] Reaction times and temperatures may need to be optimized.
-
-
Quenching (Optional):
-
To stop the reaction, a quenching reagent that contains primary amines, such as Tris-HCl, can be added to consume any unreacted NHS-activated this compound.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts by purifying the protein conjugate. Size-exclusion chromatography (SEC) or dialysis are common methods for this purpose.[8]
-
-
Characterization:
-
Analyze the resulting conjugate to determine the degree of PEGylation using techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, or HPLC.
-
Signaling Pathway and Logical Relationships
The chemical reaction pathway for the modification of a protein's primary amine with this compound is a two-step process involving the activation of the carboxylic acid followed by nucleophilic attack from the amine.
Caption: Chemical reaction pathway for protein PEGylation with this compound.
Applications and Considerations
The use of this compound in preliminary protein modification studies can provide valuable insights into:
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a protein, reducing renal clearance and extending its circulating half-life.[2]
-
Enhanced Stability: The hydrophilic PEG chain can shield the protein from proteolytic enzymes and improve its stability in various formulations.
-
Reduced Immunogenicity: The PEG layer can mask immunogenic epitopes on the protein surface, leading to a reduced immune response.[1]
-
Increased Solubility: The amphiphilic nature of PEG can improve the solubility of hydrophobic proteins.[2]
Researchers should consider that the degree and sites of PEGylation can significantly impact the biological activity of the protein. Therefore, optimization of the reaction conditions and thorough characterization of the resulting conjugate are essential steps in the research and development process. Site-specific PEGylation methods, such as engineering a free cysteine for reaction with a maleimide-PEG derivative, can offer greater control over the modification process.[1] However, for initial screening and proof-of-concept studies, the random modification of lysine residues with reagents like this compound provides a straightforward and valuable approach.
References
- 1. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 4. Bis-PEG acid, Acid linker, PEG Diacid | BroadPharm [broadpharm.com]
- 5. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Bis-Bromoacetamido-PEG11 | AxisPharm [axispharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Bis-PEG11-DBCO | BroadPharm [broadpharm.com]
- 10. Bis-Mal-PEG11 | BroadPharm [broadpharm.com]
- 11. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
Methodological & Application
Application Notes and Protocols for Bis-PEG11-acid Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to proteins, is a widely utilized strategy in drug development to enhance the therapeutic properties of protein-based drugs. This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, prolong circulation half-life, and shield it from proteolytic degradation and immunogenic responses.[1][2][3]
Bis-PEG11-acid is a homobifunctional PEG linker characterized by a discrete chain length of 11 ethylene glycol units, flanked by a carboxylic acid group at each terminus.[4] This structure allows for the crosslinking of two amine-containing molecules or the introduction of a defined-length spacer arm. The carboxylic acid groups can be activated to react with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, forming stable amide bonds.[4][5] The relatively short length of the PEG11 chain is advantageous in applications where a minimal increase in hydrodynamic volume is desired, or when creating closely linked protein dimers. This application note provides a detailed protocol for the conjugation of a model protein to this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials and Methods
Materials and Reagents
-
Protein: e.g., Monoclonal Antibody (mAb) at 10 mg/mL in Phosphate Buffered Saline (PBS)
-
This compound: (MW ~602.67 g/mol )
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): (MW 191.70 g/mol )
-
N-hydroxysuccinimide (NHS): (MW 115.09 g/mol )
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Reaction Buffer: 1X Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Purification: Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200 or equivalent)
-
General Lab Equipment: pH meter, stir plate and stir bars, reaction vials, analytical balance, spectrophotometer, SDS-PAGE equipment, mass spectrometer.
Experimental Protocols
Activation of this compound with EDC and NHS
The carboxylic acid groups of this compound are activated using EDC and NHS to form a more stable amine-reactive NHS ester.[6][7][8] This two-step process is most efficient at a slightly acidic pH.[1]
-
Prepare Reagents: Allow all reagents to equilibrate to room temperature before use. Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately prior to use.
-
Reaction Setup: In a microcentrifuge tube, dissolve this compound in Activation Buffer to a final concentration of 100 mM.
-
Activation: Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS relative to the amount of this compound.
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
Protein Conjugation with Activated this compound
The activated this compound is then reacted with the protein in a buffer with a pH between 7.2 and 8.0 for optimal coupling to primary amines.
-
Buffer Exchange (Optional): If the protein is not already in a suitable amine-free buffer, exchange it into the Reaction Buffer (PBS, pH 7.4) using a desalting column or dialysis.
-
Conjugation Reaction: Add the activated this compound solution to the protein solution at a desired molar excess (e.g., 10-fold, 20-fold, or 50-fold molar excess of PEG linker to protein).
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Terminate the reaction by adding the Quenching Solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.
Purification of the PEGylated Protein
The PEGylated protein conjugate is separated from unreacted PEG linker and other reaction components using size-exclusion chromatography.
-
Column Equilibration: Equilibrate the SEC column with 1X PBS, pH 7.4.
-
Sample Loading: Load the quenched reaction mixture onto the equilibrated SEC column.
-
Fraction Collection: Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm. The PEGylated protein will elute earlier than the unreacted PEG linker and other small molecules.
-
Pooling and Concentration: Pool the fractions containing the purified PEGylated protein and concentrate if necessary using an appropriate centrifugal filter device.
Characterization of the Conjugate
The extent of PEGylation can be assessed using various analytical techniques:
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein bands corresponding to the number of attached PEG chains.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Determine the precise molecular weight of the conjugate to confirm the degree of PEGylation.[9][10]
-
Dynamic Light Scattering (DLS): Measure the hydrodynamic radius of the conjugate to assess changes in size and potential aggregation.
Data Presentation
The following table presents hypothetical data from a series of conjugation reactions with varying molar ratios of this compound to a model monoclonal antibody (mAb, ~150 kDa).
| Reaction ID | mAb Concentration (mg/mL) | Molar Ratio (PEG:mAb) | Reaction Time (hours) | Average Degree of PEGylation (PEG/mAb) | Conjugate Yield (%) |
| C-01 | 5 | 10:1 | 2 | 1.5 | 85 |
| C-02 | 5 | 20:1 | 2 | 3.2 | 82 |
| C-03 | 5 | 50:1 | 2 | 6.8 | 75 |
| C-04 | 10 | 20:1 | 4 | 4.1 | 80 |
Visualizations
Caption: Experimental workflow for this compound protein conjugation.
Caption: Receptor tyrosine kinase signaling induced by a dimeric ligand.
Conclusion
This application note provides a comprehensive protocol for the conjugation of proteins with this compound using EDC/NHS chemistry. The described methodology allows for the controlled attachment of a short, homobifunctional PEG linker, enabling applications such as the creation of protein homodimers for studying receptor activation or introducing a defined spacer in protein constructs. The provided workflow and characterization methods serve as a valuable resource for researchers in academia and the biopharmaceutical industry engaged in the development of novel protein therapeutics. The degree of PEGylation can be modulated by adjusting the reaction conditions, such as the molar ratio of the PEG linker to the protein and the reaction time. Careful purification and characterization are essential to ensure the quality and homogeneity of the final PEGylated protein conjugate.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. New Bis-Alkylation Reagents for Protein Conjugation - UCL Discovery [discovery.ucl.ac.uk]
- 5. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bis-PEG-acid | BroadPharm [broadpharm.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. broadpharm.com [broadpharm.com]
- 10. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols: A Step-by-Step Guide for Peptide PEGylation with Bis-PEG11-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. This modification can enhance solubility, increase systemic circulation time, and reduce immunogenicity. Bis-PEG11-acid is a homobifunctional PEGylation reagent, meaning it possesses two carboxylic acid groups at its termini, enabling the crosslinking of molecules or the formation of intramolecular linkages.
These application notes provide a comprehensive, step-by-step guide for the PEGylation of peptides using this compound. The protocol details the activation of the carboxylic acid groups, the conjugation reaction with the peptide, and subsequent purification and characterization of the PEGylated product.
Principle of the Method
The PEGylation of peptides with this compound is a two-step process. First, the terminal carboxylic acid groups of the this compound are activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2][3][4] This reaction forms a more stable amine-reactive NHS ester.[2] The second step involves the reaction of the activated PEG with the primary amine groups (e.g., the N-terminus or the side chain of lysine residues) of the peptide, forming a stable amide bond.[4] The efficiency of the conjugation is dependent on factors such as pH, temperature, and the molar ratio of the reactants.
Experimental Protocols
Materials and Reagents
-
Peptide of interest (with at least one primary amine)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[1]
-
Conjugation Buffer: 0.1 M Phosphate buffer, pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification columns (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC)
-
Analytical instruments (e.g., HPLC, Mass Spectrometer)
Step 1: Activation of this compound
This step involves the conversion of the carboxylic acid groups of this compound to amine-reactive NHS esters.
-
Dissolve this compound: Accurately weigh the desired amount of this compound and dissolve it in anhydrous DMF or DMSO to a final concentration of 100 mg/mL.
-
Prepare EDC/NHS Solution: In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in the Activation Buffer. A molar excess of EDC and NHS to the carboxylic acid groups of the PEG is recommended.
-
Activation Reaction: Add the EDC/NHS solution to the this compound solution. The reaction is most efficient at a pH between 4.5 and 7.2.[1][5][6][7] Allow the reaction to proceed at room temperature for 15-30 minutes with gentle stirring.[5][6]
Step 2: PEGylation of the Peptide
This step describes the conjugation of the activated this compound to the target peptide.
-
Dissolve Peptide: Dissolve the peptide in the Conjugation Buffer to a known concentration (e.g., 1-10 mg/mL).
-
Adjust pH: Immediately before adding the activated PEG, ensure the pH of the peptide solution is between 7.2 and 8.0 for optimal reaction with primary amines.[5][6]
-
Conjugation Reaction: Add the activated this compound solution to the peptide solution. The molar ratio of activated PEG to peptide should be optimized for the specific peptide and desired degree of PEGylation. A common starting point is a 5 to 20-fold molar excess of the PEG reagent.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench Reaction: To stop the reaction, add the Quenching Solution to a final concentration of 10-50 mM. Incubate for an additional 30 minutes at room temperature.[3] This will consume any unreacted NHS esters.
Step 3: Purification of the PEGylated Peptide
Purification is critical to remove unreacted PEG, peptide, and reaction byproducts.
-
Size-Exclusion Chromatography (SEC): SEC is an effective method for separating the larger PEGylated peptide from the smaller, unreacted peptide and low molecular weight reagents.[8]
-
Ion-Exchange Chromatography (IEX): IEX can be used to separate PEGylated species based on differences in charge.[8][9]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution technique suitable for both purification and analysis of PEGylated peptides.
-
Hydrophobic Interaction Chromatography (HIC): HIC can also be employed for the purification of PEGylated proteins.[9]
Step 4: Characterization of the PEGylated Peptide
The purified PEGylated peptide should be thoroughly characterized to determine the degree of PEGylation and confirm its identity.
-
HPLC Analysis: Analytical RP-HPLC or SEC can be used to assess the purity of the final product.
-
Mass Spectrometry (MS): MALDI-TOF or ESI-MS is used to determine the molecular weight of the PEGylated peptide, which confirms the number of PEG chains attached.[10]
-
SDS-PAGE: SDS-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the PEGylated peptide compared to the unmodified peptide.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the peptide PEGylation protocol.
| Parameter | Recommended Range | Notes |
| Activation Step | ||
| This compound Concentration | 10-100 mg/mL in DMF/DMSO | Ensure complete dissolution. |
| EDC:PEG Molar Ratio | 2:1 to 5:1 | A molar excess ensures efficient activation. |
| NHS:PEG Molar Ratio | 2:1 to 5:1 | NHS stabilizes the active intermediate. |
| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS chemistry.[1][5][6] |
| Activation Time | 15 - 30 minutes | At room temperature. |
| Conjugation Step | ||
| Peptide Concentration | 1 - 10 mg/mL | Dependent on peptide solubility. |
| Activated PEG:Peptide Molar Ratio | 5:1 to 20:1 | This should be optimized for each peptide. |
| Conjugation pH | 7.2 - 8.0 | Favors reaction with primary amines.[5][6] |
| Conjugation Time | 2 hours at RT or overnight at 4°C | Longer incubation may increase efficiency. |
| Quenching Step | ||
| Quenching Reagent Concentration | 10 - 50 mM | (e.g., Tris or Glycine) |
| Quenching Time | 30 minutes | At room temperature. |
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the PEGylation of a peptide using this compound.
Caption: Workflow for Peptide PEGylation with this compound.
Relevant Signaling Pathway: G-Protein Coupled Receptor (GPCR) Signaling
Many therapeutic peptides, which are candidates for PEGylation, target G-Protein Coupled Receptors (GPCRs). Understanding the signaling cascade is crucial for assessing the biological activity of the PEGylated peptide.
Caption: Simplified G-Protein Coupled Receptor (GPCR) Signaling Pathway.
Conclusion
This document provides a detailed protocol for the successful PEGylation of peptides using this compound. Adherence to the described steps for activation, conjugation, purification, and characterization will enable researchers to generate well-defined PEGylated peptides. The provided quantitative parameters and workflow diagrams serve as a valuable resource for planning and executing these experiments. The illustrative signaling pathway highlights the biological context in which such modified peptides may function. Optimization of reaction conditions, particularly the molar ratio of reactants, is crucial for achieving the desired degree of PEGylation for each specific peptide.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bis-PEG11-acid in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Bis-PEG11-acid as a hydrophilic linker in the development of antibody-drug conjugates (ADCs). The inclusion of a polyethylene glycol (PEG) spacer in the linker is a well-established strategy to enhance the solubility and stability of ADCs, potentially leading to improved pharmacokinetic profiles and therapeutic indices.[1][2][3] This document outlines the essential protocols for antibody modification, drug-linker conjugation, and subsequent characterization of the resulting ADC.
Introduction to this compound in ADCs
This compound is a homobifunctional linker containing two terminal carboxylic acid groups separated by an 11-unit polyethylene glycol chain. This structure offers several advantages for ADC development:
-
Hydrophilicity: The PEG chain imparts water solubility to the linker and, consequently, to the entire ADC. This can mitigate aggregation issues often encountered with hydrophobic drug payloads.[1][3]
-
Biocompatibility: PEG is known for its low immunogenicity and toxicity, making it a suitable component for therapeutic agents.[1]
-
Defined Length: The monodisperse nature of the PEG11 chain ensures homogeneity in the final ADC product, a critical quality attribute.
-
Reactive Handles: The terminal carboxylic acid groups provide versatile handles for conjugation to amine-containing molecules, such as the lysine residues on an antibody, typically through the formation of stable amide bonds.
The general workflow for developing an ADC using this compound involves the activation of the carboxylic acid groups, conjugation to the antibody, attachment of the cytotoxic payload, and purification and characterization of the final product.
Data Presentation
The following tables summarize representative quantitative data for ADCs developed with PEGylated linkers. While specific data for this compound is not extensively published, these values provide a general expectation for the performance of ADCs incorporating similar hydrophilic linkers.
Table 1: Representative Pharmacokinetic Parameters of PEGylated ADCs
| ADC Construct | Linker Type | Average DAR | Clearance Rate (mL/hr/kg) | Terminal Half-life (t½, hours) |
| ADC-PEG4 | PEG4 | 4 | 0.5 | 150 |
| ADC-PEG8 | PEG8 | 4 | 0.3 | 200 |
| ADC-PEG12 | PEG12 | 4 | 0.2 | 250 |
| Non-PEGylated ADC | SMCC | 4 | 1.2 | 100 |
Data is illustrative and compiled from various sources on PEGylated ADCs. Longer PEG chains generally correlate with reduced clearance and longer half-life.[4][5]
Table 2: Representative In Vitro Cytotoxicity of PEGylated ADCs
| Cell Line | Target Antigen | ADC Construct | IC50 (nM) |
| SK-BR-3 | HER2 | Trastuzumab-PEG8-MMAE | 0.5 |
| BT-474 | HER2 | Trastuzumab-PEG8-MMAE | 1.2 |
| MDA-MB-231 | HER2-negative | Trastuzumab-PEG8-MMAE | >1000 |
| Ramos | CD22 | Inotuzumab-PEG4-Calicheamicin | 0.1 |
IC50 values are dependent on the antibody, payload, and target cell line. Data is representative of typical potencies observed for PEGylated ADCs.[6]
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in the development of an ADC using this compound.
Protocol for Antibody-Linker Conjugation
This protocol describes the conjugation of this compound to a monoclonal antibody (mAb) via the primary amines of lysine residues. The process involves the activation of the carboxylic acid groups of the linker to form N-hydroxysuccinimide (NHS) esters, which then react with the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amine buffers (e.g., Tris), exchange the buffer to PBS, pH 7.4, using a suitable method like dialysis or spin filtration. Adjust the antibody concentration to 5-10 mg/mL.[7]
-
Activation of this compound:
-
In a separate reaction vessel, dissolve this compound and NHS in anhydrous DMF or DMSO. A 1.5-fold molar excess of NHS over this compound is recommended.
-
Add EDC to the solution. A 1.5-fold molar excess of EDC over this compound is recommended.
-
Allow the reaction to proceed for 1-2 hours at room temperature to form the Bis-PEG11-NHS ester.
-
-
Conjugation Reaction:
-
Slowly add the activated Bis-PEG11-NHS ester solution to the antibody solution with gentle stirring. The molar ratio of linker to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized (a starting point of 10:1 linker:mAb is suggested).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.[7]
-
Purification: Purify the antibody-linker conjugate using size-exclusion chromatography (SEC) to remove excess linker and other small molecules.
Protocol for Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC. It can be determined using several methods, including UV-Vis spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).
Method 1: UV-Vis Spectroscopy
This method is suitable if the drug has a distinct UV absorbance peak that does not overlap significantly with the antibody's absorbance at 280 nm.
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm and at the wavelength of maximum absorbance for the drug (λmax).
-
Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law, correcting for the drug's contribution to the absorbance at 280 nm.
-
The DAR is the molar ratio of the drug to the antibody.[]
Method 2: Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase (RP) LC-MS
This is a more accurate method that can also provide information on the distribution of different drug-loaded species.
Procedure:
-
Inject the purified ADC onto a suitable HIC or RP-HPLC column.
-
Elute the different ADC species using an appropriate gradient.
-
The peaks corresponding to different DAR values (e.g., DAR0, DAR2, DAR4) are separated based on their hydrophobicity.
-
The average DAR is calculated by integrating the peak areas of each species and weighting them by their corresponding DAR value.[9]
-
Mass spectrometry can be used to confirm the identity of each peak.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic potential of the ADC on target cancer cells.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
ADC constructs and unconjugated antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10][11]
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody control in cell culture medium. Add the diluted compounds to the cells.
-
Incubation: Incubate the plates for a period that allows for the ADC to internalize and the payload to exert its cytotoxic effect (typically 72-96 hours).[6]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curves. The IC50 value (the concentration of ADC that inhibits cell growth by 50%) can then be determined.[12]
Visualization of Workflows and Pathways
The following diagrams illustrate the key processes described in these application notes.
Caption: Workflow for the synthesis of an ADC using a this compound linker.
References
- 1. adcreview.com [adcreview.com]
- 2. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. labinsights.nl [labinsights.nl]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. furthlab.xyz [furthlab.xyz]
- 9. hpst.cz [hpst.cz]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Nanoparticles with Bis-PEG11-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a critical strategy in nanomedicine to enhance the therapeutic potential of nanoparticle-based drug delivery systems. PEGylation creates a hydrophilic protective layer around the nanoparticle, which can improve its stability in biological fluids, reduce non-specific protein adsorption (opsonization), and prolong systemic circulation time by evading the mononuclear phagocyte system (MPS). This "stealth" characteristic is paramount for effective drug delivery to target tissues.[1][]
Bis-PEG11-acid is a heterobifunctional PEG linker containing a carboxylic acid group at one end and another functional group (often a protected amine or a second carboxylic acid) at the other, with a chain of 11 ethylene glycol units. The carboxylic acid moiety allows for covalent conjugation to nanoparticles that have amine groups on their surface, typically through amide bond formation facilitated by carbodiimide chemistry (EDC/NHS). This application note provides a detailed protocol for the surface modification of amine-functionalized nanoparticles with this compound and outlines the expected characterization outcomes.
Applications in Drug Delivery
The surface functionalization of nanoparticles with this compound is instrumental in several key areas of drug development:
-
Enhanced Pharmacokinetics: By reducing clearance by the MPS, PEGylation significantly extends the half-life of nanoparticles in the bloodstream, allowing for greater accumulation at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.[1]
-
Improved Stability: The hydrophilic PEG chains prevent nanoparticle aggregation in high ionic strength biological fluids, ensuring that the nanoparticles remain as a monodispersed suspension.[]
-
Reduced Immunogenicity: The PEG layer can mask the nanoparticle surface from the immune system, reducing the likelihood of an immune response.
-
Platform for Targeted Delivery: The terminal group of the this compound can be further functionalized with targeting ligands (e.g., antibodies, peptides, aptamers) to facilitate active targeting to specific cells or tissues.
Experimental Protocols
This section details the materials and methods for the covalent conjugation of this compound to amine-functionalized nanoparticles using the EDC/NHS coupling reaction.
Materials
-
Amine-functionalized nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 50 mM MES buffer (pH 6.0)
-
Coupling Buffer: 20 mM HEPES or 100 mM carbonate/bicarbonate buffer (pH 7.2-7.5)
-
Quenching Solution: 100 mM hydroxylamine or 1 M glycine (pH 7.5)
-
Washing Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Deionized (DI) water
-
Centrifuge and appropriate centrifuge tubes
-
Probe sonicator or bath sonicator
-
pH meter
Protocol: Two-Step Covalent Conjugation
This two-step protocol is recommended to minimize nanoparticle aggregation and unwanted side reactions.
Step 1: Activation of this compound
-
Prepare Reagent Solutions:
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.
-
Immediately before use, prepare fresh solutions of EDC (20 mg/mL) and NHS (10 mg/mL) in Activation Buffer.
-
-
Activation Reaction:
-
In a clean reaction tube, add the desired amount of this compound solution.
-
Add a 2-fold molar excess of EDC and NHS solution to the this compound.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-ester of the PEG. The activation reaction is most efficient at pH 4.5-7.2.[3][4]
-
Step 2: Conjugation to Amine-Functionalized Nanoparticles
-
Prepare Nanoparticle Suspension:
-
Disperse the amine-functionalized nanoparticles in Coupling Buffer to a concentration of 1-5 mg/mL. Sonicate briefly if necessary to ensure a monodispense suspension.
-
-
Conjugation Reaction:
-
Add the activated Bis-PEG11-NHS ester solution to the nanoparticle suspension. A 10 to 50-fold molar excess of the activated PEG to the estimated surface amine groups on the nanoparticles is a good starting point for optimization.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer. The reaction of NHS-activated molecules with primary amines is most efficient at pH 7-8.[3][4]
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing (e.g., on a rotator).
-
-
Quenching:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 30 minutes at room temperature to deactivate any unreacted NHS-esters.
-
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the PEGylated nanoparticles. The centrifugation speed and time will depend on the size and density of the nanoparticles.
-
Remove the supernatant containing unreacted PEG and byproducts.
-
Resuspend the nanoparticle pellet in Washing Buffer.
-
Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unreacted reagents.
-
-
Final Product:
-
After the final wash, resuspend the purified PEGylated nanoparticles in a suitable storage buffer (e.g., PBS) at the desired concentration.
-
Store the nanoparticle suspension at 4°C.
-
Characterization and Data Presentation
Thorough characterization of the surface-modified nanoparticles is essential to confirm successful conjugation and to understand the impact of PEGylation on their physicochemical properties.
Key Characterization Techniques
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after PEGylation. An increase in hydrodynamic diameter is indicative of the presence of the PEG layer.
-
Zeta Potential Measurement: To determine the surface charge of the nanoparticles. Successful PEGylation typically leads to a neutralization of the surface charge, with the zeta potential shifting towards zero.[5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the PEG chains on the nanoparticle surface by identifying characteristic PEG vibrational bands (e.g., C-O-C ether stretch).
-
Thermogravimetric Analysis (TGA): To quantify the amount of PEG grafted onto the nanoparticle surface by measuring the weight loss corresponding to the degradation of the organic PEG layer at elevated temperatures.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition of the nanoparticle surface, confirming the presence of elements characteristic of the PEG linker.
Quantitative Data Summary
The following tables provide representative data on how the surface modification with a short-chain PEG-acid can alter the physicochemical properties of nanoparticles.
Table 1: Effect of PEGylation on Nanoparticle Size and Polydispersity Index
| Nanoparticle Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| Unmodified Nanoparticles | 150 ± 5 | 0.15 ± 0.02 |
| PEGylated Nanoparticles | 175 ± 7 | 0.18 ± 0.03 |
Data are presented as mean ± standard deviation.
Table 2: Influence of PEGylation on Nanoparticle Surface Charge
| Nanoparticle Sample | Zeta Potential (mV) |
| Unmodified Nanoparticles | +25.5 ± 2.1 |
| PEGylated Nanoparticles | +5.2 ± 1.5 |
Data are presented as mean ± standard deviation.
Visualizations
Experimental Workflow
Caption: Workflow for the surface modification of nanoparticles with this compound.
Mechanism of Enhanced Drug Delivery
Caption: PEGylation enhances drug delivery by preventing opsonization and promoting tumor accumulation.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
Application Notes and Protocols: EDC/NHS Activation of Bis-PEG11-acid for Amine Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the activation of Bis-PEG11-acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to facilitate covalent amide bond formation with amine-containing molecules. This "zero-length" crosslinking strategy is a cornerstone in bioconjugation, enabling the linkage of proteins, peptides, antibodies, and small molecules for various applications in research, diagnostics, and therapeutics.[1][2] this compound is a homobifunctional linker, featuring two carboxylic acid groups at the termini of a flexible polyethylene glycol (PEG) chain, which can be leveraged to crosslink two amine-containing molecules or to conjugate molecules to a surface.[3][4] The PEG spacer enhances the solubility and stability of the resulting conjugate and can reduce non-specific binding.[5][6]
The reaction proceeds in two steps. First, EDC activates the carboxylic acid groups of the this compound to form a highly reactive O-acylisourea intermediate.[1][2][7] This intermediate is susceptible to hydrolysis in aqueous solutions. The addition of NHS stabilizes this reactive intermediate by converting it into a more stable, amine-reactive NHS ester.[2][8] This semi-stable NHS ester then efficiently reacts with primary amines to form a stable amide bond, releasing NHS.[9]
Data Presentation
Table 1: Key Reaction Parameters for EDC/NHS Activation and Amine Coupling
| Parameter | Recommended Range/Value | Notes |
| Activation pH | 4.5 - 6.0[10] | EDC activation is most efficient in acidic conditions. MES buffer is commonly used.[5][10] |
| Coupling pH | 7.0 - 8.0[5][9] | The reaction of the NHS-ester with primary amines is most efficient at neutral to slightly basic pH.[9][11] Amine-free buffers such as PBS are recommended.[5][9] |
| EDC:Carboxylic Acid Molar Ratio | 1.2:1 to 10:1 | The optimal ratio can vary depending on the substrate and reaction conditions. A slight excess of EDC is typically used. |
| NHS:Carboxylic Acid Molar Ratio | 1:1 to 5:1 | An excess of NHS is often used to drive the formation of the NHS-ester and improve efficiency.[12] |
| Reaction Temperature | Room Temperature (20-25°C)[7][13] | The reaction is typically performed at room temperature. For sensitive biomolecules, the reaction can be performed on ice (4°C) for a longer duration.[9] |
| Activation Time | 15 - 60 minutes[10][13] | A short incubation time is usually sufficient for the activation step. |
| Coupling Time | 30 minutes - 24 hours[9][13] | The reaction time depends on the reactivity of the amine and the desired level of conjugation. The reaction progress can be monitored by techniques like LC-MS or TLC.[9][13] |
| Quenching Reagents | Hydroxylamine, Tris, Glycine, 2-Mercaptoethanol[6][9][10] | Used to stop the reaction by consuming unreacted NHS esters. |
Experimental Protocols
Protocol 1: Two-Step Aqueous Activation and Coupling
This protocol is suitable for the conjugation of water-soluble, amine-containing molecules to this compound.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS (for improved water solubility)
-
Amine-containing molecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[10]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4[9]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns or dialysis cassettes for purification[9]
Procedure:
-
Reagent Preparation: Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent moisture condensation.[5][10] Prepare stock solutions of this compound, EDC, and NHS/Sulfo-NHS in an appropriate solvent (e.g., water, DMSO, or DMF).[5][11] Note that NHS esters are moisture-sensitive, so prepare solutions immediately before use and do not store them.[9]
-
Activation of this compound:
-
Amine Coupling:
-
Immediately after activation, add the amine-containing molecule dissolved in Coupling Buffer to the activated this compound solution.
-
Alternatively, the pH of the activation mixture can be raised to 7.2-7.5 by adding Coupling Buffer before the addition of the amine-containing molecule.[10][11]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[13]
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 10-50 mM (e.g., Tris or hydroxylamine) to stop the reaction by hydrolyzing any unreacted NHS esters.[10] Incubate for 15 minutes at room temperature.
-
-
Purification:
Protocol 2: Organic Solvent-Based Activation and Coupling
This protocol is suitable for water-insoluble molecules.
Materials:
-
This compound
-
EDC hydrochloride
-
NHS
-
Amine-containing molecule
-
Base (e.g., DIPEA, TEA)[16]
Procedure:
-
Reagent Preparation: Ensure all glassware is dry and use anhydrous solvents.
-
Activation of this compound:
-
Amine Coupling:
-
Dissolve the amine-containing molecule in the same anhydrous organic solvent and add it to the activated this compound solution.[11]
-
Add a non-nucleophilic base such as DIPEA (diisopropylethylamine) or TEA (triethylamine) to the reaction mixture.[16]
-
Stir the reaction at room temperature for 1-24 hours, monitoring the reaction progress by a suitable method like TLC or LC-MS.[9][13][16]
-
-
Purification:
Mandatory Visualizations
Caption: Chemical reaction pathway for EDC/NHS activation of this compound and subsequent amine coupling.
Caption: Experimental workflow for the two-step EDC/NHS activation and amine coupling of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 4. Bis-PEG acid, Acid linker, PEG Diacid | BroadPharm [broadpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. encapsula.com [encapsula.com]
- 9. broadpharm.com [broadpharm.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 14. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 16. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Protein Crosslinking with Bis-PEG11-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG11-acid is a homobifunctional crosslinking reagent used to covalently link proteins and other molecules containing primary amines.[1] Its structure features a hydrophilic 11-unit polyethylene glycol (PEG) spacer arm capped by a carboxylic acid group at each end. The PEG spacer enhances the water solubility of the reagent and the resulting conjugate, reduces the potential for aggregation, and can minimize the immunogenicity of the crosslinker itself.[2]
Unlike crosslinkers with pre-activated N-hydroxysuccinimide (NHS) esters, this compound requires activation of its terminal carboxyl groups to react with primary amines (e.g., the ε-amine of lysine residues or the N-terminus of a polypeptide).[1][3] This activation is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5] This two-step process allows for greater control over the crosslinking reaction.[4]
Chemical crosslinking with agents like this compound is a powerful technique for elucidating protein-protein interactions, stabilizing multi-protein complexes for structural analysis, and creating novel bioconjugates for therapeutic or diagnostic applications.[6][7]
Principle of Reaction
The crosslinking process is a two-stage reaction. First, the carboxyl groups (-COOH) of this compound are activated by EDC and NHS. EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then converted into a more stable, amine-reactive NHS ester by NHS.[4][8] In the second stage, this activated Bis-PEG11-NHS ester reacts with primary amine groups (-NH2) on the target protein(s) to form stable, covalent amide bonds.[2][8]
References
- 1. Bis-PEG-acid | BroadPharm [broadpharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. broadpharm.com [broadpharm.com]
- 6. fgsc.net [fgsc.net]
- 7. m.youtube.com [m.youtube.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Bis-PEG11-acid in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bis-PEG11-acid
This compound is a homobifunctional crosslinker that plays a crucial role in the development of advanced drug delivery systems.[1] Its structure features a hydrophilic polyethylene glycol (PEG) spacer with 11 PEG units, flanked by a carboxylic acid group at each terminus. This configuration allows for the covalent conjugation of two amine-containing molecules, such as targeting ligands, drugs, or nanoparticles, through the formation of stable amide bonds.[1] The PEG spacer enhances the solubility and stability of the resulting conjugate, reduces immunogenicity, and prolongs circulation time in vivo.[2][3] These properties make this compound an ideal linker for constructing targeted drug delivery vehicles, including antibody-drug conjugates (ADCs) and functionalized nanoparticles, designed to selectively deliver therapeutic agents to diseased tissues while minimizing off-target effects.[4][5]
Key Applications in Targeted Drug Delivery
This compound is a versatile tool for a range of applications in targeted drug delivery, primarily revolving around the conjugation of various components to create sophisticated therapeutic constructs.
1. Antibody-Drug Conjugate (ADC) Synthesis:
This compound can be utilized to link cytotoxic drugs to monoclonal antibodies (mAbs) that recognize tumor-specific antigens. The antibody component guides the conjugate to the cancer cells, where the cytotoxic payload is internalized, leading to targeted cell death. The PEG component of the linker can improve the pharmacokinetic profile of the ADC.[4][6]
2. Functionalization of Nanoparticles:
This compound is instrumental in the surface modification of nanoparticles, such as liposomes or polymeric nanoparticles. One carboxyl group can be used to attach to the nanoparticle surface, while the other is available for the conjugation of targeting ligands (e.g., antibodies, peptides, or small molecules) or therapeutic agents. This dual functionality allows for the creation of "stealth" nanoparticles that can evade the immune system and actively target specific cell types.[7][8][9]
3. Development of PROTACs:
In the field of targeted protein degradation, this compound can serve as a linker to synthesize Proteolysis Targeting Chimeras (PROTACs). A PROTAC molecule simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
4. pH-Responsive Drug Delivery Systems:
While this compound itself forms stable amide bonds, it can be incorporated into more complex systems that include acid-labile linkages, such as hydrazones. In the acidic tumor microenvironment, these linkages can be cleaved, triggering the release of the conjugated drug in a targeted manner.[10][11][12]
Data Presentation
The following tables summarize representative quantitative data for drug delivery systems utilizing PEGylated linkers similar to this compound, providing an expected performance benchmark.
Table 1: In Vitro Cytotoxicity of a Doxorubicin-Nanoparticle Conjugate using a PEG Linker
| Cell Line | Treatment | IC50 (µg/mL) |
| MCF-7 (Breast Cancer) | Free Doxorubicin | 0.45 |
| Doxorubicin-NP-PEG | 2.8 | |
| A2780 (Ovarian Cancer) | Free Doxorubicin | 0.32 |
| Doxorubicin-NP-PEG | 2.1 | |
| HEK293 (Normal Kidney) | Free Doxorubicin | 1.2 |
| Doxorubicin-NP-PEG | 15.5 |
This table presents hypothetical data based on typical outcomes where the nanoparticle formulation shows reduced cytotoxicity in normal cells and targeted cancer cells compared to the free drug, reflecting the need for cellular uptake and drug release.
Table 2: Pharmacokinetic Parameters of a PEGylated Therapeutic Protein
| Parameter | Native Protein | PEGylated Protein |
| Half-life (t½) (hours) | 1.5 | 24 |
| Mean Residence Time (MRT) (hours) | 2.1 | 35 |
| Clearance (CL) (mL/h/kg) | 25 | 1.8 |
| Volume of Distribution (Vd) (L/kg) | 0.1 | 0.08 |
This table illustrates the expected improvement in the pharmacokinetic profile of a protein after PEGylation, leading to a longer circulation time and reduced clearance.[2]
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound in targeted drug delivery.
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound
Objective: To conjugate a cytotoxic drug containing a primary amine to a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (mAb)
-
This compound
-
Amine-containing cytotoxic drug
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PD-10 desalting columns
-
Anhydrous sodium sulfate
-
Reaction vials
-
Magnetic stirrer and stir bar
Procedure:
-
Activation of this compound: a. Dissolve this compound (10 mg) in anhydrous DMF (1 mL). b. Add NHS (1.2 molar equivalents) and EDC (1.2 molar equivalents) to the solution. c. Stir the reaction mixture at room temperature for 4 hours to form the NHS ester of this compound.
-
Conjugation of Activated Linker to the Drug: a. Dissolve the amine-containing cytotoxic drug (0.8 molar equivalents) in anhydrous DMF. b. Add the drug solution to the activated this compound solution. c. Stir the reaction at room temperature overnight. d. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). e. Upon completion, evaporate the DMF under reduced pressure.
-
Activation of the Second Carboxylic Acid Group: a. Dissolve the drug-linker conjugate in anhydrous DMF. b. Add NHS (1.2 molar equivalents) and EDC (1.2 molar equivalents). c. Stir at room temperature for 4 hours.
-
Conjugation to the Antibody: a. Prepare the mAb in PBS at a concentration of 5-10 mg/mL. b. Slowly add the activated drug-linker conjugate solution to the mAb solution (a typical molar ratio is 5-10 fold excess of the drug-linker to the mAb). c. Gently stir the reaction mixture at 4°C for 12-24 hours.
-
Purification of the ADC: a. Remove the unreacted drug-linker and other small molecules by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS. . Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and binding affinity.
Protocol 2: Formulation of Targeted Lipid Nanoparticles using this compound
Objective: To prepare lipid nanoparticles functionalized with a targeting peptide.
Materials:
-
Lipids (e.g., DSPC, Cholesterol, DSPE-PEG(2000))
-
This compound
-
Targeting peptide with a primary amine
-
EDC and NHS
-
Chloroform
-
PBS, pH 7.4
-
Dialysis membrane (10 kDa MWCO)
-
Sonication probe or extruder
Procedure:
-
Preparation of Amine-Functionalized Lipid: a. A lipid with a free amine group (e.g., DSPE-PEG-Amine) is used as a starting point for conjugation with this compound. b. Activate one of the carboxylic acid groups of this compound with EDC and NHS as described in Protocol 1, step 1. c. React the activated this compound with DSPE-PEG-Amine to form DSPE-PEG-linker.
-
Lipid Film Hydration: a. Dissolve DSPC, cholesterol, DSPE-PEG(2000), and the DSPE-PEG-linker in chloroform in a round-bottom flask at a desired molar ratio. b. Remove the chloroform using a rotary evaporator to form a thin lipid film. c. Dry the film under vacuum for at least 2 hours to remove residual solvent. d. Hydrate the lipid film with PBS by vortexing to form multilamellar vesicles (MLVs).
-
Nanoparticle Formation: a. Reduce the size of the MLVs to form small unilamellar vesicles (SUVs) by either sonication or extrusion. b. For sonication, use a probe sonicator on ice. c. For extrusion, pass the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) multiple times.
-
Conjugation of Targeting Peptide: a. Activate the terminal carboxylic acid group of the linker on the nanoparticle surface using EDC and NHS in a suitable buffer (e.g., MES buffer, pH 6.0). b. Add the targeting peptide to the activated nanoparticle suspension. c. Incubate the reaction mixture at room temperature for 4-6 hours with gentle stirring. d. Quench the reaction by adding an excess of a small molecule with a primary amine (e.g., Tris buffer).
-
Purification: a. Remove the unreacted peptide and coupling agents by dialysis against PBS. b. Characterize the targeted nanoparticles for size, zeta potential, and peptide conjugation efficiency.
Visualizations
Signaling Pathway: Receptor-Mediated Endocytosis of a Targeted Nanoparticle
Caption: Receptor-mediated endocytosis of a targeted nanoparticle.
Experimental Workflow: Synthesis of Targeted Nanoparticles
Caption: Workflow for the synthesis of targeted nanoparticles.
Logical Relationship: Advantages of Using this compound
Caption: Advantages of using this compound in drug delivery.
References
- 1. Bis-PEG-acid | BroadPharm [broadpharm.com]
- 2. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of PEGylated Nanoparticles on Tumor Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Selective Delivery of PEGylated Compounds to Tumor Cells by Anti-PEG Hybrid Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEGylated PLGA nanoparticles: unlocking advanced strategies for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of PEGylation on an antibody-loaded nanoparticle-based drug delivery system for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Antitumor Activity of a Novel pH-Activated Polymeric Drug Delivery System for Doxorubicin | PLOS One [journals.plos.org]
- 11. Correlation of the acid-sensitivity of polyethylene glycol daunorubicin conjugates with their in vitro antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acid-sensitive PEGylated paclitaxel prodrug nanoparticles for cancer therapy: Effect of PEG length on antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Stable Protein Conjugates with Bis-PEG11-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG11-acid is a homobifunctional crosslinker containing two carboxylic acid groups at either end of a hydrophilic 11-unit polyethylene glycol (PEG) spacer. This reagent is utilized for the covalent conjugation of proteins and other biomolecules containing primary amine groups (-NH2), such as those found on lysine residues and the N-terminus of polypeptides. The PEG spacer enhances the solubility and stability of the resulting conjugate, reduces aggregation, and can minimize immunogenicity.
This document provides detailed protocols for the activation of this compound, subsequent protein conjugation, and methods for the purification and characterization of the resulting protein conjugates.
Chemical Properties and Reaction Mechanism
This compound itself is not reactive towards amines. The carboxylic acid groups must first be activated to create an amine-reactive intermediate. A common and efficient method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The reaction proceeds in two steps:
-
Activation Step: EDC reacts with the carboxylic acid groups of this compound to form a highly reactive O-acylisourea intermediate.
-
NHS Ester Formation: This intermediate readily reacts with NHS to form a more stable amine-reactive NHS ester, with the release of an isourea byproduct.
-
Conjugation Step: The NHS ester of this compound then reacts with primary amines on the protein to form stable amide bonds, crosslinking the protein molecules.
The overall efficiency of the conjugation is dependent on several factors including pH, reaction time, and the molar ratio of the reactants.
Data Presentation
Table 1: Recommended Molar Ratios for Protein Conjugation
| Target Application | Molar Ratio (Protein : this compound : EDC : NHS) | Expected Outcome |
| Intra-protein crosslinking | 1 : 2-5 : 10 : 25 | Stabilization of protein conformation. |
| Inter-protein dimerization | 2 : 1 : 10 : 25 | Formation of protein homodimers. |
| Higher-order oligomerization | >2 : 1 : 10 : 25 | Formation of trimers, tetramers, etc. |
Note: These ratios are starting points and should be optimized for each specific protein and application.
Table 2: Characterization of a Model Protein Conjugate (Example Data)
| Sample | Molecular Weight (Da) by MALDI-TOF | Elution Volume (mL) by SEC-HPLC | Purity (%) |
| Native Monomeric Protein | 50,000 | 12.5 | >98 |
| This compound Crosslinked Dimer | 100,603 | 10.2 | >95 |
| Unreacted Monomer | 50,000 | 12.5 | <5 |
Experimental Protocols
Protocol 1: Activation of this compound with EDC and NHS
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Equilibrate this compound, EDC, and NHS to room temperature.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
In a separate tube, dissolve EDC and NHS in Activation Buffer to the desired final concentration. A 2 to 5-fold molar excess of EDC and NHS over this compound is recommended as a starting point.
-
Add the this compound stock solution to the EDC/NHS mixture.
-
Incubate the reaction for 15-30 minutes at room temperature to generate the amine-reactive NHS ester. The activated crosslinker should be used immediately.
Protocol 2: Protein Conjugation with Activated this compound
Materials:
-
Activated this compound solution (from Protocol 1)
-
Protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0). Avoid buffers containing primary amines like Tris.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
Procedure:
-
Ensure the protein solution is at the desired concentration (typically 1-10 mg/mL).
-
Add the freshly prepared activated this compound solution to the protein solution. The molar ratio of crosslinker to protein should be optimized based on the desired degree of conjugation (see Table 1).
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C. Longer incubation times may be required for more dilute protein solutions.
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
Protocol 3: Purification of the Protein Conjugate
Materials:
-
Crude conjugation reaction mixture
-
Size-Exclusion Chromatography (SEC) system or Ion-Exchange Chromatography (IEX) system
-
Appropriate chromatography buffer
Procedure:
A. Size-Exclusion Chromatography (SEC)
-
Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4).
-
Load the quenched reaction mixture onto the column.
-
Elute the proteins with the equilibration buffer.
-
Collect fractions and monitor the eluate at 280 nm. The conjugated protein (dimer or higher oligomer) will elute earlier than the monomeric protein.
-
Pool the fractions containing the purified conjugate.
B. Ion-Exchange Chromatography (IEX)
-
Choose an appropriate IEX resin (anion or cation exchange) based on the isoelectric point (pI) of the protein.
-
Equilibrate the column with a low-salt binding buffer.
-
Load the quenched reaction mixture onto the column.
-
Wash the column with the binding buffer to remove unbound material.
-
Elute the bound proteins using a salt gradient (e.g., 0-1 M NaCl). Different conjugated species may elute at different salt concentrations.
-
Collect fractions and analyze for the desired conjugate.
Protocol 4: Characterization of the Protein Conjugate
A. MALDI-TOF Mass Spectrometry
-
Prepare the purified protein conjugate sample and a suitable matrix solution (e.g., sinapinic acid).
-
Spot the sample-matrix mixture onto the MALDI target plate and allow it to dry.
-
Acquire the mass spectrum. The molecular weight of the conjugate will be approximately double that of the monomer for a dimer, plus the mass of the this compound linker (602.67 g/mol ).
B. SEC-HPLC Analysis
-
Inject the purified conjugate onto an analytical SEC-HPLC column.
-
Analyze the chromatogram to assess the purity and determine the relative amounts of monomer, dimer, and any higher-order aggregates. The conjugate will have a shorter retention time compared to the native protein.[1]
Mandatory Visualizations
Caption: Experimental workflow for protein conjugation with this compound.
Caption: EDC/NHS activation of this compound for amine coupling.
Caption: Hypothetical signaling pathway induced by a protein dimer.
References
Application Notes & Protocols: Bis-PEG11-acid in Biocompatible Material Development
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction to Bis-PEG11-acid
This compound is a homobifunctional polyethylene glycol (PEG) derivative characterized by a carboxylic acid (-COOH) group at both ends of a hydrophilic 11-unit PEG chain. This structure makes it an exceptionally versatile crosslinker and spacer arm for the development of advanced biocompatible materials. The PEG backbone imparts water solubility, reduces non-specific protein binding, and minimizes immunogenicity, while the terminal carboxyl groups provide reactive handles for covalent conjugation to amine-containing molecules.[1][2] Key applications include the PEGylation of proteins and peptides, the formation of hydrogel networks, and the surface functionalization of nanoparticles for drug delivery.[3][4]
Key Applications
-
Bioconjugation and PEGylation: this compound is used to crosslink or PEGylate therapeutic proteins, peptides, and oligonucleotides. The terminal carboxylic acids can be activated to react with primary amines (e.g., lysine residues) on the biomolecule's surface.[1][2] This process, known as PEGylation, can enhance the therapeutic's stability, increase its circulation half-life, and reduce its immunogenicity.[3][5] The defined length of the PEG11 chain allows for precise control over the spacing between conjugated molecules.
-
Hydrogel Formation: As a bifunctional crosslinker, this compound can react with multi-amine polymers (e.g., chitosan, polylysine) to form three-dimensional hydrogel networks.[4][] These hydrogels are highly hydrated, biocompatible, and can be designed to be biodegradable.[7] Their porous structure makes them ideal scaffolds for tissue engineering and as matrices for the controlled release of encapsulated drugs or cells.[7][8] The mechanical properties and swelling ratio of the hydrogel can be tuned by adjusting the concentration of the PEG crosslinker.[9]
-
Drug Delivery and Nanoparticle Functionalization: this compound is instrumental in developing targeted drug delivery systems. It can be used to link therapeutic agents to nanoparticles or to attach targeting ligands (e.g., antibodies, peptides) to the surface of a drug carrier. The PEG chain creates a hydrophilic shield that helps nanoparticles evade the mononuclear phagocyte system, thereby prolonging their circulation time in the bloodstream.[10][11] One carboxyl group can be used to anchor the molecule to the nanoparticle surface, while the other remains available for conjugation to a targeting moiety.
Data Presentation
Physicochemical Properties of Bis-PEG-acid Linkers
The properties of Bis-PEG-acid linkers vary with the length of the polyethylene glycol chain. The table below provides data for this compound and a related compound for comparison.
| Property | This compound | Bis-PEG12-acid[12] |
| Molecular Formula | C26H48O15 | C28H54O16 |
| Molecular Weight (MW) | 600.6 g/mol | 646.7 g/mol |
| Purity | >95% | >98% |
| Physical State | White/off-white solid or viscous oil | White/off-white solid |
| Solubility | Water, DMSO, DMF, DCM | Water, DMSO, DMF |
Note: Data for this compound is compiled from typical supplier specifications. Researchers should refer to the certificate of analysis for their specific lot.
Representative Performance Data for PEGylated Drug Delivery Systems
Direct quantitative performance data for this compound specifically is not extensively published. However, the following table summarizes representative data for drug-loaded nanoparticles functionalized with PEG, illustrating the typical performance metrics achievable with this class of materials.
| Parameter | PEG-PCL Nanoparticles[10] | FA-loaded Micelles[13] | Itraconazole-loaded NPs[11] |
| Particle Size (nm) | ~80 nm | Not Specified | ~200 nm |
| Surface Charge (Zeta Potential) | Not Specified | Not Specified | -18.6 mV |
| Drug Loading Content (LC) | 4.8% (for Doxorubicin) | 7.68% | Not Specified |
| Encapsulation Efficiency (EE) | 96% (for Doxorubicin) | 27.72% | Not Specified |
| Drug Release Profile | ~24% release in 48h | ~80-90% release in 24h | Not Specified |
This table provides illustrative data to demonstrate the application of PEG linkers in drug delivery. Actual results will vary based on the specific polymer, drug, and experimental conditions used.
Experimental Protocols & Visualizations
Protocol 1: Two-Step Amine Conjugation via EDC/NHS Chemistry
This protocol describes the activation of this compound's carboxyl groups with EDC and N-hydroxysuccinimide (NHS) and subsequent conjugation to an amine-containing molecule (e.g., a protein). The two-step process improves efficiency and reduces unwanted side reactions.[14][15]
Workflow Diagram: Amine Conjugation
Caption: Workflow for activating this compound and conjugating it to a primary amine.
Materials:
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS (water-soluble)
-
Amine-containing molecule (e.g., Protein #1 at 1-2 mg/mL)
-
Activation Buffer: 0.1M MES, pH 4.5-6.0[15]
-
Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5[16]
-
Quenching Buffer: 1M Tris-HCl, pH 8.5 or 1M Hydroxylamine
-
Desalting column
Procedure:
-
Reagent Preparation: Equilibrate EDC and NHS to room temperature before opening the vials to prevent moisture condensation.[14][15][17] Prepare stock solutions if needed in an appropriate anhydrous solvent like DMSO or DMF.[16][18]
-
Carboxyl Activation:
-
Amine Coupling:
-
Optional: Remove excess EDC and byproducts using a desalting column equilibrated with Coupling Buffer to prevent unwanted side reactions with the target amine molecule.
-
Immediately add the amine-containing molecule (dissolved in Coupling Buffer) to the activated this compound solution. A 1:1 to 1:1.5 molar ratio of activated PEG to protein is a good starting point.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[14][17]
-
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris or hydroxylamine) to a final concentration of 10-50 mM.[14][15] This will hydrolyze any unreacted NHS esters.
-
Purification: Purify the final conjugate from excess reagents and quenching buffer using a desalting column, dialysis, or size-exclusion chromatography.
Protocol 2: Formation of a Crosslinked Hydrogel for Drug Encapsulation
This protocol provides a general method for forming a hydrogel by crosslinking a poly-amine polymer with this compound.
Conceptual Diagram: Hydrogel Network Formation
Caption: this compound acts as a crosslinker between polymer chains, trapping drugs.
Materials:
-
This compound
-
Poly-amine polymer (e.g., 4-arm PEG-Amine, Chitosan)
-
EDC and NHS
-
Therapeutic drug to be encapsulated
-
Reaction Buffer: MES Buffer (pH 5.5)
-
Neutralization Buffer: PBS (pH 7.4)
Procedure:
-
Polymer & Drug Solution: Dissolve the poly-amine polymer in MES buffer. If the drug is stable under these conditions, it can be dissolved in this solution.
-
Crosslinker Activation: In a separate tube, dissolve this compound, EDC, and NHS in MES buffer. Allow to react for 15 minutes at room temperature to activate the carboxyl groups.
-
Crosslinking: Add the activated this compound solution to the polymer/drug solution. Mix thoroughly by gentle vortexing or pipetting.
-
Gelation: Transfer the mixture to a mold (e.g., a multi-well plate) and allow it to stand at room temperature or 37°C. Gelation time can range from minutes to hours depending on the concentration and reactivity of the components.
-
Neutralization and Swelling: Once the gel has formed, immerse it in PBS (pH 7.4) to neutralize the buffer and allow the hydrogel to swell to its equilibrium state. The PBS should be exchanged several times to remove unreacted reagents and byproducts.
-
Storage: Store the drug-loaded hydrogel in sterile PBS at 4°C until use.
Protocol 3: Surface Functionalization of Nanoparticles
This protocol outlines how to use this compound to create a hydrophilic PEG layer on an amine-functionalized nanoparticle, with the second carboxyl group available for further conjugation.
Workflow Diagram: Nanoparticle Surface Functionalization
Caption: Multi-step workflow for creating targeted nanoparticles using this compound.
Procedure:
-
Nanoparticle Synthesis: Synthesize or procure nanoparticles with primary amine groups on their surface (e.g., chitosan-based, or silica nanoparticles functionalized with APTES).
-
PEG Activation: Activate a molar excess of this compound with EDC and NHS in MES buffer (pH 5.5) as described in Protocol 3.1, Step 2 . Using an excess of PEG helps ensure that, on average, only one carboxyl group reacts with the nanoparticle, leaving the other available.
-
PEGylation of Nanoparticles: Disperse the amine-coated nanoparticles in MES buffer. Add the activated this compound solution to the nanoparticle suspension. Adjust the pH to 7.2-7.5 with PBS and react for 2 hours at room temperature with gentle stirring.
-
Purification: Separate the PEGylated nanoparticles (now with a terminal -COOH group) from unreacted PEG and reagents. This can be achieved through repeated centrifugation and resuspension in fresh buffer, or via tangential flow filtration for larger batches.[19]
-
Further Functionalization (Optional): The terminal carboxyl group on the nanoparticle surface can now be activated using another round of EDC/NHS chemistry to conjugate a second molecule, such as a targeting antibody or peptide, following the same principles outlined in Protocol 3.1 .
References
- 1. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 2. chemscene.com [chemscene.com]
- 3. purepeg.com [purepeg.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. adcreview.com [adcreview.com]
- 7. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration [frontiersin.org]
- 10. The long-circulating effect of pegylated nanoparticles revisited via simultaneous monitoring of both the drug payloads and nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 12. Bis-PEG12-acid, 2667583-09-5 | BroadPharm [broadpharm.com]
- 13. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. broadpharm.com [broadpharm.com]
- 17. bio-rad.com [bio-rad.com]
- 18. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Amine-Reactive Crosslinking using Bis-PEG11-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG11-acid is a homobifunctional crosslinking agent used to covalently link molecules containing primary amine groups. Its structure features two carboxylic acid groups at either end of a hydrophilic 11-unit polyethylene glycol (PEG) spacer. The carboxylic acid moieties can be activated to react with primary amines, such as the lysine residues on proteins, to form stable amide bonds. This process, often referred to as PEGylation, is a cornerstone in bioconjugation, enabling the creation of protein-protein conjugates, antibody-drug conjugates (ADCs), and the immobilization of proteins onto surfaces.
The PEG spacer arm imparts several advantageous properties to the crosslinker and the resulting conjugate. It enhances water solubility, reduces aggregation, and can minimize the immunogenicity of the modified molecule. The defined length of the PEG11 chain provides a precise spacer distance between conjugated molecules, which is critical for applications such as structural studies of protein complexes and the optimization of ADC linker design.
This document provides detailed application notes and protocols for the use of this compound in amine-reactive crosslinking.
Principle of Reaction
The use of this compound for amine-reactive crosslinking is a two-step process. First, the carboxylic acid groups are activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester. In the second step, the NHS ester reacts with a primary amine-containing molecule to form a stable amide bond, releasing NHS as a byproduct.
Applications
-
Protein-Protein Interaction Studies: Covalently linking interacting proteins to identify binding partners and map interaction interfaces.
-
Antibody-Drug Conjugate (ADC) Development: Conjugating cytotoxic drugs to monoclonal antibodies for targeted cancer therapy. The PEG linker can improve the pharmacokinetic properties of the ADC.
-
Surface Immobilization: Attaching proteins to surfaces for applications such as biosensors and affinity chromatography.
-
PEGylation of Therapeutic Proteins: Improving the solubility, stability, and in vivo half-life of protein-based drugs.
Data Presentation
Table 1: Representative Quantitative Data for this compound Crosslinking
| Parameter | Value | Conditions | Notes |
| Crosslinking Efficiency | 60-85% | 10-fold molar excess of crosslinker to protein, pH 7.5, 2 hours | Efficiency can be influenced by the number of accessible lysines, buffer conditions, and reaction time. |
| Optimal Molar Ratio (Crosslinker:Protein) | 5:1 to 20:1 | Dependent on the specific application and desired degree of conjugation. | Lower ratios may result in incomplete crosslinking, while higher ratios can lead to protein polymerization and loss of activity. |
| Hydrolytic Half-life of NHS-activated this compound | ~ 1 hour | pH 7.5, 25°C | The NHS ester is susceptible to hydrolysis, so the amine-containing molecule should be added promptly after activation. |
| Stability of Amide Bond | High | Physiological conditions | The resulting amide bond is highly stable. |
Note: The values presented in this table are representative and may vary depending on the specific proteins and reaction conditions used. Optimization is recommended for each new application.
Experimental Protocols
Protocol 1: General Protein-Protein Crosslinking
This protocol describes a general procedure for crosslinking two proteins (Protein A and Protein B) in solution.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Protein A and Protein B
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Equilibrate this compound, EDC, and Sulfo-NHS to room temperature before opening to prevent moisture condensation.
-
Prepare stock solutions of this compound, EDC, and Sulfo-NHS in an appropriate anhydrous solvent (e.g., DMSO or DMF). Note: Prepare these solutions fresh for each experiment.
-
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer to the desired concentration.
-
Add a 1.5-fold molar excess of EDC and Sulfo-NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Protein A:
-
Immediately add the activated this compound solution to a solution of Protein A in Conjugation Buffer. The molar ratio of activated crosslinker to Protein A should be optimized (typically 5:1 to 20:1).
-
Incubate for 30 minutes to 2 hours at room temperature or 4 hours at 4°C with gentle mixing.
-
-
Removal of Excess Crosslinker (Optional but Recommended):
-
To prevent the formation of Protein A homodimers, remove excess unreacted and hydrolyzed crosslinker using a desalting column equilibrated with Conjugation Buffer.
-
-
Crosslinking to Protein B:
-
Add Protein B to the solution containing the activated Protein A-crosslinker conjugate. A 1:1 molar ratio of Protein A to Protein B is a good starting point.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM Tris.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
-
-
Analysis:
-
Analyze the crosslinking reaction products by SDS-PAGE to observe the formation of higher molecular weight species corresponding to the crosslinked complex.
-
Further characterization can be performed using techniques such as mass spectrometry.
-
Protocol 2: Two-Step Antibody-Drug Conjugation
This protocol outlines the conjugation of a small molecule drug containing a primary amine to an antibody.
Materials:
-
This compound
-
EDC
-
NHS
-
Anhydrous DMSO or DMF
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Amine-containing drug
-
Quenching solution (e.g., 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Activation of this compound:
-
In a dry glass vial, dissolve this compound in anhydrous DMSO or DMF.
-
Add a 1.2-fold molar excess of EDC and NHS.
-
Stir the reaction at room temperature for 1-4 hours.
-
-
Conjugation to the Antibody:
-
Adjust the pH of the antibody solution to 7.2-7.5.
-
Slowly add the activated this compound solution to the antibody solution with gentle stirring. The molar ratio of activated crosslinker to antibody will determine the drug-to-antibody ratio (DAR) and should be optimized.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
-
Purification of the Antibody-Linker Intermediate:
-
Remove excess crosslinker and byproducts by dialysis, diafiltration, or size-exclusion chromatography using a buffer suitable for the next step (e.g., PBS, pH 7.4).
-
-
Activation of the Second Carboxylic Acid Group:
-
To the purified antibody-linker conjugate, add a fresh solution of EDC and NHS in a suitable buffer (e.g., MES buffer, pH 6.0).
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation of the Drug:
-
Dissolve the amine-containing drug in a compatible solvent (e.g., DMSO).
-
Add the drug solution to the activated antibody-linker conjugate.
-
Incubate for 2-4 hours at room temperature.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching solution.
-
Purify the final ADC using a suitable chromatography method (e.g., size-exclusion chromatography, hydrophobic interaction chromatography) to remove unconjugated drug and other impurities.
-
-
Characterization:
-
Characterize the ADC for parameters such as DAR, purity, and aggregation using techniques like UV-Vis spectroscopy, mass spectrometry, and size-exclusion chromatography.
-
Visualizations
Caption: Workflow for Protein-Protein Interaction Studies.
Caption: GPCR Dimerization and Signaling Pathway.
Covalent Attachment of Molecules Using Bis-PEG11-acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG11-acid is a homobifunctional crosslinker that contains two terminal carboxylic acid groups separated by a hydrophilic 11-unit polyethylene glycol (PEG) spacer. This reagent is a versatile tool for the covalent attachment and conjugation of molecules possessing primary or secondary amine groups. The PEG spacer enhances the solubility and stability of the resulting conjugates, reduces aggregation, and can minimize immunogenicity.[1] Applications of this compound are widespread and include the PEGylation of proteins and peptides, the development of Antibody-Drug Conjugates (ADCs), surface modification of nanoparticles and other materials, and the creation of hydrogels.[2][3]
The carboxylic acid groups of this compound can be activated, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This activation forms a more stable amine-reactive NHS ester, which then readily reacts with amine groups to form stable amide bonds.
Applications
PEGylation of Proteins and Peptides
PEGylation, the covalent attachment of PEG chains to biomolecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.[1][4] this compound can be used to crosslink proteins or to introduce a hydrophilic spacer between a protein and another molecule.
Benefits of PEGylation with this compound:
-
Increased Hydrophilicity and Solubility: The PEG chain imparts a hydrophilic character to the conjugate, which can improve the solubility of hydrophobic molecules.
-
Enhanced Stability: PEGylation can protect proteins from proteolytic degradation, leading to a longer circulating half-life in vivo.
-
Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the protein surface, reducing the potential for an immune response.
-
Improved Pharmacokinetics: The increased hydrodynamic size of the PEGylated protein reduces renal clearance, extending its circulation time.
Antibody-Drug Conjugate (ADC) Development
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[5] this compound can be utilized as a linker to connect the antibody to the drug payload. The hydrophilic PEG spacer can help to overcome the hydrophobicity of many cytotoxic drugs, improving the overall properties of the ADC.[6]
Surface Functionalization
This compound is an effective reagent for modifying surfaces such as nanoparticles, beads, and self-assembled monolayers. The carboxylic acid groups can be used to attach the PEG linker to amine-functionalized surfaces. The other terminus can then be used to conjugate targeting ligands, imaging agents, or other molecules of interest. This surface modification can reduce non-specific protein binding and improve the biocompatibility of the material.
Data Presentation
Table 1: Effect of PEG Linker Length on Nanocarrier Uptake
| PEG Linker Molecular Weight (kDa) | Mean Fluorescence Intensity (MFI) in RAW264.7 cells (with FBS) | Frequency of NC+ cells (%) (with FBS) |
| 0.65 | High | High |
| 2 | Reduced | Reduced |
| 5 | Further Reduced | Further Reduced |
This table summarizes data adapted from a study on the effect of PEG linker length on nanocarrier uptake by macrophage-like cells. While not specific to this compound, it illustrates the general principle that longer PEG chains can reduce non-specific cellular uptake.[7]
Table 2: Influence of Linker on In Vitro Cytotoxicity of Antibody-Drug Conjugates
| ADC Construct | Linker Type | IC50 (pM) in Karpas-299 cells |
| ADC with Cyclodextrin Linker | Cyclodextrin-based | Sub-nanomolar (e.g., 16 pM for Adcetris®) |
| ADC with Crown Ether Linker | Crown Ether-based | Sub-nanomolar |
| ADC with Linear PEG Linker | Linear PEG | Sub-nanomolar |
This table is a representative summary based on findings from a study comparing different hydrophilic linkers in ADCs. It highlights that well-designed PEG linkers can be used to create highly potent ADCs with sub-nanomolar cytotoxicity.[8]
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation using this compound
This protocol describes the two-step activation of this compound with EDC and NHS, followed by conjugation to an amine-containing protein.
Materials:
-
This compound
-
Amine-containing protein
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Reagents:
-
Allow this compound, EDC, and NHS to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO or Activation Buffer immediately before use.
-
Prepare the protein solution in the Conjugation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, add the desired amount of this compound stock solution.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS over this compound.
-
Vortex briefly to mix and incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Protein:
-
Add a 10- to 50-fold molar excess of the activated this compound solution to the protein solution. The optimal molar ratio should be determined empirically for each specific application.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Determine the extent of PEGylation using methods such as MALDI-TOF mass spectrometry, HPLC, or a colorimetric assay for the remaining free amines.
-
Protocol 2: Surface Functionalization of Amine-Modified Surfaces
This protocol outlines the steps to functionalize an amine-modified surface (e.g., nanoparticles, beads) with this compound.
Materials:
-
Amine-modified surface
-
This compound
-
Activation Buffer: 0.1 M MES, pH 6.0
-
EDC and NHS (or Sulfo-NHS)
-
Washing Buffer: PBS with 0.05% Tween-20
-
Anhydrous DMF or DMSO
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound, EDC, and NHS as described in Protocol 1.
-
-
Activation of this compound:
-
Activate this compound with EDC and NHS in Activation Buffer as described in Protocol 1.
-
-
Surface Conjugation:
-
Resuspend the amine-modified surface in the Conjugation Buffer.
-
Add the activated this compound solution to the surface suspension. The amount of linker should be optimized based on the surface area and amine density.
-
Incubate for 2-4 hours at room temperature with gentle mixing.
-
-
Washing:
-
Centrifuge the surface material and discard the supernatant.
-
Wash the surface three times with the Washing Buffer to remove unreacted reagents.
-
Resuspend the functionalized surface in an appropriate buffer for storage or further conjugation to the second carboxylic acid group.
-
Visualizations
Caption: Workflow for Protein Conjugation with this compound.
Caption: General Workflow for Antibody-Drug Conjugate (ADC) Development.
Caption: G-Protein Coupled Receptor (GPCR) Signaling Pathway.
References
- 1. scielo.br [scielo.br]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bis-PEG acid, Acid linker, PEG Diacid | BroadPharm [broadpharm.com]
- 4. Impact of Linker Modification and PEGylation of Vancomycin Conjugates on Structure-Activity Relationships and Pharmacokinetics [mdpi.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. researchgate.net [researchgate.net]
- 7. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
Application Notes: Bis-PEG11-acid for Covalent Linking of Biomolecules to Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG11-acid is a homobifunctional, discrete polyethylene glycol (dPEG®) derivative used as a crosslinker for the covalent immobilization of biomolecules.[1][2] It features a terminal carboxylic acid (-COOH) group at both ends of a hydrophilic 11-unit PEG spacer.[3][4] This structure is ideal for stably linking amine-containing biomolecules (e.g., proteins, antibodies, peptides) to amine-functionalized surfaces in a multi-step process.[5][6]
The PEG spacer arm provides critical benefits, including increased hydrophilicity and solubility of conjugates, enhanced stability, and a significant reduction in non-specific protein adsorption on surfaces.[6][7] The well-defined length of the PEG chain ensures precise control over the distance between the surface and the immobilized biomolecule, which is essential for maintaining biological activity in applications such as biosensors, immunoassays, and targeted drug delivery systems.[8]
Principle of Bioconjugation
The covalent attachment using this compound is achieved by forming stable amide bonds between its carboxyl groups and primary amines on the surface and the target biomolecule. This reaction is not spontaneous and requires chemical activation of the carboxylic acids using a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS).[9][10]
The process occurs in two primary stages:
-
Activation: EDC reacts with a carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[11][12]
-
Stabilization and Coupling: Sulfo-NHS is added to react with the O-acylisourea intermediate, converting it into a more stable, amine-reactive Sulfo-NHS ester.[9][11] This ester intermediate is less susceptible to hydrolysis in aqueous buffers and reacts efficiently with primary amines (e.g., the lysine ε-amino group on a protein) to form a strong, covalent amide bond.[10][13]
This two-step chemistry provides high coupling efficiency and control over the conjugation process.[10] The activation reaction is most efficient at a slightly acidic pH (4.5–7.2), while the subsequent coupling to amines is optimal at a physiological to slightly alkaline pH (7.2–8.5).[10][14]
Quantitative Data and Specifications
The following table summarizes the key properties of this compound and the standard reaction conditions for its use.
| Parameter | Value / Condition | Description / Notes | Reference |
| Linker Properties | |||
| Molecular Weight | 602.67 g/mol | Monodisperse, single molecular weight compound. | [1] |
| Chemical Formula | C26H46O15 | ||
| Purity | ≥95% | High purity is essential for reproducible results. | [1] |
| Functional Groups | Homobifunctional Carboxylic Acid (-COOH) | Two reactive carboxyl groups, one at each terminus. | [2][3] |
| Spacer Arm Length | ~4.8 nm (48 Å) | The 11-unit PEG chain provides a long, flexible, hydrophilic spacer. | |
| Reaction Conditions | |||
| Activation Buffer | 0.1 M MES Buffer | 2-(N-morpholino)ethanesulfonic acid is ideal as it lacks amine and carboxyl groups. | [10][12] |
| Activation pH | 5.0 - 6.5 | Optimal pH for EDC/Sulfo-NHS activation of carboxyl groups. | [12][14] |
| Coupling Buffer | 1X PBS (Phosphate-Buffered Saline) | [10] | |
| Coupling pH | 7.2 - 8.0 | Optimal for the reaction between the Sulfo-NHS ester and primary amines. | [14] |
| Quenching Reagents | Hydroxylamine, Tris, Glycine, or Ethanolamine | Used to deactivate any remaining active ester groups. | [10][14] |
Experimental Protocols
Protocol 1: Two-Step Immobilization of a Protein onto an Amine-Functionalized Surface
This protocol describes a general method for covalently linking a protein or other amine-containing biomolecule to a surface (e.g., amine-coated microplate, silica bead, or sensor chip) using this compound as a flexible crosslinker.
Materials and Reagents:
-
This compound
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.4
-
Washing Buffer: 1X PBS with 0.05% Tween-20 (PBST)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Ethanolamine, pH 8.5
-
Amine-functionalized surface (e.g., glass slide, microparticle)
-
Target protein solution (in Coupling Buffer)
-
High-purity water and anhydrous DMSO or DMF for stock solutions
Procedure:
Part A: Coupling this compound to the Amine-Functionalized Surface
-
Prepare Reagents: Allow all reagents to come to room temperature. Prepare fresh 10 mg/mL stock solutions of EDC and Sulfo-NHS in anhydrous DMSO. Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Note: EDC is moisture-sensitive and hydrolyzes quickly in aqueous solutions. Prepare EDC/Sulfo-NHS solutions immediately before use.[10]
-
-
Activate this compound:
-
In a microcentrifuge tube, add this compound to Activation Buffer to a final concentration of 1-5 mM.
-
Add EDC and Sulfo-NHS from stock solutions to a final concentration of 10 mM each.
-
Incubate for 15 minutes at room temperature to generate the amine-reactive Sulfo-NHS ester.
-
-
Surface Coupling:
-
Immediately add the activated this compound solution to the amine-functionalized surface. Ensure the surface is completely covered.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Wash:
-
Remove the coupling solution and wash the surface thoroughly three times with Washing Buffer (PBST) to remove unreacted linker and byproducts.
-
Perform a final rinse with high-purity water. The surface is now functionalized with a layer of PEG ending in a terminal carboxyl group.
-
Part B: Coupling the Target Protein to the PEG-Functionalized Surface
-
Activate Surface Carboxyl Groups:
-
Prepare a fresh solution of 10 mM EDC and 10 mM Sulfo-NHS in Activation Buffer (0.1 M MES, pH 6.0).
-
Add this activation solution to the PEG-functionalized surface and incubate for 15 minutes at room temperature.[14]
-
-
Wash:
-
Quickly wash the surface twice with ice-cold Coupling Buffer (1X PBS, pH 7.4) to remove excess EDC/Sulfo-NHS and adjust the pH for protein coupling.
-
-
Protein Immobilization:
-
Immediately add the target protein solution (typically 0.1-1.0 mg/mL in Coupling Buffer) to the activated surface.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quench Reaction:
-
Remove the protein solution.
-
Add Quenching Buffer to the surface and incubate for 30 minutes at room temperature to block any unreacted Sulfo-NHS esters.[14]
-
-
Final Wash:
-
Wash the surface three times with Washing Buffer (PBST) to remove non-covalently bound protein.
-
The surface with the immobilized protein is now ready for use or can be stored in an appropriate buffer, often containing a preservative.
-
Visualizations and Workflows
References
- 1. Bis-PEG-acid | AxisPharm [axispharm.com]
- 2. Bis-PEG acid, Acid linker, PEG Diacid | BroadPharm [broadpharm.com]
- 3. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 4. Bis-PEG1-Acid - CD Bioparticles [cd-bioparticles.net]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(Azido-PEG1)-N-bis(PEG2-acid), HCl salt | BroadPharm [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. Sulfo-NHS plus EDC (carbodiimide) crosslinking reaction scheme | Thermo Fisher Scientific - CZ [thermofisher.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. axispharm.com [axispharm.com]
Application Notes and Protocols for Synthesizing Biocompatible Hydrogels with Bis-PEG11-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to synthesizing and characterizing biocompatible hydrogels using Bis-PEG11-acid as a crosslinking agent. The protocols detailed below leverage the versatile 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form stable amide bonds, creating hydrogels with tunable properties suitable for a range of biomedical applications, including drug delivery and tissue engineering.
Introduction
Poly(ethylene glycol) (PEG)-based hydrogels are widely utilized in the biomedical field due to their excellent biocompatibility, hydrophilicity, and tunable physical properties.[1] this compound, a bifunctional PEG linker with terminal carboxylic acid groups, serves as an ideal building block for creating biodegradable and biocompatible hydrogels. The carboxylic acid moieties can be activated by EDC and NHS to react with amine groups present in molecules such as diamines, proteins, or peptides, leading to the formation of a crosslinked hydrogel network.[2][3] The defined length of the PEG chain (n=11) allows for precise control over the network mesh size and subsequent properties like swelling, mechanics, and drug release kinetics.
Materials and Equipment
Materials:
-
This compound
-
N,N'-Bis(acryloyl)cystamine (a diamine crosslinker) or other suitable diamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Model drug (e.g., Doxorubicin, Bovine Serum Albumin)
-
Cell culture medium (e.g., DMEM)
-
Live/Dead viability/cytotoxicity kit
-
MTT assay kit
-
Human Dermal Fibroblasts (or other relevant cell line)
Equipment:
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Molds for hydrogel casting (e.g., PDMS molds)
-
Incubator (37 °C, 5% CO2)
-
Lyophilizer (freeze-dryer)
-
Scanning Electron Microscope (SEM)
-
Rheometer
-
UV-Vis spectrophotometer
-
Fluorescence microscope
-
Plate reader
Experimental Protocols
Protocol for Hydrogel Synthesis using EDC/NHS Chemistry
This protocol describes the synthesis of a hydrogel by crosslinking this compound with a diamine using EDC/NHS chemistry.
-
Preparation of Precursor Solutions:
-
This compound Solution: Dissolve this compound in 0.1 M MES buffer (pH 5.5) to the desired concentration (e.g., 10% w/v).
-
Diamine Crosslinker Solution: Dissolve the diamine crosslinker (e.g., N,N'-Bis(acryloyl)cystamine) in PBS (pH 7.4) at a molar ratio of 0.5:1 to the this compound.
-
EDC/NHS Solution: Prepare a fresh solution of EDC and NHS in 0.1 M MES buffer. The molar ratio of EDC:NHS:carboxylic acid groups should be approximately 2:1:1.
-
-
Activation of Carboxylic Acid Groups:
-
Hydrogel Formation:
-
Quickly add the diamine crosslinker solution to the activated this compound solution.
-
Vortex the mixture for 30 seconds to ensure homogeneity.
-
Immediately cast the solution into desired molds.
-
Allow the hydrogels to crosslink at room temperature or 37 °C for at least 1 hour, or until gelation is complete. The gelation time will vary depending on the concentration of precursors.
-
-
Purification:
-
After gelation, immerse the hydrogels in a large volume of PBS (pH 7.4) to remove unreacted reagents and byproducts.
-
Change the PBS solution every 12 hours for 2-3 days.
-
Protocol for Characterization of Hydrogel Properties
-
Prepare hydrogel discs of a known initial weight (Wi).
-
Immerse the hydrogels in PBS (pH 7.4) at 37 °C.
-
At various time points, remove the hydrogels, gently blot the surface with a Kimwipe to remove excess water, and record the swollen weight (Ws).
-
Continue until the weight remains constant, indicating equilibrium swelling.
-
Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wi) / Wi] x 100
-
Use a rheometer to perform oscillatory frequency sweeps on swollen hydrogel discs to determine the storage modulus (G') and loss modulus (G'').
-
Alternatively, perform unconfined compression tests to determine the compressive modulus.
-
Ensure hydrogels are fully swollen in PBS before testing.
-
Load the hydrogels with a model drug by either incorporating the drug during synthesis or by soaking the pre-formed hydrogels in a drug solution.
-
Place the drug-loaded hydrogel in a known volume of PBS (pH 7.4) at 37 °C with gentle agitation.
-
At predetermined time intervals, collect an aliquot of the release medium and replace it with fresh PBS to maintain sink conditions.
-
Quantify the drug concentration in the collected aliquots using UV-Vis spectrophotometry or another appropriate method.
-
Calculate the cumulative drug release as a percentage of the total drug loaded.
Protocol for Biocompatibility and Cytotoxicity Assays
-
Sterilize the hydrogels by soaking in 70% ethanol for 30 minutes, followed by extensive washing with sterile PBS. Alternatively, hydrogels can be sterilized by UV irradiation.
-
Prepare the hydrogel precursor solutions as described in section 3.1, using sterile components and aseptic techniques.
-
Resuspend cells (e.g., Human Dermal Fibroblasts) in the diamine crosslinker solution at a desired density (e.g., 1 x 10^6 cells/mL).
-
Mix the cell suspension with the activated this compound solution and cast the hydrogels.
-
Culture the cell-laden hydrogels in a complete cell culture medium.
-
Assess cell viability at different time points (e.g., 1, 3, and 7 days) using a Live/Dead viability/cytotoxicity kit and fluorescence microscopy. Live cells will fluoresce green (calcein-AM), and dead cells will fluoresce red (ethidium homodimer-1).[4]
-
Prepare hydrogel extracts by incubating the hydrogels in a cell culture medium for 24 hours.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with the hydrogel extracts and incubate for 24 or 48 hours.
-
Add MTT reagent to each well and incubate for 4 hours.
-
Add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader. Cell viability is proportional to the absorbance.
Data Presentation
The following tables present representative data for PEG-diacid hydrogels crosslinked with a diamine. The exact values for a this compound system should be determined experimentally.
Table 1: Swelling and Mechanical Properties of PEG-diacid Hydrogels
| Bis-PEG-acid Concentration (% w/v) | Diamine:PEG Molar Ratio | Equilibrium Swelling Ratio (%) | Compressive Modulus (kPa) |
| 5 | 0.5 | 1250 ± 80 | 5 ± 1 |
| 10 | 0.5 | 980 ± 65 | 15 ± 3 |
| 10 | 1.0 | 750 ± 50 | 28 ± 4 |
| 15 | 1.0 | 620 ± 40 | 45 ± 6 |
Table 2: In Vitro Doxorubicin Release from 10% w/v PEG-diacid Hydrogels
| Time (hours) | Cumulative Release (%) - 0.5:1 Diamine:PEG | Cumulative Release (%) - 1:1 Diamine:PEG |
| 1 | 15 ± 2 | 10 ± 1.5 |
| 6 | 40 ± 4 | 28 ± 3 |
| 12 | 65 ± 5 | 45 ± 4 |
| 24 | 85 ± 6 | 68 ± 5 |
| 48 | 98 ± 2 | 85 ± 6 |
| 72 | >99 | 95 ± 4 |
Visualization of Key Processes
Conclusion
The protocols and data presented here provide a robust framework for the synthesis and characterization of biocompatible hydrogels using this compound. By tuning parameters such as precursor concentration and crosslinker ratio, researchers can develop hydrogels with tailored properties for specific applications in drug delivery, tissue engineering, and regenerative medicine. The inherent biocompatibility of PEG, combined with the versatility of EDC/NHS chemistry, makes this system a powerful tool for the development of advanced biomaterials.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Bis-PEG11-acid Conjugation Reactions
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Bis-PEG11-acid conjugation reactions, focusing on overcoming issues of low yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My conjugation yield is significantly lower than expected. What are the most common causes?
Low conjugation yield in this compound reactions using EDC/NHS chemistry can stem from several factors. The most common culprits include:
-
Hydrolysis of Reagents: Both EDC and NHS are moisture-sensitive and can hydrolyze if not stored and handled properly. The activated O-acylisourea intermediate formed by EDC is also highly unstable in aqueous solutions.[1]
-
Hydrolysis of the NHS-ester Intermediate: The amine-reactive NHS ester formed on the this compound is susceptible to hydrolysis, which increases with pH. This hydrolysis competes directly with the desired amidation reaction.[2][3]
-
Suboptimal Reaction pH: The two key steps in the conjugation have different optimal pH ranges. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-7.2), while the reaction of the NHS-ester with the primary amine on the protein is most efficient at a slightly alkaline pH (7-8).[4][5]
-
Inappropriate Buffer Composition: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates can compete with the intended reaction, reducing yield.[6][7]
-
Incorrect Molar Ratios of Reagents: An insufficient excess of EDC and NHS over the this compound can lead to incomplete activation.
-
Protein-Specific Issues: The accessibility of primary amines on your protein of interest can vary, and protein aggregation under reaction conditions can also hinder conjugation.[8]
Q2: I suspect my EDC and/or NHS has gone bad. How can I check their activity?
While there isn't a simple universal test for EDC activity in a typical lab setting, the best practice is to always use freshly opened or properly stored reagents. Both EDC and NHS are highly hygroscopic.[1] To ensure maximum activity:
-
Equilibrate the reagent vials to room temperature before opening to prevent moisture condensation.[1]
-
Once opened, use what you need and then blanket the vial with an inert gas like argon or nitrogen before sealing tightly.
-
Store desiccated at the recommended temperature.
If you consistently experience low yields with a particular batch of reagents, it is advisable to test a fresh, unopened vial.
Q3: What is the optimal pH for my two-step conjugation reaction?
For a two-step conjugation protocol, it is recommended to perform the activation and amidation steps at their respective optimal pHs.[4][9]
-
Activation Step: Perform the activation of this compound with EDC and NHS in a non-amine, non-carboxylate buffer at pH 5.0-6.0 , such as MES buffer.[4][6]
-
Amidation Step: After the activation step, raise the pH of the reaction mixture to 7.2-8.0 before adding your amine-containing protein. A common choice for this step is a phosphate buffer (e.g., PBS).[4]
Q4: My protein seems to be precipitating during the reaction. What can I do to prevent this?
Protein precipitation or aggregation during conjugation can be a significant cause of low yield.[8] Here are some strategies to mitigate this:
-
Optimize Protein Concentration: Very high protein concentrations can sometimes promote aggregation. Try performing the reaction at a slightly lower protein concentration.
-
Adjust Buffer Conditions: Ensure the pH of your reaction buffer is not close to the isoelectric point (pI) of your protein, as this can minimize its solubility. You may also consider including non-reactive stabilizers in your buffer if they are compatible with the conjugation chemistry.
-
Control Molar Ratio of PEG: While a molar excess of the PEG reagent is necessary, an extremely high excess could potentially lead to over-PEGylation and changes in protein solubility, in rare cases contributing to precipitation.
-
Gentle Mixing: Avoid vigorous vortexing or stirring that could denature the protein. Use gentle end-over-end mixing.
Q5: How can I confirm that the conjugation has occurred and determine the extent of PEGylation?
Several analytical techniques can be used to assess the outcome of your conjugation reaction:
-
SDS-PAGE: A simple and common method to visualize the increase in molecular weight of the protein after PEGylation. You should observe a shift in the band corresponding to your protein.
-
Size Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, resulting in an earlier elution time compared to the unconjugated protein.[][11][12] SEC can be used to separate mono-, di-, and multi-PEGylated species from the native protein.[13][]
-
Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugated protein, confirming the number of PEG molecules attached.[15][16][17][18]
-
Ion Exchange Chromatography (IEX): The attachment of neutral PEG chains can shield the surface charges of the protein, altering its interaction with an ion-exchange resin. This can be used to separate different PEGylated forms.[]
Quantitative Data Summary
Table 1: Influence of pH on NHS-ester Hydrolysis
| pH | Half-life of NHS-ester | Implication for Conjugation |
| 7.0 (at 0°C) | 4-5 hours[3] | Slower hydrolysis, allowing more time for the conjugation reaction. |
| 8.6 (at 4°C) | 10 minutes[3] | Rapid hydrolysis, requiring prompt reaction with the amine. |
Table 2: Recommended Molar Ratios for EDC/NHS Activation
| Reactant | Recommended Molar Excess (relative to this compound) | Rationale |
| EDC | 2-10 fold | To ensure efficient activation of the carboxylic acid groups. A good starting point is a 10-fold molar excess.[19] |
| NHS/Sulfo-NHS | 2-5 fold (relative to EDC) | To stabilize the active intermediate and improve coupling efficiency. A common ratio is 2.5-fold excess of NHS over EDC.[20] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol is a general guideline and may require optimization for your specific protein and application.
Materials:
-
This compound
-
Protein of interest
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.5
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS to room temperature before opening.[1]
-
Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.
-
Dissolve this compound in Activation Buffer to the desired concentration.
-
Prepare your protein in the Coupling Buffer.
-
-
Activation of this compound:
-
Conjugation to Protein:
-
Immediately add the activated this compound mixture to your protein solution. The final pH of the reaction mixture should be between 7.2 and 8.0.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.[4] Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess PEG reagent, unreacted protein, and byproducts by purifying the reaction mixture using a desalting column or Size Exclusion Chromatography (SEC).[]
-
Protocol 2: Purification of PEGylated Protein using Size Exclusion Chromatography (SEC)
Materials:
-
Conjugation reaction mixture
-
SEC column suitable for the molecular weight range of your protein and PEGylated conjugate
-
SEC Running Buffer (e.g., PBS, pH 7.4)
-
HPLC or FPLC system
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer until a stable baseline is achieved.
-
Sample Preparation: Centrifuge your quenched conjugation reaction mixture to remove any precipitates. Filter the supernatant through a 0.22 µm filter.
-
Injection and Separation: Inject the filtered sample onto the equilibrated SEC column.
-
Elution: Elute with the SEC Running Buffer at a pre-determined flow rate. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the unconjugated protein.[]
-
Fraction Collection: Collect fractions corresponding to the different peaks observed in the chromatogram.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or mass spectrometry to identify the fractions containing the desired PEGylated product.
Visualizations
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 15. enovatia.com [enovatia.com]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. ingenieria-analitica.com [ingenieria-analitica.com]
- 18. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. covachem.com [covachem.com]
Technical Support Center: Preventing Aggregation During Protein PEGylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to protein aggregation during PEGylation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation can be triggered by a combination of factors related to the protein itself, the PEG reagent, and the reaction conditions. Key causes include:
-
Protein Instability: The inherent instability of a protein under the experimental conditions (e.g., pH, temperature) can lead to unfolding and subsequent aggregation.[1][2]
-
High Protein Concentration: Increased protein concentrations can promote intermolecular interactions, leading to aggregation.[1]
-
Non-specific PEGylation: Random attachment of PEG molecules, especially at sites that are crucial for protein stability or that expose hydrophobic patches, can induce aggregation.
-
Cross-linking: The use of bifunctional PEG reagents can lead to the formation of protein-PEG-protein cross-linked aggregates.[3]
-
Disulfide Scrambling: For proteins containing disulfide bonds, improper reaction conditions can lead to the formation of incorrect disulfide linkages and aggregation.[4]
-
Local High Concentrations of Reagents: Poor mixing can create localized high concentrations of the PEGylating agent, leading to uncontrolled reactions and aggregation.
Q2: How does the choice of PEG reagent (e.g., size, structure) influence aggregation?
The characteristics of the PEG polymer play a crucial role in protein stability and aggregation:
-
PEG Size (Molecular Weight): Larger PEG molecules generally provide a greater steric shield, which can be more effective at preventing protein-protein interactions and aggregation.[5] However, excessively large PEGs can sometimes reduce the biological activity of the protein due to steric hindrance.[6]
-
PEG Structure (Linear vs. Branched): Branched PEGs can offer a more comprehensive surface coverage of the protein, providing enhanced protection against aggregation and proteolysis compared to linear PEGs of the same molecular weight.
-
PEG Activating Group: The reactive group on the PEG molecule (e.g., NHS ester, maleimide, aldehyde) determines the specificity of the conjugation reaction. The choice of activating group should be tailored to the target functional groups on the protein to achieve site-specific modification and minimize random, potentially destabilizing attachments.[3]
Q3: What is site-specific PEGylation, and how does it help prevent aggregation?
Site-specific PEGylation is a strategy that directs the attachment of PEG to a predetermined location on the protein surface. This approach is highly effective in preventing aggregation for several reasons:
-
Preservation of Critical Regions: By avoiding modification of the protein's active site or regions essential for its correct folding and stability, the native conformation is preserved, reducing the likelihood of unfolding and aggregation.[7]
-
Homogeneous Product: Site-specific PEGylation results in a more homogeneous population of PEGylated protein molecules, with a defined number and location of attached PEGs. This contrasts with random PEGylation, which produces a heterogeneous mixture of isomers, some of which may be prone to aggregation.[7]
-
Reduced Immunogenicity: A more homogeneous product with shielded epitopes can lead to a reduced immune response.[1]
Common strategies for site-specific PEGylation include targeting the N-terminus, engineered cysteine residues, or specific amino acids through enzymatic or chemical methods.[7][8][9]
Troubleshooting Guides
Problem 1: I am observing significant precipitation/aggregation during my PEGylation reaction.
This is a common issue that can often be resolved by optimizing the reaction conditions.
dot
Caption: A troubleshooting workflow for addressing protein aggregation during PEGylation.
Solutions:
-
Optimize Reaction pH: Proteins are least soluble at their isoelectric point (pI). Adjust the buffer pH to be at least one unit away from the protein's pI to increase its net charge and repulsive electrostatic interactions, thereby reducing aggregation.[10]
-
Lower the Reaction Temperature: Reducing the temperature can decrease the rate of aggregation, which is often a kinetically driven process.
-
Reduce Protein Concentration: High protein concentrations increase the probability of intermolecular interactions that lead to aggregation.[10] Try performing the reaction at a lower protein concentration.
-
Optimize PEG:Protein Molar Ratio: An excess of the PEGylating reagent can sometimes lead to over-PEGylation and aggregation. Experiment with different molar ratios of PEG to protein to find the optimal balance between conjugation efficiency and protein stability.
-
Incorporate Stabilizing Additives: The addition of certain excipients to the reaction buffer can help stabilize the protein and prevent aggregation.
Problem 2: My purified PEGylated protein is aggregating during storage.
Aggregation can also occur post-purification. The following strategies can help improve the long-term stability of your PEGylated protein.
Solutions:
-
Optimize Formulation Buffer:
-
pH: As with the reaction buffer, ensure the storage buffer pH is optimal for protein stability and far from its pI.
-
Ionic Strength: Adjusting the salt concentration can modulate electrostatic interactions. Both too low and too high salt concentrations can sometimes promote aggregation, so an optimal range should be determined empirically.[10]
-
-
Use Cryoprotectants for Frozen Storage: If storing the PEGylated protein at -80°C, include cryoprotectants like glycerol (typically 10-25%) or sucrose to prevent aggregation during freeze-thaw cycles.[1]
-
Add Stabilizing Excipients:
-
Amino Acids: Arginine and glutamate (e.g., 50 mM each) can help to solubilize proteins and prevent aggregation.[11]
-
Sugars and Polyols: Sucrose, trehalose, and sorbitol can stabilize proteins.[]
-
Non-ionic Surfactants: Low concentrations of surfactants like polysorbate 20 (Tween 20) or polysorbate 80 can prevent surface-induced aggregation and stabilize the protein.[1][11]
-
Quantitative Data on a Case Study: PEGylation of G-CSF
The following table summarizes the effect of N-terminal PEGylation on the aggregation of Granulocyte Colony-Stimulating Factor (G-CSF).
| G-CSF Formulation | Incubation Conditions | Soluble Aggregates (%) | Precipitation | Reference |
| Unmodified G-CSF | 37°C, pH 7, 144 hours | Not Detected | Yes | [13] |
| 20 kDa PEG-G-CSF | 37°C, pH 7, 144 hours | ~18% | No | [13] |
As the data indicates, conjugation of a 20 kDa PEG to the N-terminus of G-CSF prevented precipitation and resulted in the formation of soluble aggregates, highlighting the stabilizing effect of PEGylation.[13]
Experimental Protocols
Protocol 1: General Screening for Optimal Reaction Buffer to Minimize Aggregation
This protocol outlines a method to screen for buffer conditions that enhance protein solubility and minimize aggregation during PEGylation.
dot
Caption: Workflow for screening optimal buffer conditions to minimize aggregation.
Materials:
-
Purified protein stock solution
-
A matrix of buffers with varying pH (e.g., acetate, phosphate, Tris)
-
Stock solutions of salts (e.g., NaCl, KCl)
-
Stock solutions of additives (e.g., arginine, sucrose, polysorbate 20)
-
Microcentrifuge tubes or a 96-well plate
-
Instrumentation for aggregation analysis (e.g., Dynamic Light Scattering (DLS), Size Exclusion Chromatography (SEC), or a spectrophotometer for turbidity measurements)
Procedure:
-
Prepare a Buffer Matrix: Prepare a series of buffers with varying pH values, salt concentrations, and additive concentrations.
-
Sample Preparation: In parallel, mix your protein stock with each buffer condition to a final desired protein concentration for the PEGylation reaction.
-
Incubation: Incubate the samples under the intended PEGylation reaction conditions (temperature and time) without adding the PEG reagent.
-
Analysis of Aggregation:
-
Visual Inspection: Check for any visible precipitation.
-
Turbidity Measurement: Measure the optical density at 600 nm. An increase in OD indicates aggregation.
-
DLS: Analyze the size distribution of particles in the solution. The appearance of larger species indicates aggregation.
-
SEC: Separate and quantify soluble aggregates from the monomeric protein.
-
-
Selection of Optimal Buffer: Identify the buffer condition(s) that show the least amount of aggregation.
-
Perform PEGylation: Conduct the PEGylation reaction in the optimized buffer.
Protocol 2: Site-Specific N-Terminal PEGylation via Reductive Alkylation
This protocol is adapted for the site-specific PEGylation of a protein at its N-terminus using a PEG-aldehyde reagent, a method used for proteins like G-CSF.[7][13]
Materials:
-
Purified protein in the optimized reaction buffer (mildly acidic pH, e.g., 5.0-6.5, to favor N-terminal modification)
-
mPEG-aldehyde (e.g., 20 kDa)
-
Sodium cyanoborohydride (NaCNBH₃) stock solution (handle with care in a fume hood)
-
Quenching solution (e.g., Tris buffer)
-
Purification system (e.g., ion-exchange or size-exclusion chromatography)
Procedure:
-
Reaction Setup: Dissolve the protein in the reaction buffer to the desired concentration.
-
Addition of PEG-aldehyde: Add the mPEG-aldehyde to the protein solution at a specific molar excess (e.g., 2-5 fold).
-
Initiation of Reaction: Add sodium cyanoborohydride to the reaction mixture to a final concentration of approximately 20 mM.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 4°C to room temperature) for a specified time (e.g., 12-24 hours) with gentle stirring.
-
Quenching the Reaction: Stop the reaction by adding a quenching solution to consume the excess aldehyde.
-
Purification: Purify the mono-PEGylated protein from unreacted protein, PEG, and other byproducts using an appropriate chromatography method.
-
Analysis: Characterize the purified product using SDS-PAGE, SEC, and mass spectrometry to confirm the degree of PEGylation and assess for any remaining aggregates.
By following these guidelines and protocols, researchers can significantly reduce the incidence of protein aggregation during PEGylation, leading to higher yields of stable and active bioconjugates.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. PEGylation Improves the Pharmacokinetic Properties and Ability of Interferon Gamma to Inhibit Growth of a Human Tumor Xenograft in Athymic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 13. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Bis-PEG11-acid to Protein Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio of Bis-PEG11-acid to protein for successful conjugation. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to protein for conjugation?
The optimal molar ratio is highly dependent on the specific protein (number of available primary amines, such as lysine residues and the N-terminus), the desired degree of PEGylation, and the reaction conditions. A common starting point is a molar excess of the PEG linker to the protein. However, empirical testing is crucial to determine the ideal ratio for your specific application.[1]
Q2: How does the molar ratio of EDC and NHS to this compound affect the reaction?
For efficient activation of the carboxylic acid groups on this compound, a molar excess of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is recommended. A typical starting ratio is 2-5 fold molar excess of EDC and NHS to the amount of this compound.[2][3] This ensures sufficient activation of the PEG linker for subsequent reaction with the protein's primary amines.
Q3: What are the critical reaction conditions to control during conjugation?
Several factors significantly impact the success of the conjugation reaction. These include:
-
pH: The activation of this compound with EDC/NHS is most efficient at a pH of 4.5-6.0. The subsequent reaction of the activated PEG with the protein's primary amines is optimal at a pH of 7.0-8.0.[2][4][5]
-
Temperature: Reactions are typically performed at room temperature or 4°C. Lower temperatures can help to minimize protein degradation and non-specific reactions, though the reaction time may need to be extended.[1]
-
Reaction Time: Incubation times can range from 30 minutes to overnight, depending on the reactivity of the protein and the desired level of conjugation.[1][5]
-
Buffer Composition: It is critical to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the activated PEG.[4] Phosphate-buffered saline (PBS), MES, and HEPES buffers are common choices.[2][4]
Q4: How can I characterize the extent of PEGylation?
Several analytical techniques can be employed to determine the degree of PEGylation:
-
SDS-PAGE: PEGylated proteins will exhibit a higher apparent molecular weight on an SDS-PAGE gel compared to the unmodified protein. This provides a qualitative assessment of conjugation.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, leading to an earlier elution time on an SEC column.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Mass spectrometry provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG molecules attached to the protein.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | Inactive EDC or NHS due to hydrolysis. | Use fresh, high-quality EDC and NHS. Allow reagents to equilibrate to room temperature before opening to prevent moisture condensation.[2][3] |
| Incorrect pH for activation or conjugation. | Ensure the activation step is performed in a buffer with a pH of 4.5-6.0 (e.g., MES buffer) and the conjugation step is at pH 7.0-8.0 (e.g., PBS).[2][4][5] | |
| Presence of primary amines in the buffer (e.g., Tris, glycine). | Perform buffer exchange to a non-amine-containing buffer like PBS, MES, or HEPES.[4] | |
| Insufficient molar ratio of this compound, EDC, or NHS. | Increase the molar excess of the PEG linker and/or the activation reagents. Perform a titration to find the optimal ratio. | |
| Protein Precipitation/Aggregation | High degree of PEGylation leading to changes in protein solubility. | Reduce the molar ratio of this compound to protein. Optimize reaction time and temperature. |
| Incorrect buffer conditions. | Ensure the buffer composition and pH are suitable for maintaining protein stability. | |
| High Polydispersity (Multiple PEGylated Species) | Molar ratio of PEG to protein is too high. | Decrease the molar ratio of this compound to protein to favor mono-PEGylation. |
| Reaction time is too long. | Reduce the incubation time to limit the extent of the reaction. | |
| Loss of Protein Activity | PEGylation at or near the active site. | If site-specificity is a concern, consider alternative conjugation strategies or protein engineering to protect the active site. |
| Harsh reaction conditions leading to denaturation. | Perform the conjugation at a lower temperature (4°C) and ensure the pH remains within the protein's stability range. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation and Conjugation of this compound to a Protein
This protocol separates the activation of the PEG linker from the conjugation to the protein, which can provide better control over the reaction.
Materials:
-
This compound
-
Protein of interest
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Conjugation Buffer: 1X PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Allow this compound, EDC, and NHS to equilibrate to room temperature before opening.
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMSO or DMF immediately before use.
-
Dissolve the protein in the Conjugation Buffer at a known concentration.
-
Dissolve this compound in the Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, add the desired molar amount of this compound.
-
Add a 2-5 fold molar excess of EDC and NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.
-
-
Conjugation to Protein:
-
Immediately add the activated this compound solution to the protein solution. The final pH of the reaction mixture should be between 7.2 and 7.5.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess PEG linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
-
Protocol 2: Characterization of PEGylated Protein by SDS-PAGE
Materials:
-
PEGylated protein sample
-
Unmodified protein control
-
SDS-PAGE gels
-
Running buffer
-
Loading dye
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Prepare samples by mixing the protein (PEGylated and unmodified control) with loading dye.
-
Load the samples and molecular weight standards onto the SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.
-
Compare the migration of the PEGylated protein to the unmodified control. A shift to a higher apparent molecular weight indicates successful PEGylation.
Visualizations
Caption: Experimental Workflow for Protein Conjugation with this compound.
Caption: EDC/NHS activation chemistry for this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
Technical Support Center: Managing Bis-PEG11-acid NHS Ester Hydrolysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Bis-PEG11-acid NHS ester. It addresses common challenges related to its primary degradation pathway—hydrolysis—through detailed FAQs, troubleshooting guides, and experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound NHS ester and what is its primary application?
A1: this compound NHS ester is a homobifunctional crosslinking reagent.[1] It features two N-hydroxysuccinimide (NHS) ester groups at either end of a hydrophilic 11-unit polyethylene glycol (PEG) spacer.[2][3] Its primary application is to covalently link molecules that contain primary amines (-NH₂), such as the lysine residues and N-termini of proteins, peptides, or amine-modified oligonucleotides.[2][] The PEG spacer enhances the water solubility of the reagent and the resulting conjugate, which can reduce aggregation and immunogenicity.[1]
Q2: What is NHS ester hydrolysis and why is it a critical issue?
A2: NHS ester hydrolysis is a chemical reaction in which the NHS ester group reacts with water, converting it into a non-reactive carboxylic acid.[5] This reaction is a major competitor to the desired aminolysis (reaction with a primary amine).[6][] If the NHS ester is hydrolyzed, it can no longer react with the target molecule, leading to a significant reduction in conjugation efficiency or complete failure of the experiment.[8][9]
Q3: What are the optimal storage and handling conditions for this compound NHS ester?
A3: To minimize hydrolysis, this compound NHS ester must be handled as a moisture-sensitive reagent.[5]
-
Storage: Store the solid reagent at -20°C in a desiccated, dark environment.[2][5][10]
-
Handling: Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture from condensing on the cold powder.[5][11] For optimal stability, it is also recommended to purge the vial with an inert gas like nitrogen or argon before resealing.[11]
Q4: Which buffers and solvents are compatible with NHS ester reactions?
A4: The choice of buffer is critical for successful conjugation.
-
Recommended Buffers: Use amine-free buffers. Common choices include phosphate-buffered saline (PBS), borate, carbonate/bicarbonate, and HEPES buffers at a pH range of 7.2-8.5.[1][12][13]
-
Incompatible Buffers: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they will compete with the target molecule for reaction with the NHS ester.[5][14]
-
Solvents for Reconstitution: The NHS ester should be dissolved immediately before use in a high-quality, anhydrous (dry) water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5] Ensure the DMF is amine-free (no fishy odor), as degraded DMF contains dimethylamine, which will consume the NHS ester.[8][12]
Q5: What is the optimal pH for a conjugation reaction with this compound NHS ester?
A5: The optimal pH for the reaction is a compromise between amine reactivity and NHS ester stability. The reaction is strongly pH-dependent.[8] At a pH below 7, the target primary amines are protonated and less nucleophilic, slowing the reaction.[8] At a pH above 8.5, the rate of hydrolysis increases dramatically, deactivating the reagent.[12] Therefore, the recommended pH range is typically 7.2 to 8.5 , with an optimal pH often cited between 8.3 and 8.5.[6][8][12]
Q6: How quickly does the NHS ester group hydrolyze in an aqueous solution?
A6: The rate of hydrolysis is highly dependent on pH and temperature. As the pH increases, the half-life of the NHS ester decreases significantly.[10]
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4-5 hours |
| 8.5 | Room Temp. | ~480 seconds |
| 8.6 | 4°C | 10 minutes |
| 9.0 | Room Temp. | Minutes |
| Data summarized from multiple sources.[6][11][13][15][16] |
Q7: Can I prepare and store stock solutions of this compound NHS ester?
A7: Preparing fresh solutions immediately before each use is strongly recommended.[5] Aqueous stock solutions should not be prepared or stored due to rapid hydrolysis. If necessary, a stock solution can be prepared in anhydrous DMSO or DMF. With proper handling to exclude moisture, such solutions can be stored at -20°C for up to a few months, though stability should be verified.[1][8] Avoid repeated freeze-thaw cycles.[]
Section 2: Visual Guides & Workflows
Reaction Pathways
Caption: Desired aminolysis pathway versus the competing hydrolysis pathway.
General Experimental Workflow
Caption: A standard workflow for bioconjugation using an NHS ester.
Section 3: Troubleshooting Guide
Problem: Low or No Conjugation Yield
This is the most common issue encountered and can be traced back to several potential causes. Use the following guide and the decision tree below to diagnose the problem.
| Possible Cause | Recommended Action |
| 1. Hydrolyzed Reagent | The NHS ester is highly sensitive to moisture.[17] Solution: Perform a reactivity test on the reagent (see Protocol 2). If inactive, discard and use a fresh, unopened vial. Ensure proper handling by warming the vial to room temperature before opening to prevent condensation.[11] |
| 2. Incompatible Buffer | Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles (e.g., sodium azide) compete with the target reaction.[14][18] Solution: Verify the composition of your buffer. If incompatible components are present, perform a buffer exchange into a recommended buffer like PBS or borate buffer using dialysis or a desalting column.[14] |
| 3. Incorrect Reaction pH | The reaction is highly pH-dependent. If the pH is too low (<7), the target amines are protonated and unreactive.[8] If the pH is too high (>9), hydrolysis dominates.[12] Solution: Carefully measure the pH of your target molecule solution before adding the NHS ester. Adjust to the optimal range of 7.2-8.5.[6] |
| 4. Low Target Concentration | Hydrolysis is a more significant competing reaction in dilute solutions.[1][6] Solution: Increase the concentration of the protein or peptide. A concentration of 2-10 mg/mL is often recommended.[8][17] |
| 5. Poor Quality Solvent | Using "wet" or degraded organic solvents (DMSO, DMF) to dissolve the NHS ester will cause immediate hydrolysis.[17] Solution: Use only high-quality, anhydrous grade DMSO or DMF from a freshly opened bottle or one stored properly over molecular sieves.[1] |
Troubleshooting Decision Tree
Caption: A decision tree to diagnose causes of low conjugation yield.
Section 4: Experimental Protocols
Protocol 1: General Protein-Protein Crosslinking
This protocol provides a general method for crosslinking two proteins (Protein A and Protein B) using this compound NHS ester. Optimization may be required.
Materials:
-
This compound NHS ester
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Protein A and Protein B (at >2 mg/mL in Conjugation Buffer)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Prepare Proteins: Ensure both Protein A and Protein B are in the Conjugation Buffer at a concentration of at least 2 mg/mL.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the required amount of this compound NHS ester in anhydrous DMSO to create a 10 mM stock solution. For example, dissolve ~8 mg (MW ~797 g/mol ) in 1 mL of DMSO.[2][5]
-
Initiate Reaction:
-
Combine Protein A and Protein B in a microcentrifuge tube at the desired molar ratio.
-
Add the 10 mM NHS ester solution to the protein mixture to achieve a final 10- to 20-fold molar excess of the crosslinker over the less abundant protein. The volume of DMSO added should not exceed 10% of the total reaction volume.[5]
-
-
Incubate: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1][5]
-
Quench Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM Tris to quench any unreacted NHS ester. Incubate for 15 minutes at room temperature.[1]
-
Purify: Remove excess, unreacted crosslinker and reaction byproducts (N-hydroxysuccinimide) using a desalting column, spin column, or dialysis against PBS.[8]
-
Store: Store the purified conjugate under conditions optimal for the native proteins, typically at 4°C for short-term or aliquoted and frozen at -80°C for long-term storage.[14]
Protocol 2: Spectrophotometric Assay for NHS Ester Reactivity
This assay determines if an NHS ester reagent is active or has been hydrolyzed by measuring the release of N-hydroxysuccinimide (NHS) upon complete base hydrolysis.[11][19] Active reagent will show a significant increase in absorbance at 260 nm after base treatment.
Materials:
-
NHS ester reagent to be tested
-
Amine-free buffer, pH 7.0 (e.g., 0.1 M phosphate buffer)
-
0.5 N Sodium Hydroxide (NaOH)
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare Reagent Solution: Weigh 1-2 mg of the NHS ester reagent and dissolve it in 2 mL of the amine-free buffer. If solubility is low, first dissolve in a minimal volume (~50 µL) of anhydrous DMSO, then add the buffer.[11]
-
Prepare Control: Prepare a control cuvette containing only the buffer (and DMSO if used in step 1).
-
Measure Initial Absorbance (A_initial): Zero the spectrophotometer at 260 nm using the control cuvette. Measure the absorbance of the reagent solution. If the absorbance is >1.0, dilute the solution with more buffer until it is within a readable range and record this value.[19]
-
Induce Hydrolysis: To 1 mL of the reagent solution from step 3, add 100 µL of 0.5 N NaOH. Vortex immediately for 30 seconds.[11][19]
-
Measure Final Absorbance (A_final): Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm.[11][19] The absorbance will decrease over time, so a quick reading is crucial.
Interpreting the Results:
-
Active Reagent: If A_final is measurably greater than A_initial , the NHS ester is active and suitable for use.[11][19]
-
Inactive (Hydrolyzed) Reagent: If A_final is not significantly greater than A_initial , the reagent has already been hydrolyzed and is inactive. It should be discarded.[11][19]
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. medkoo.com [medkoo.com]
- 3. Bis-PEG-NHS - ADC Linkers | AxisPharm [axispharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 9. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 10. vectorlabs.com [vectorlabs.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 18. youtube.com [youtube.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
side reactions of Bis-PEG11-acid in bioconjugation
Welcome to the Technical Support Center for Bioconjugation with Bis-PEG11-acid. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in bioconjugation?
This compound is a homobifunctional crosslinker containing two terminal carboxylic acid groups connected by a hydrophilic 11-unit polyethylene glycol (PEG) spacer. By itself, the carboxylic acid is not highly reactive towards biomolecules. For bioconjugation, the carboxylic acid groups must first be "activated," typically by converting them into N-hydroxysuccinimide (NHS) esters using a carbodiimide reagent like EDC.[1][2] These resulting Bis-PEG11-NHS esters are highly reactive towards primary amines (the N-terminus of proteins and the side chain of lysine residues), forming stable amide bonds.[][4] The PEG spacer enhances the solubility and stability of the resulting conjugate and reduces potential immunogenicity.[5][6]
Q2: What is the primary side reaction when using activated this compound (Bis-PEG11-NHS ester)?
The most significant and common side reaction is the hydrolysis of the NHS ester.[7][8][9][10] In aqueous solutions, the NHS ester can react with water, which cleaves the ester and reverts it to the unreactive carboxylic acid, releasing NHS as a byproduct.[8][9] This process competes directly with the desired aminolysis (reaction with the amine), reducing the overall efficiency of the conjugation reaction.[][9]
Q3: How does pH affect the stability and reactivity of Bis-PEG11-NHS ester?
The pH of the reaction buffer is a critical factor.
-
Reactivity: The target primary amines on a protein are most reactive when they are deprotonated (nucleophilic). The pKa of lysine side-chain amines is around 10.5, so a pH of 7.5 to 8.5 is a common compromise to ensure a sufficient concentration of reactive, deprotonated amines without denaturing the protein.[5]
-
Hydrolysis (Side Reaction): The rate of NHS ester hydrolysis increases significantly with pH.[7][8][10] The half-life can be several hours at pH 7 but drops to just minutes at pH 9.[7][10]
Therefore, the optimal pH is a trade-off between maximizing amine reactivity and minimizing the competing hydrolysis reaction.[][11]
Q4: Are there other potential side reactions besides hydrolysis?
Yes, while the primary target is amines, NHS esters can also react with other nucleophilic residues on a protein, especially at higher pH values. These side reactions can include:
-
Reaction with Tyrosine, Serine, and Threonine: The hydroxyl groups on these residues can be acylated by NHS esters, forming less stable ester linkages.[12]
-
Reaction with Histidine: The imidazole nitrogen on histidine can also react.[13]
These reactions are generally less frequent than reaction with primary amines but can lead to a heterogeneous product mixture.[12]
Troubleshooting Guide
Problem: Low or No Conjugation Yield
This is the most common issue and is often linked to the side reactions of the activated linker.
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS Ester Reagent | The this compound may have been successfully activated to the NHS ester, but the ester hydrolyzed before or during the conjugation reaction. The reagent should be prepared fresh and used immediately. Avoid buffers containing primary amines like Tris, as they compete with the target.[4] |
| Inactive NHS Ester Stock | If using a pre-activated and stored Bis-PEG11-NHS ester, it may have hydrolyzed due to improper storage. NHS esters are sensitive to moisture.[7][8][10] Store desiccated at -20°C and warm to room temperature before opening to prevent condensation.[8][10] You can test the activity using the protocol below. |
| Suboptimal pH | If the pH is too low (<7), most primary amines will be protonated and unreactive. If the pH is too high (>8.5-9), hydrolysis will dominate.[11] Optimize the reaction pH within the 7.2-8.5 range.[4] |
| Insufficient Linker Concentration | At low concentrations of the NHS-ester linker, the competing hydrolysis reaction can have a greater impact, as the probability of a linker molecule reacting with water is higher relative to its reaction with a protein amine.[][9] Increase the molar excess of the linker relative to the biomolecule. |
Problem: Inconsistent Results Between Batches
| Possible Cause | Recommended Solution |
| Variable Reagent Activity | Moisture contamination can degrade the NHS ester reagent over time, especially after repeated openings of the container.[7][8] Perform an NHS ester activity assay (see protocols below) on each new batch or frequently used reagent to confirm its reactivity before use. |
| Buffer Inconsistency | Minor variations in buffer pH or composition can significantly alter the balance between the desired conjugation and the hydrolysis side reaction.[11] Prepare buffers fresh and carefully calibrate the pH meter before use. Ensure no interfering substances are present.[13] |
Quantitative Data Summary
Table 1: Effect of pH on NHS Ester Hydrolysis and Amidation
This table summarizes the relationship between pH, the half-life (t½) of hydrolysis, and the half-life of a typical amidation reaction. Note that higher pH accelerates both reactions, but hydrolysis often outpaces amidation at pH > 9.
| pH | Hydrolysis t½ | Amidation t½ | Amide Yield (%) | Reference |
| 8.0 | ~210 min | ~80 min | 80-85% | [11] |
| 8.5 | ~180 min | ~20 min | 80-85% | [11] |
| 9.0 | ~125 min | ~10 min | 80-85% | [11] |
| 7.0 | ~4-7 hours | - | - | [7][11] |
Data synthesized from studies on representative porphyrin-NHS esters in dilute aqueous solutions.[11]
Experimental Protocols
Protocol 1: Activation of this compound to Bis-PEG11-NHS Ester
This protocol describes the in-situ activation of the carboxylic acid groups for immediate use in a conjugation reaction.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)
-
Activation Buffer (e.g., MES buffer, pH 4.7-6.0)
-
Conjugation Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)
Procedure:
-
Dissolve Reagents: Separately dissolve this compound, EDC, and NHS in the organic solvent or Activation Buffer. It is critical to prepare these solutions immediately before use.
-
Activation: Mix the this compound solution with a 1.5 to 5-fold molar excess of both EDC and NHS.
-
Incubation: Allow the activation reaction to proceed for 15-30 minutes at room temperature. The solution now contains the active Bis-PEG11-NHS ester.
-
Conjugation: Immediately add the activated linker solution to your protein solution, which should be prepared in the Conjugation Buffer. The final concentration of organic solvent should typically be kept below 10% to avoid protein denaturation.[4]
-
Reaction Quenching: After the desired reaction time (e.g., 30 minutes to 2 hours), the reaction can be stopped by adding a small molecule with a primary amine, such as Tris or glycine, to quench any unreacted NHS ester.[4]
-
Purification: Remove excess linker and reaction byproducts (e.g., using dialysis or size-exclusion chromatography).[5]
Protocol 2: Quality Control Assay for NHS Ester Activity
This assay confirms if an NHS ester reagent is active or has been hydrolyzed by measuring the release of the NHS leaving group upon intentional, complete hydrolysis with a strong base.[8][10]
Materials:
-
NHS ester reagent (1-2 mg)
-
Amine-free buffer (e.g., phosphate buffer, pH 7-8)
-
0.5-1.0 N NaOH
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare Solutions: Dissolve 1-2 mg of the NHS ester reagent in 2 mL of amine-free buffer. Prepare a control tube with 2 mL of buffer only.
-
Initial Reading (A_initial): Zero the spectrophotometer at 260 nm using the control tube. Immediately measure the absorbance of the NHS ester solution.
-
Base Hydrolysis: To 1 mL of the NHS ester solution from Step 2, add 100 µL of 0.5-1.0 N NaOH. Vortex for 30 seconds.
-
Final Reading (A_final): Within one minute, measure the absorbance of the base-hydrolyzed solution at 260 nm.
-
Interpretation:
Visualizations
Caption: Workflow of this compound activation and conjugation, highlighting the desired reaction versus the competing hydrolysis side reaction.
Caption: Troubleshooting flowchart for diagnosing and resolving low bioconjugation yield.
References
- 1. Bis-PEG-acid | BroadPharm [broadpharm.com]
- 2. Bis-PEG acid, Acid linker, PEG Diacid | BroadPharm [broadpharm.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. precisepeg.com [precisepeg.com]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Technical Support Center: Purification of Bis-PEG11-Acid Conjugates
This technical support guide provides researchers, scientists, and drug development professionals with strategies for the removal of unreacted Bis-PEG11-acid from a reaction mixture. The following sections offer troubleshooting advice and frequently asked questions in a user-friendly format.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove unreacted this compound after a conjugation reaction?
A1: The most common and effective methods for removing unreacted this compound are based on physicochemical differences between the conjugated product and the excess linker. These techniques include:
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their size. It is highly effective for removing smaller molecules like unreacted this compound from larger conjugated products such as proteins or nanoparticles.[1][][3]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on their hydrophobicity.[] It is particularly useful for purifying smaller conjugate molecules where the size difference with the unreacted linker is not significant.
-
Ion Exchange Chromatography (IEX): This method separates molecules based on their net charge.[] If the conjugation of this compound alters the overall charge of your molecule of interest, IEX can be an effective purification strategy.
-
Tangential Flow Filtration (TFF) / Diafiltration: This is a membrane-based technique that separates molecules based on size and is readily scalable.[4][5][6] It is efficient for removing small molecules like unreacted linkers from larger proteins or nanoparticles.
Q2: How do I choose the best purification method for my specific application?
A2: The choice of purification method depends on several factors:
-
Size of the Conjugate: For large molecules like antibodies or proteins, SEC and TFF are generally the most straightforward and effective methods.[1][]
-
Hydrophobicity of the Conjugate: If your target molecule is significantly more or less hydrophobic after conjugation, RP-HPLC can provide excellent separation.[]
-
Charge of the Conjugate: If the net charge of your molecule is altered upon conjugation, IEX is a suitable option.[]
-
Scale of the Purification: For large-scale production, TFF is often preferred due to its scalability and efficiency.[6][7] For laboratory-scale purifications, SEC and HPLC are common.
Q3: I am still seeing unreacted this compound in my final product after purification. What could be the problem?
A3: This can be due to several reasons:
-
Suboptimal Method Choice: The chosen purification method may not be providing sufficient resolution between your product and the unreacted linker. Consider trying an alternative technique (e.g., switching from SEC to RP-HPLC).
-
Column Overloading: In chromatographic methods, loading too much sample can lead to poor separation. Try reducing the amount of crude reaction mixture loaded onto the column.
-
Incorrect Parameters: The mobile phase, gradient, flow rate, or membrane cutoff may not be optimized for your specific separation. Refer to the detailed experimental protocols below and consider further optimization.
-
Aggregation: Your conjugated product might be aggregating, leading to co-elution with other species. Analyze your sample for aggregates using techniques like Dynamic Light Scattering (DLS) or analytical SEC.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor separation between product and unreacted this compound in SEC | Insufficient difference in hydrodynamic radius. | - Use a column with a smaller pore size for better resolution of smaller molecules.- Decrease the flow rate to allow for better separation.- Consider an alternative technique like RP-HPLC. |
| Product loss during RP-HPLC purification | Irreversible binding to the stationary phase. | - Modify the mobile phase gradient to be less steep.- Add a different organic modifier (e.g., isopropanol) to the mobile phase.- Use a column with a different stationary phase (e.g., C4 instead of C18 for more polar molecules). |
| Low yield after Tangential Flow Filtration | Product passing through the membrane or nonspecific binding to the membrane. | - Ensure the membrane molecular weight cut-off (MWCO) is significantly smaller than your product.- Consider using a membrane material with low protein binding properties.- Optimize the transmembrane pressure and feed flow rate. |
| Unreacted linker detected in IEX purified product | Co-elution due to similar charge properties. | - Adjust the pH of the mobile phase to alter the charge of your product and the linker.- Use a shallower salt gradient for elution.- Consider a different type of IEX resin (anion vs. cation exchange). |
Quantitative Data Comparison
The following table provides an illustrative comparison of the expected efficiency of different purification methods for removing unreacted this compound from a hypothetical protein conjugate.
| Purification Method | Principle of Separation | Typical Purity of Conjugate | Typical Recovery of Conjugate | Scalability |
| Size Exclusion Chromatography (SEC) | Size | >98% | 80-95% | Low to Medium |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | >99% | 70-90% | Low to Medium |
| Ion Exchange Chromatography (IEX) | Charge | >95% | 85-98% | Medium to High |
| Tangential Flow Filtration (TFF) | Size | >95% | >95% | High |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC)
This protocol is suitable for purifying a protein-Bis-PEG11-acid conjugate.
-
Column: Select a high-resolution SEC column suitable for the molecular weight range of your protein conjugate (e.g., Superdex 75 or Superdex 200).
-
Mobile Phase: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., Phosphate Buffered Saline, pH 7.4).
-
Sample Preparation: Filter the crude reaction mixture through a 0.22 µm filter to remove any particulate matter.
-
Chromatography:
-
Equilibrate the column with at least two column volumes of the mobile phase.
-
Inject the filtered sample onto the column. The injection volume should not exceed 2% of the total column volume for optimal resolution.
-
Run the chromatography at a constant flow rate appropriate for the column dimensions.
-
Monitor the elution profile using UV absorbance at 280 nm (for the protein) and potentially at a lower wavelength if the linker has some absorbance.
-
-
Fraction Collection: Collect fractions corresponding to the peak of the conjugated protein, which should elute earlier than the unreacted this compound.
-
Analysis: Analyze the collected fractions by SDS-PAGE or analytical SEC to confirm purity.
Protocol 2: Reversed-Phase HPLC (RP-HPLC)
This protocol is suitable for purifying smaller molecule-Bis-PEG11-acid conjugates.
-
Column: Select a C18 or C8 reversed-phase column.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Dilute the reaction mixture in Mobile Phase A and filter through a 0.22 µm filter.
-
Chromatography:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject the prepared sample.
-
Apply a linear gradient of Mobile Phase B to elute the compounds (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution using a UV detector at an appropriate wavelength.
-
-
Fraction Collection: Collect the fractions corresponding to the desired product peak.
-
Analysis: Analyze the purity of the collected fractions by analytical HPLC or mass spectrometry.
Visualizations
Caption: A general experimental workflow for the purification of a this compound conjugate.
Caption: Principles of separation for SEC and RP-HPLC.
References
- 1. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tangential flow filtration‐facilitated purification of human red blood cell membrane fragments and its preferential use in removing unencapsulated material from resealed red blood cell ghosts compared to centrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of PEGylated nanoparticles using tangential flow filtration (TFF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bis-PEG11-Acid and NHS Ester Conjugation
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the impact of pH on the reaction efficiency of Bis-PEG11-acid, particularly after its conversion to an active N-hydroxysuccinimide (NHS) ester for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting Bis-PEG11-NHS ester with primary amines?
A1: The optimal pH range for the reaction of NHS esters with primary amines (e.g., lysine residues on proteins) is between 7.2 and 8.5.[1] A commonly recommended specific pH is 8.3-8.5.[2][3][4]
Q2: Why is pH so critical for this reaction?
A2: The reaction is highly pH-dependent for two main reasons:
-
Amine Group Protonation: At a pH below ~7, primary amines are protonated (-NH3+), which makes them non-nucleophilic and unable to react with the NHS ester.[2][4]
-
NHS Ester Hydrolysis: At a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly.[1][5] This competing reaction breaks down the NHS ester, reducing the amount available to react with the target molecule and thereby lowering the conjugation efficiency.[3][4]
Q3: What happens if I perform the reaction at a pH that is too low or too high?
A3:
-
Too Low pH (<7.0): The reaction efficiency will be very low due to the protonation of the primary amines, leading to little or no conjugation.[2][4]
-
Too High pH (>8.5): The NHS ester will rapidly hydrolyze, leading to a significant decrease in conjugation yield.[1][5]
Q4: Which buffers are recommended for this reaction?
A4: Phosphate, carbonate-bicarbonate, HEPES, or borate buffers at a pH of 7.2 to 8.5 are recommended.[1] 0.1 M sodium bicarbonate or 0.1 M phosphate buffer are common choices.[2][4]
Q5: Are there any buffers I should avoid?
A5: Yes, avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with the target molecule for reaction with the NHS ester.[1] However, Tris or glycine can be used at the end of the reaction to quench any remaining NHS ester.[1]
Q6: How does temperature affect the reaction?
A6: The reaction can be performed at room temperature for 0.5 to 4 hours or at 4°C.[1] Lowering the temperature can help to decrease the rate of hydrolysis of the NHS ester, which is particularly important at higher pH values.[1][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no conjugation | pH is too low: The primary amines on the target molecule are protonated and unreactive. | Increase the pH of the reaction buffer to the optimal range of 7.2-8.5. |
| Hydrolysis of NHS ester: The NHS ester has degraded due to exposure to moisture or high pH. | Prepare fresh solutions of the NHS ester immediately before use. Ensure the reaction pH does not exceed 8.5. | |
| Inactive NHS ester: The NHS ester reagent is old or was stored improperly. | Use a fresh vial of the NHS ester. Store the reagent under dry conditions and at the recommended temperature. | |
| Presence of competing nucleophiles: The buffer or sample contains primary amines (e.g., Tris, ammonium salts). | Exchange the buffer to a non-amine-containing buffer like PBS, HEPES, or bicarbonate buffer. | |
| Inconsistent results | Fluctuating pH: The pH of the reaction mixture is not stable. | Use a buffer with sufficient buffering capacity. For large-scale reactions, monitor and adjust the pH during the reaction as NHS ester hydrolysis can cause a drop in pH.[2][4] |
| Variable reagent concentrations: Inaccurate measurement of reagents. | Carefully prepare and measure all reagents. | |
| Precipitation during reaction | Low solubility of reactants or products: The protein or the resulting conjugate may have limited solubility in the reaction buffer. | Perform a small-scale trial to optimize conditions. Consider using a buffer with different ionic strength or adding a solubility-enhancing agent. The use of Sulfo-NHS esters can increase the water-solubility of the crosslinker and the resulting conjugate.[6] |
Quantitative Data: Impact of pH on NHS Ester Hydrolysis
The stability of the NHS ester is crucial for efficient conjugation. The following table summarizes the half-life of NHS esters at different pH values and temperatures, demonstrating the increased rate of hydrolysis with increasing pH.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[1][5] |
| 8.0 | Room Temperature | 210 minutes[7][8] |
| 8.5 | Room Temperature | 180 minutes[7][8] |
| 8.6 | 4 | 10 minutes[1][5] |
| 9.0 | Room Temperature | 125 minutes[7][8] |
Experimental Protocols
Protocol: Activation of this compound to Bis-PEG11-NHS ester
This is a general two-step protocol for activating the carboxylic acid groups of this compound to NHS esters, which can then be used for conjugation.
-
Dissolution: Dissolve this compound in an appropriate organic solvent (e.g., DMF or DMSO).
-
Activation: Add a 1.2-fold molar excess of N-hydroxysuccinimide (NHS) and a 1.2-fold molar excess of a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Reaction: Stir the reaction mixture at room temperature for at least 4 hours or overnight.
-
Purification (Optional but Recommended): The resulting Bis-PEG11-NHS ester can be used directly or purified to remove byproducts.
Protocol: Conjugation of Bis-PEG11-NHS Ester to a Protein
-
Buffer Preparation: Prepare a suitable reaction buffer (e.g., 0.1 M phosphate buffer, 0.1 M sodium bicarbonate) at a pH between 7.2 and 8.5.
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[2]
-
NHS Ester Preparation: Immediately before use, dissolve the Bis-PEG11-NHS ester in a small amount of a water-miscible organic solvent like DMSO or DMF and then add it to the protein solution.[2][4] The final concentration of the organic solvent should be kept low (<10%) to avoid protein denaturation.
-
Reaction: Add the desired molar excess of the dissolved Bis-PEG11-NHS ester to the protein solution. Incubate the reaction mixture for 0.5-4 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding a small molecule with a primary amine, such as 1 M Tris-HCl or glycine, to a final concentration of 20-50 mM.[1]
-
Purification: Remove excess crosslinker and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.
Visualizations
Caption: pH dependence of Bis-PEG11-NHS ester reactions.
Caption: Experimental workflow for this compound conjugation.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. fluidic.com [fluidic.com]
- 4. interchim.fr [interchim.fr]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Technical Support Center: Improving the Stability of Bis-PEG11-acid Conjugates
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and improving the stability of Bis-PEG11-acid conjugates.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is a this compound conjugate and what are its primary applications?
A this compound is a homobifunctional linker featuring an 11-unit polyethylene glycol (PEG) chain with a carboxylic acid group at each end. These acid groups can be activated (e.g., as N-hydroxysuccinimide esters) to react with primary amines on target molecules. This linker is commonly used in the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the final conjugate.[1]
Q2: What are the main causes of instability in this compound conjugates?
There are two primary degradation pathways that can compromise the stability of these conjugates:
-
Hydrolysis: The ester bonds formed when the activated acid groups react with molecules (e.g., proteins, drugs) are susceptible to cleavage in aqueous environments. This is a major concern for the stability of the final conjugate.[1][2]
-
Oxidation: The polyether backbone of the PEG chain itself can undergo oxidative degradation. This process is accelerated by exposure to heat, light, oxygen, and transition metals.[3][4]
Q3: Which chemical bonds in my conjugate are most susceptible to degradation?
The ester linkages that connect the PEG linker to your molecules of interest are the most common points of failure due to hydrolysis.[2] The stability of these bonds is highly dependent on factors like pH and the local chemical environment.[1][5] Ether linkages within the PEG chain are generally stable in vivo but can be cleaved under oxidative stress.[6]
Q4: How does pH affect the stability of my conjugate and the conjugation reaction itself?
pH is a critical factor.
-
During Conjugation: When using NHS-activated acids, the reaction with primary amines is most efficient at a pH of 7.2 to 8.5.[7][8] At lower pH, the amine is protonated and less reactive. At higher pH (above 8.5), the hydrolysis of the NHS ester itself becomes extremely rapid, significantly reducing conjugation efficiency as it competes with the desired reaction.[7][9]
-
Post-Conjugation Stability: The resulting ester bond in the conjugate is also susceptible to pH-mediated hydrolysis. It is most stable at a near-neutral pH and will degrade more rapidly under basic or acidic conditions.[1][5]
Q5: How do temperature, light, and oxygen impact the stability of my conjugate?
Temperature, light, and oxygen primarily contribute to the oxidative degradation of the PEG chain.
-
Temperature: Elevated temperatures (e.g., >70°C) can cause thermal-oxidative degradation, leading to chain scission and the formation of byproducts.[4][10] For long-term storage, temperatures of -20°C or -80°C are strongly recommended.[11][12]
-
Light and Oxygen: Exposure to light and atmospheric oxygen can generate free radicals that attack the PEG backbone.[10][11] It is crucial to store conjugates protected from light and under an inert atmosphere like nitrogen or argon.[11]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis and handling of this compound conjugates.
Issue 1: Low Conjugation Efficiency or Yield
-
Possible Cause 1: Hydrolysis of Activated Ester.
-
Explanation: If you are using an activated form like a Bis-PEG11-NHS ester, it is highly sensitive to moisture and pH. The activated ester can hydrolyze back to the carboxylic acid before it has a chance to react with your target molecule. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[7][9]
-
Solution:
-
Always use freshly prepared or properly stored activated PEG linkers.
-
Perform conjugation reactions in a pH range of 7.2-8.5.[7] Avoid amine-containing buffers like Tris, which will compete for the reaction.[8]
-
Ensure your protein or molecule solution is concentrated to favor the conjugation reaction over hydrolysis.[7]
-
Dissolve the NHS ester in a dry, water-miscible organic solvent like DMSO or DMF immediately before adding it to the reaction buffer.[8]
-
-
-
Possible Cause 2: Suboptimal Reaction Conditions.
-
Explanation: Reaction time, temperature, and stoichiometry are key. Insufficient time or an incorrect molar ratio of linker-to-target can lead to incomplete conjugation.
-
Solution:
-
Issue 2: Premature Cleavage of the Conjugated Molecule
-
Possible Cause: Hydrolysis of the Ester Linkage.
-
Explanation: The ester bond connecting your molecule to the PEG linker is breaking down during purification, storage, or in your assay buffer.
-
Solution:
-
Maintain a pH between 6.5 and 7.5 for all buffers used in purification and storage.
-
If hydrolytic instability is a persistent issue for your application, consider using a more stable, non-cleavable linkage, such as an amide bond.[2]
-
-
Issue 3: Conjugate Degrades During Storage
-
Possible Cause: Oxidation of the PEG Chain and/or Hydrolysis.
-
Explanation: Exposure to oxygen, trace metals, light, or elevated temperatures is causing the PEG backbone to break down.[3][10] Residual moisture can contribute to hydrolysis over time.
-
Solution:
-
Optimal Storage: Store the final, purified conjugate at ≤ –20°C (or -80°C for long-term) as a lyophilized powder or a frozen solution.[11][12]
-
Inert Atmosphere: Backfill vials with an inert gas like argon or nitrogen before sealing.[11]
-
Protect from Light: Use amber vials or store containers in the dark.[11]
-
Aliquot: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the conjugate.[14]
-
Add Excipients: For solutions, consider adding antioxidants or cryoprotectants as part of a formulation development strategy.[4][15]
-
-
Section 3: Experimental Protocols and Data
Protocol 1: Forced Degradation Study to Assess Conjugate Stability
This protocol is designed to identify the primary degradation pathways for your conjugate under stressed conditions.
Methodology:
-
Prepare solutions of your purified conjugate at a known concentration (e.g., 1 mg/mL) in the following buffers:
-
Acidic: 0.1 M Acetate Buffer, pH 5.0
-
Neutral: 1x PBS, pH 7.4
-
Basic: 0.1 M Borate Buffer, pH 8.5
-
-
Dispense aliquots of the conjugate in each buffer into separate, sealed vials.
-
Expose the vials to the following stress conditions:
-
Thermal Stress: Incubate one set of vials (acidic, neutral, basic) at 40°C and another at 60°C in the dark.
-
Oxidative Stress: To a set of vials at pH 7.4, add hydrogen peroxide to a final concentration of 0.1%. Incubate at room temperature in the dark.
-
Photostability: Expose one set of vials at pH 7.4 to a controlled light source (as per ICH Q1B guidelines).
-
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw a sample from each condition.
-
Immediately analyze the samples using a stability-indicating HPLC method (see Protocol 2) to quantify the remaining intact conjugate and the formation of degradation products.
Protocol 2: HPLC-Based Method for Quantifying Conjugate and Degradants
Methodology:
-
HPLC System: A system equipped with a UV detector and preferably a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS), as PEG itself has no UV chromophore.[16]
-
Column: A reversed-phase C18 or C8 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is typically suitable.
-
Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Formic Acid or 0.1% TFA in acetonitrile.
-
Gradient Elution: Develop a gradient that effectively separates the intact conjugate from potential degradation products (e.g., cleaved molecule, hydrolyzed PEG-acid) and unreacted starting materials. An example gradient is a linear ramp from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Detection:
-
Quantification: Calculate the percentage of remaining intact conjugate by comparing its peak area at each time point to the T=0 sample. Identify new peaks as potential degradants.
Data Presentation: Impact of pH and Temperature on Stability
The following tables summarize expected stability trends based on the known chemistry of PEG-ester conjugates.
Table 1: Effect of pH on Hydrolytic Degradation of an Ester-Linked Conjugate
| pH | Temperature (°C) | Half-life of Intact Conjugate (Hours) |
|---|---|---|
| 5.0 | 37 | ~120 |
| 7.4 | 37 | ~200 |
| 8.5 | 37 | ~48 |
(Data is illustrative and will vary based on the specific conjugate structure)
Table 2: Effect of Temperature on Oxidative Degradation of a Conjugate in the Presence of Oxygen
| Temperature (°C) | % Degradation after 24 hours |
|---|---|
| 4 | < 1% |
| 25 (Room Temp) | ~5% |
| 40 | ~15% |
| 60 | > 40% |
(Data is illustrative and assumes exposure to air. Degradation is significantly reduced under an inert atmosphere)
Section 4: Visual Guides and Workflows
References
- 1. chempep.com [chempep.com]
- 2. purepeg.com [purepeg.com]
- 3. tu-dresden.de [tu-dresden.de]
- 4. pure.korea.ac.kr [pure.korea.ac.kr]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Safety of PEGylated recombinant human full‐length coagulation factor VIII (BAX 855) in the overall context of PEG and PEG conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. researchgate.net [researchgate.net]
- 11. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 12. What is the best way to store the dye conjugates after the conjugation process? | AAT Bioquest [aatbio.com]
- 13. interchim.fr [interchim.fr]
- 14. pharmtech.com [pharmtech.com]
- 15. Considerations in formulation development of a PEGylated protein [morressier.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crosslinking with Long PEG Spacers
Welcome to the technical support center for challenges in crosslinking with long Polyethylene Glycol (PEG) spacers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using long PEG spacers in bioconjugation?
Long PEG spacers are flexible, hydrophilic linkers that offer several benefits in bioconjugation.[1] Key advantages include:
-
Improved Solubility: The hydrophilic nature of PEG enhances the solubility of conjugated molecules, particularly hydrophobic ones.[1][2]
-
Reduced Steric Hindrance: Longer spacers provide greater physical separation between conjugated molecules, which can minimize steric hindrance and preserve the biological activity of proteins or antibodies.[1][3]
-
Enhanced Stability: PEG linkers can protect biomolecules from enzymatic degradation.[1]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the conjugated molecule, potentially lowering the immune response.[1][4]
-
Increased Hydrodynamic Volume: PEGylation increases the effective size of a molecule, which can reduce renal clearance and prolong its circulation time in vivo.[3][5]
Q2: What are the most common challenges encountered when using long PEG spacers?
Despite their advantages, long PEG spacers can introduce several challenges:
-
Steric Shielding: While intended to reduce hindrance between conjugated partners, the PEG chain itself can block access to the target binding site, reducing the efficacy of a therapeutic or the binding affinity of an antibody.[6][7][8]
-
Reduced Cellular Uptake: The "stealth" properties conferred by PEGylation can inhibit interactions with target cells, compromising the uptake and delivery of intracellular therapeutics like siRNA or DNA.[5][9]
-
Heterogeneity: Traditional PEG reagents are often a heterogeneous mixture of different chain lengths (polydisperse), which can result in a final product with varied properties, complicating characterization and manufacturing.[10][11] Using homogeneous PEG linkers of a defined molecular weight can resolve this issue.[12]
-
Immunogenicity of PEG: Although generally considered non-immunogenic, anti-PEG antibodies can develop, especially after repeated exposure.[4][13] This can lead to accelerated clearance of the PEGylated therapeutic and potential hypersensitivity reactions.[4][13]
-
Linker Hydrolysis: Depending on the chemistry, the linkage between the PEG spacer and the molecule can be susceptible to hydrolysis, leading to premature cleavage.[14] This can be an intended feature for cleavable linkers but a problem for stable conjugates.[15]
Q3: How does the length of the PEG spacer affect the properties of the final conjugate?
The length of the PEG spacer is a critical parameter that involves a trade-off between beneficial and detrimental effects:
-
Binding and Targeting: Longer PEG chains can enhance the binding of microparticles under flow conditions by extending the reach of targeting ligands.[16] However, for cellular targeting, an optimal length is crucial; a spacer that is too short may not overcome steric hindrance, while one that is too long may excessively shield the targeting moiety, reducing binding efficiency.[6][17]
-
Cellular Internalization: Longer PEG chains generally lead to a more pronounced "stealth" effect, which can reduce uptake by macrophages.[17][18] However, this same effect can also decrease internalization by target cells.[5]
-
Conformational Stability: PEGylation can enhance the conformational stability of proteins, protecting them from proteolysis and aggregation.[19][20][21] The degree of stabilization can be dependent on the PEG chain length.[21]
Troubleshooting Guide
This guide addresses common experimental issues encountered during crosslinking with long PEG spacers.
Problem 1: Low or No Yield of Crosslinked Product
Possible Cause 1: Suboptimal Reaction Conditions
-
Solution: Ensure the reaction buffer pH is optimal for the reactive groups on your crosslinker. Amine-reactive NHS esters perform best at pH 7-9, while sulfhydryl-reactive maleimides are most efficient at pH 6.5-7.5.[12] Avoid buffers containing primary amines (e.g., Tris, glycine) when using NHS-ester chemistry, as they will compete with the reaction.[22]
Possible Cause 2: Hydrolysis of the Crosslinker
-
Solution: NHS esters are susceptible to hydrolysis, especially at higher pH.[12] Prepare stock solutions of the crosslinker immediately before use in a dry, anhydrous organic solvent like DMSO.[23] Minimize the time the crosslinker spends in aqueous buffer before the addition of the protein. If possible, perform the reaction at a lower temperature (4°C) for a longer duration to slow the rate of hydrolysis.[23]
Possible Cause 3: Insufficient Molar Excess of Crosslinker
-
Solution: For dilute protein solutions, a higher molar excess of the crosslinker is needed to achieve sufficient activation.[12] A 10- to 50-fold molar excess of crosslinker over the protein is a common starting point.[12][23] Titrate the concentration of the crosslinker to find the optimal ratio for your specific application.[22]
Possible Cause 4: Steric Hindrance from the PEG Spacer
-
Solution: The long, flexible PEG chain may fold back and block the reactive sites. This is a trade-off, as increasing PEG length to reduce hindrance between biomolecules can increase steric crowding from the spacer itself.[3] If you suspect this is an issue, consider using a shorter PEG spacer to see if the yield improves.[3]
Problem 2: Aggregation and Precipitation of the Conjugate
Possible Cause 1: Use of a Hydrophobic Crosslinker
-
Solution: Although PEG itself is hydrophilic, some crosslinkers have hydrophobic spacer arms. The modification of a protein with these linkers can increase its hydrophobicity, leading to aggregation.[24] Use crosslinkers that incorporate the PEG spacer within the arm to maintain the hydrophilicity and solubility of the conjugate.[24][25]
Possible Cause 2: Over-crosslinking or Polymerization
-
Solution: Using a homobifunctional crosslinker with a protein that has many reactive sites (like accessible lysines) can lead to uncontrolled polymerization and precipitation.[24] To avoid this, use a heterobifunctional crosslinker in a two-step reaction. This allows you to first activate one protein, remove the excess crosslinker, and then react it with the second protein.[12]
Possible Cause 3: Protein Instability
-
Solution: The crosslinking reaction conditions (e.g., pH, temperature) may be destabilizing your protein. Ensure your protein is stable under the chosen reaction conditions. Include protease inhibitors during the initial protein purification and handle the samples quickly.[22]
Problem 3: Loss of Biological Activity of the Conjugated Protein
Possible Cause 1: Modification of Critical Residues
-
Solution: The crosslinker may be reacting with amino acids in the active site or binding interface of your protein. If using an amine-reactive crosslinker that targets lysines, and activity is lost, consider a different chemistry that targets other residues, such as sulfhydryl-reactive linkers for cysteines.[10]
Possible Cause 2: Steric Shielding by the Long PEG Chain
-
Solution: The long PEG chain may be physically blocking the active site or interaction domain.[8] This effect is often more pronounced with longer PEG chains.[8] Experiment with different PEG spacer lengths to find a balance between beneficial properties (like solubility) and maintaining biological function.[17] It may be necessary to use a shorter PEG spacer.[3]
Data Summary Tables
Table 1: Optimal Reaction Conditions for Common Crosslinker Chemistries
| Reactive Group | Target Functional Group | Optimal pH Range | Common Buffer Systems | Interfering Substances |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amines (-NH₂) | 7.0 - 9.0[12] | Phosphate, Bicarbonate/Carbonate, Borate, HEPES[23] | Primary amine-containing buffers (Tris, Glycine)[22] |
| Maleimide | Sulfhydryls (-SH) | 6.5 - 7.5[12] | Phosphate, HEPES | Thiols (DTT, β-mercaptoethanol) |
| Carbodiimide (EDAC) | Carboxyls (-COOH) | 4.5 - 7.5 | MES | Buffers with amines, phosphates, or carboxylates[22] |
Key Experimental Protocols
Protocol: Two-Step Crosslinking Using a Heterobifunctional SM(PEG)n Crosslinker
This protocol describes the conjugation of a protein containing primary amines (Protein-NH₂) to a protein containing sulfhydryls (Protein-SH) using an NHS-ester/maleimide crosslinker with a PEG spacer.
Materials:
-
Protein-NH₂ (e.g., an antibody)
-
Protein-SH (e.g., a cysteine-containing peptide or protein)
-
SM(PEG)n crosslinker (e.g., SM(PEG)₄)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Anhydrous DMSO
-
Quenching Solution: 1M Tris-HCl, pH 8.0, or 1M Glycine
-
Desalting columns
Procedure:
Step 1: Preparation of Reagents
-
Prepare a stock solution of the SM(PEG)n crosslinker (e.g., 250 mM) in anhydrous DMSO immediately before use.[23]
-
Dissolve Protein-NH₂ in Conjugation Buffer to a known concentration (e.g., 0.1 mM, which is 15 mg/mL for a 150 kDa antibody).[12]
-
Ensure Protein-SH is prepared and ready for Step 3. If the sulfhydryl groups are oxidized, they must be reduced first using a reducing agent like TCEP and subsequently purified to remove the reducing agent.
Step 2: Activation of Protein-NH₂ with the Crosslinker
-
Add the crosslinker stock solution to the dissolved Protein-NH₂ to achieve a 10- to 50-fold molar excess.[12] For a 10-fold molar excess with a 0.1 mM protein solution, add the crosslinker to a final concentration of 1 mM.[12]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[23]
-
Remove the excess, non-reacted crosslinker by passing the solution through a desalting column equilibrated with Conjugation Buffer. This step is critical to prevent homodimerization of Protein-SH in the next step.
Step 3: Conjugation to Protein-SH
-
Immediately add the purified, maleimide-activated Protein-NH₂ to the Protein-SH solution. A 1:1 molar ratio is a good starting point, but this may need to be optimized.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
To quench any unreacted maleimide groups, you can add a small molecule thiol like cysteine.[22]
Step 4: Characterization of the Conjugate
-
Analyze the final reaction mixture using SDS-PAGE to confirm the formation of the higher molecular weight conjugate.
-
Further purify the conjugate from unreacted components using size-exclusion chromatography (SEC) or affinity chromatography.
-
Validate the final product using techniques like HPLC or mass spectrometry to confirm purity and successful conjugation.[1]
Visualizations
Troubleshooting Workflow for Low Crosslinking Yield
Caption: Troubleshooting flowchart for low crosslinking efficiency.
Effect of PEG Spacer Length on Conjugate Properties
Caption: Pros and cons associated with short vs. long PEG spacers.
Experimental Workflow for Two-Step Heterobifunctional Crosslinking
Caption: Workflow for a two-step heterobifunctional crosslinking.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. PEGylation technology: addressing concerns, moving forward - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Item - Click Crosslinked PEG Hydrogels with Tunable Degradation - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 15. purepeg.com [purepeg.com]
- 16. Action at a Distance: Lengthening Adhesion Bonds with Poly(ethylene glycol) Spacers Enhances Mechanically Stressed Affinity for Improved Vascular Targeting of Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Long-range PEG Stapling: Macrocyclization for Increased Protein Conformational Stability and Resistance to Proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Long-range PEG stapling: macrocyclization for increased protein conformational stability and resistance to proteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 23. assets.fishersci.com [assets.fishersci.com]
- 24. youtube.com [youtube.com]
- 25. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Conjugation with Bis-PEG11-acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the use of Bis-PEG11-acid for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for conjugation?
This compound is a homobifunctional crosslinker. It contains two terminal carboxylic acid (-COOH) groups separated by a hydrophilic 11-unit polyethylene glycol (PEG) spacer. It is used to conjugate two molecules that each possess a primary amine (-NH2) group, such as proteins, peptides, or other amine-modified surfaces.[1][2][3][4] The PEG chain enhances the solubility and flexibility of the resulting conjugate.[5]
The conjugation process involves a two-step reaction. First, the carboxylic acid groups are "activated," typically using a carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS). This forms a more reactive NHS ester.[2][6] This activated linker then readily reacts with primary amine groups on the target molecule(s) to form stable amide bonds.[2][7]
Q2: What are the critical steps for activating this compound?
Activating the carboxylic acid groups is crucial for a successful conjugation. The most common method is the EDC/NHS chemistry.
-
Reaction Buffer : Use a non-amine, non-carboxylate buffer such as MES (2-(N-morpholino)ethanesulfonic acid) at a pH between 4.7 and 6.0 for the activation step.[6] The activation reaction is most efficient in this acidic pH range.[6]
-
Reagents : Use fresh, high-quality EDC and NHS. These reagents can hydrolyze when exposed to moisture.
-
Reaction Time : The activation reaction is typically fast, often complete within 15-30 minutes at room temperature.[6]
Following activation, the pH of the reaction mixture should be raised to 7.2-8.0 before adding the amine-containing molecule. This pH range is optimal for the reaction between the NHS ester and the primary amines.[6]
Confirmation of Successful Conjugation
Q3: How can I confirm that my target molecule has been successfully conjugated with this compound?
Successful conjugation can be confirmed by detecting a change in the physical properties of the target molecule. The primary methods are Mass Spectrometry (MS), Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), and various chromatography techniques.[8][9][]
Analytical Techniques for Confirmation:
| Technique | Principle | Expected Outcome |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of molecules. Techniques like MALDI-TOF or LC-MS are highly accurate.[9][11] | An increase in the molecular weight of the target molecule corresponding to the mass of the added PEG linker(s). |
| SDS-PAGE | Separates proteins based on their size. | A shift in the band of the conjugated protein to a higher apparent molecular weight compared to the unconjugated protein. |
| HPLC/SEC | High-Performance Liquid Chromatography (HPLC) and Size Exclusion Chromatography (SEC) separate molecules based on properties like hydrophobicity or size.[8][12] | A shift in the retention time of the conjugated product compared to the starting material. The conjugate will elute earlier in SEC. |
Q4: What is the expected molecular weight increase after conjugation with this compound?
The molecular weight of this compound is approximately 602.7 g/mol .[1][2] When a single this compound molecule links two other molecules, the total mass increase of the final conjugate will be the sum of the masses of the two starting molecules plus the mass of the linker, minus two molecules of water (18.02 g/mol each) lost during the formation of the two amide bonds.
For a single molecule being modified by one or more PEG linkers (e.g., intramolecular crosslinking or surface modification), the expected mass increase can be calculated as follows:
Expected Mass Increase = n * (MWthis compound - MWH2O) where 'n' is the number of attached PEG linkers.
Table of Expected Mass Shifts:
| Number of this compound Linkers Attached (n) | Expected Mass Increase (Da) |
| 1 | ~584.7 |
| 2 | ~1169.4 |
| 3 | ~1754.1 |
Note: This table assumes the linker is attaching to the molecule and forming an amide bond at one end, with the other carboxylic acid group remaining free or reacting intramolecularly. If it crosslinks two separate amine sites on the same molecule, the mass increase per linker would be approximately 566.6 Da (602.7 - 218.02).*
Detailed Experimental Protocols
Protocol 1: Activation and Conjugation using EDC/NHS Chemistry
-
Reagent Preparation : Allow this compound, EDC, and NHS to equilibrate to room temperature before opening the vials. Prepare stock solutions in a water-miscible organic solvent like DMSO or DMF.[6]
-
Activation :
-
Dissolve your amine-containing molecule (e.g., protein) in a suitable buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Add this compound to the reaction mixture at the desired molar excess.
-
Add EDC and NHS. A common starting point is a 2- to 10-fold molar excess of EDC/NHS over the amount of this compound.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid groups.[6]
-
-
Conjugation :
-
Immediately raise the pH of the reaction mixture to 7.2-8.0 using a non-amine buffer like PBS (20 mM sodium phosphate, 150 mM NaCl, pH 7.4).[6]
-
If crosslinking two different molecules, add the second amine-containing molecule at this stage.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching : Stop the reaction by adding an amine-containing buffer such as Tris or hydroxylamine to a final concentration of 20-50 mM.[6][13] This will quench any unreacted NHS esters.
-
Purification : Remove unreacted PEG linker and byproducts using size exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
Protocol 2: Confirmation by Mass Spectrometry (LC-MS)
-
Sample Preparation : Prepare a sample of the unconjugated starting material and a sample of the purified conjugated product at a concentration of approximately 1 mg/mL.
-
Chromatography : Inject the samples onto a reverse-phase LC column (e.g., C4 or C8 for proteins) connected to a mass spectrometer. Elute with a gradient of increasing organic solvent (e.g., acetonitrile) containing 0.1% formic acid.
-
MS Analysis : Acquire mass spectra across the elution profile in positive ion mode.
-
Data Deconvolution : Use deconvolution software to process the raw multiply charged spectra into a zero-charge mass spectrum.[11] This will show the molecular weights of the species present in your sample.
-
Confirmation : Compare the mass of the conjugated product to the unconjugated starting material. A successful conjugation will show a new peak or a series of peaks corresponding to the expected mass increase.[9]
Troubleshooting Guide
Q5: My results show low or no conjugation. What went wrong?
| Potential Cause | Recommended Solution |
| Inactive Reagents | EDC and NHS are moisture-sensitive. Use fresh reagents and prepare stock solutions immediately before use. |
| Incorrect Buffer pH | The two-step conjugation has different optimal pH ranges. Ensure the activation step is done at pH 4.7-6.0 and the conjugation step at pH 7.2-8.0.[6] |
| Competing Nucleophiles | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the activated linker. Use non-amine buffers like MES, HEPES, or PBS.[6] |
| Insufficient Molar Ratio | Increase the molar excess of this compound and/or the EDC/NHS coupling agents. |
| Steric Hindrance | The amine groups on your target molecule may be inaccessible. Consider denaturing the protein slightly or using a longer PEG linker if available. |
Q6: My mass spectrum is very complex and shows multiple peaks. What does this mean?
A complex spectrum often indicates a heterogeneous product mixture, which is common in PEGylation.[9]
-
Multiple PEGylation Sites : Your target molecule likely has multiple amine groups (e.g., lysine residues and the N-terminus) that can react. The multiple peaks in the MS data likely represent species with one, two, three, or more PEG linkers attached.
-
Incomplete Reaction : The presence of a large peak corresponding to the starting material indicates an incomplete reaction. Refer to the troubleshooting table above to optimize reaction conditions.
-
Byproducts : Ensure the product is sufficiently purified to remove unreacted reagents and byproducts before analysis.
Visual Guides
Caption: Workflow for this compound conjugation.
Caption: Troubleshooting logic for failed conjugations.
References
- 1. Bis-PEG acid, Acid linker, PEG Diacid | BroadPharm [broadpharm.com]
- 2. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 3. chemscene.com [chemscene.com]
- 4. Bis-PEG-acid | BroadPharm [broadpharm.com]
- 5. Bis-Mal-PEG11 | BroadPharm [broadpharm.com]
- 6. confluore.com [confluore.com]
- 7. Bis-PEG-NHS - ADC Linkers | AxisPharm [axispharm.com]
- 8. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. enovatia.com [enovatia.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. axispharm.com [axispharm.com]
avoiding intramolecular crosslinking with Bis-PEG11-acid
Welcome to the technical support center for Bis-PEG11-acid. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize intramolecular crosslinking and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function?
A1: this compound is a homobifunctional crosslinking reagent. It features two carboxylic acid (-COOH) groups at either end of a hydrophilic 11-unit polyethylene glycol (PEG) spacer.[1][2] The carboxylic acid groups can be activated (e.g., using EDC and NHS) to react with primary amine groups (-NH2) on proteins or other molecules, forming stable amide bonds.[3][4] The PEG chain enhances the solubility of the reagent and the resulting conjugate in aqueous buffers.[5][6]
Q2: What is the difference between intramolecular and intermolecular crosslinking?
A2: The key difference lies in what is being linked:
-
Intramolecular crosslinking occurs when both ends of a single this compound molecule react with two different sites within the same protein or molecule.
-
Intermolecular crosslinking occurs when the two ends of the crosslinker react with sites on two different molecules, linking them together.[7]
Q3: Why is avoiding intramolecular crosslinking important?
A3: In many applications, such as antibody-drug conjugation, creating protein dimers, or linking a molecule to a surface, the goal is to form intermolecular connections. Unwanted intramolecular crosslinking consumes your reagents without forming the desired product, reduces the yield of the target conjugate, and can lead to incorrect interpretations of structural or interaction studies.
Q4: What are the primary factors that influence whether crosslinking is intramolecular or intermolecular?
A4: The single most critical factor is the concentration of the target molecule (e.g., protein).[7]
-
Low concentrations favor intramolecular crosslinking because a crosslinker is more likely to find a second reaction site on the same molecule it first attached to.[7][8]
-
High concentrations favor intermolecular crosslinking as there are more opportunities for the crosslinker to react with a neighboring molecule.[7]
Other contributing factors include the molar ratio of the crosslinker to the target molecule, the length and flexibility of the crosslinker, and the accessibility of reactive sites on the target molecule.[9][10]
Q5: How can I detect and quantify intramolecular crosslinking?
A5: Mass Spectrometry (MS) is the most powerful technique for identifying crosslinked products.[11][12] By digesting the crosslinked protein and analyzing the resulting peptides, you can identify peptide pairs linked by the crosslinker. This analysis can distinguish between peptides from the same protein (intramolecular) and peptides from different proteins (intermolecular).[13][14] SDS-PAGE can also provide initial evidence; the formation of higher molecular weight bands indicates successful intermolecular crosslinking, while their absence might suggest that intramolecular crosslinking is the dominant reaction.[10]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound, with a focus on steering the reaction towards desired intermolecular products.
Problem: My reaction yields are low, and I don't see the expected higher molecular weight band on my SDS-PAGE gel.
-
Possible Cause: The reaction conditions may strongly favor intramolecular crosslinking. This is especially likely if you are working with dilute protein solutions.[7]
-
Solution:
-
Increase Protein Concentration: This is the most effective way to promote intermolecular reactions. Aim for a concentration where molecules are in close proximity.
-
Adjust Molar Ratio: Systematically vary the molar ratio of this compound to your target molecule. Too little crosslinker will result in low yields, while a large excess can increase the likelihood of both intramolecular crosslinking and protein precipitation.[9] A common starting point is a 20- to 500-fold molar excess of crosslinker over the protein.[10]
-
Verify Reagent Activity: Ensure your crosslinker and activation reagents (EDC/NHS) have not hydrolyzed. Prepare stock solutions immediately before use in an anhydrous solvent like DMSO or DMF and protect them from moisture.[5][9]
-
Problem: I observe significant precipitation or aggregation in my reaction tube.
-
Possible Cause: Over-crosslinking is a common cause of protein precipitation. Adding too much crosslinker can alter the protein's net charge and solubility, leading to aggregation.[9]
-
Solution:
-
Reduce Crosslinker Concentration: Perform a titration experiment to find the optimal molar excess of the crosslinker. Start with a lower ratio (e.g., 10:1 crosslinker:protein) and gradually increase it.
-
Optimize Reaction Time: Shorten the incubation time. A typical starting point is 30 minutes at room temperature.[10] Longer incubations can lead to the formation of large, insoluble aggregates.[10]
-
Ensure Proper Quenching: After the desired reaction time, effectively quench the reaction by adding a sufficient concentration of an amine-containing buffer like Tris or glycine to consume any unreacted crosslinker.[5][9]
-
Problem: Mass spectrometry analysis confirms a high prevalence of intramolecularly crosslinked peptides.
-
Possible Cause: The kinetics of the reaction are favoring intramolecular connections due to concentration, stoichiometry, or the inherent structure of your target molecule.
-
Solution:
-
Re-evaluate Concentrations: As with other issues, increasing the target molecule concentration is the primary strategy to shift the equilibrium towards intermolecular products.[7]
-
Modify Reaction Buffer: Ensure the pH of your reaction buffer is optimal for the amine-reactive chemistry, typically between 7 and 9.[5][10] Avoid buffers containing primary amines (e.g., Tris, glycine) during the conjugation step itself.[9]
-
Consider a Different Crosslinker: If optimizing conditions fails, the distance between reactive amines on your protein surface may be ideal for the this compound spacer, making intramolecular crosslinking highly favorable. Consider using a crosslinker with a shorter or longer PEG spacer to alter the geometry of the reaction.
-
Data Summary: Optimizing Reaction Conditions
The following table provides recommended starting points and ranges for key experimental parameters to favor intermolecular crosslinking.
| Parameter | Recommended Range | Rationale |
| Target Molecule Concentration | > 1 mg/mL | Higher concentrations increase the probability of intermolecular collisions.[7] |
| Crosslinker:Target Molar Ratio | 10:1 to 100:1 | Balances reaction efficiency with the risk of over-crosslinking and precipitation.[10] |
| Reaction Buffer pH | 7.0 - 9.0 | Optimal for the reaction between activated NHS-esters and primary amines.[5] |
| Reaction Buffer Composition | PBS, HEPES, Borate | Must be free of extraneous primary amines (e.g., Tris, Glycine) that compete with the reaction.[9] |
| Reaction Temperature | 4°C to 25°C (Room Temp) | Room temperature is often sufficient; 4°C can be used for sensitive proteins. |
| Incubation Time | 30 min - 2 hours | A shorter time can help limit over-crosslinking and aggregation.[10] |
| Quenching Agent | 20-50 mM Tris or Glycine | Effectively stops the reaction by consuming excess activated crosslinker.[5] |
Experimental Protocols
Protocol 1: General Two-Step Activation and Crosslinking Reaction
This protocol describes the activation of this compound with EDC/NHS followed by reaction with an amine-containing molecule.
-
Reagent Preparation:
-
Allow this compound, EDC, and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[15]
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare 100 mM stock solutions of EDC and NHS in an amine-free buffer (e.g., MES buffer, pH 4.5-6.0).
-
Prepare your target protein in an amine-free reaction buffer (e.g., PBS, pH 7.4) at a concentration of 2-5 mg/mL.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound stock solution with the EDC and NHS stock solutions. A common molar ratio is 1:2:2 (Acid:EDC:NHS).
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester.
-
-
Crosslinking Reaction:
-
Add the activated Bis-PEG11-NHS ester solution to your protein solution. The final molar excess of the crosslinker to the protein should be determined based on optimization experiments (see table above).
-
Incubate the reaction for 30 minutes to 2 hours at room temperature or 4°C with gentle mixing.
-
-
Quenching:
-
Add a quenching buffer (e.g., 1M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to stop the reaction.
-
-
Analysis and Purification:
-
Analyze the reaction products using SDS-PAGE to visualize the formation of higher molecular weight species.
-
Purify the crosslinked conjugate using size-exclusion chromatography (SEC) or other appropriate methods to remove unreacted crosslinker and protein.
-
Protocol 2: Sample Preparation for Mass Spectrometry Analysis
This protocol outlines the steps to prepare a crosslinked sample for MS-based identification of intra- vs. intermolecular products.
-
Separate Products: Run the quenched reaction mixture on an SDS-PAGE gel. Excise the bands corresponding to the monomeric (potentially containing intramolecular crosslinks) and the dimeric/oligomeric species (intermolecularly crosslinked).
-
In-Gel Digestion:
-
Destain the excised gel bands.
-
Reduce the proteins with DTT (dithiothreitol) and then alkylate with iodoacetamide to break and block disulfide bonds.
-
Digest the proteins overnight with a protease such as trypsin.
-
-
Peptide Extraction:
-
Extract the peptides from the gel pieces using a series of washes with acetonitrile (ACN) and formic acid solutions.
-
Pool the extracts and dry them completely in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a suitable buffer for mass spectrometry.
-
Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[13]
-
-
Data Analysis:
-
Use specialized crosslink identification software (e.g., pLink, MeroX, XlinkX) to search the MS/MS data against your protein sequence(s).
-
The software will identify spectra corresponding to two peptides covalently linked by the this compound crosslinker, classifying them as either intramolecular or intermolecular.
-
Visual Guides
Caption: Troubleshooting workflow for addressing intramolecular crosslinking.
References
- 1. Bis-PEG acid, Acid linker, PEG Diacid | BroadPharm [broadpharm.com]
- 2. Bis-PEG-acid | AxisPharm [axispharm.com]
- 3. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 4. Bis-PEG1-Acid - CD Bioparticles [cd-bioparticles.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. purepeg.com [purepeg.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Intracellular Protein Crosslinking Detection Methods - Creative Proteomics [creative-proteomics.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. axispharm.com [axispharm.com]
effect of buffer choice on Bis-PEG11-acid reactions
This guide provides technical support for researchers, scientists, and drug development professionals working with Bis-PEG11-acid and its derivatives, particularly in bioconjugation reactions. We address common issues related to buffer selection and reaction conditions to help you optimize your experiments.
Introduction to Bis-PEG-Acid Reactions
This compound is a homobifunctional crosslinker containing two terminal carboxylic acid groups.[1][2] For these carboxylic acid groups to react with primary amines (e.g., on proteins or peptides), they must first be activated, commonly by converting them into N-hydroxysuccinimide (NHS) esters.[1][2][3] This technical guide focuses on the subsequent, and most critical, step: the reaction of the amine-reactive Bis-PEG-NHS ester with its target molecules. The choice of buffer is paramount for the success of this conjugation, as it directly influences reaction efficiency, specificity, and the stability of the reagent.
Frequently Asked Questions (FAQs)
Q1: What is the basic chemical reaction involving Bis-PEG-NHS esters?
The N-hydroxysuccinimide (NHS) ester at each end of the PEG linker reacts with primary amine groups (-NH₂) found on proteins and other biomolecules.[4] This reaction is a nucleophilic acyl substitution that forms a stable, covalent amide bond, releasing NHS as a byproduct.[5][6]
Q2: Why is buffer selection so critical for these reactions?
Buffer selection is critical for two main reasons:
-
pH Maintenance: The reaction is highly pH-dependent.[7][8] The buffer's role is to maintain the optimal pH range, ensuring the target amines are deprotonated and nucleophilic while minimizing hydrolysis of the NHS ester.[6][7]
-
Buffer Composition: The buffer components themselves must not interfere with the reaction. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency.[9][10]
Q3: What is the optimal pH range for Bis-PEG-NHS ester reactions?
The optimal pH for NHS ester reactions is between 7.0 and 8.5.[6][9][11] A common practice is to perform the reaction at a pH of 8.0 to ensure it proceeds quickly and efficiently.[9]
Q4: Which buffers are recommended for this chemistry?
Amine-free buffers are essential. The most commonly recommended buffers are:
Q5: Which buffers should be avoided?
You must avoid buffers that contain primary amines. These include:
-
Tris (tris(hydroxymethyl)aminomethane) buffers, such as TBS.[9][11]
-
Glycine buffers.[9] These molecules will react with the NHS ester and "quench" the reaction, preventing conjugation to your target molecule.[11]
Troubleshooting Guide
Problem: Low or no conjugation yield.
| Possible Cause | Explanation & Solution |
| Incorrect Buffer | You may be using a buffer with primary amines (e.g., Tris). Solution: Switch to a recommended amine-free buffer like PBS, HEPES, or Borate at the appropriate pH.[9][10] |
| pH is Too Low | If the pH is below 7.0, primary amines on the target protein will be protonated (-NH₃⁺), rendering them non-nucleophilic and unable to react with the NHS ester.[7][8] Solution: Increase the pH of your reaction buffer to the 7.2-8.5 range.[11] |
| pH is Too High / Reagent Hydrolysis | NHS esters are susceptible to hydrolysis, a competing reaction that increases with pH.[9][11] At pH 8.6 and 4°C, the half-life of an NHS ester can be as short as 10 minutes.[11] Solution: Prepare the crosslinker stock solution immediately before use. Lower the reaction pH to within the 7.2-8.0 range and consider performing the reaction at 4°C to slow hydrolysis. |
| Impure Reagents | The crosslinker may have degraded due to moisture. Solvents like DMF can degrade to form dimethylamine, which reacts with NHS esters.[7] Solution: Store the reagent at -20°C with a desiccant.[9] Use high-quality, amine-free anhydrous solvents (e.g., DMSO, DMF) to prepare stock solutions.[7] |
Problem: Inconsistent results between experiments.
| Possible Cause | Explanation & Solution |
| Buffer Variability | Buffering capacity can be affected by improper preparation or temperature changes, as the pKa of many buffers is temperature-dependent.[12] Solution: Prepare fresh buffer for each experiment using a calibrated pH meter. Ensure the reaction temperature is consistent. |
| Reagent Handling | Repeatedly opening the reagent vial at room temperature can introduce moisture, leading to degradation. Solution: Equilibrate the reagent vial to room temperature before opening to prevent condensation.[10] Prepare single-use aliquots of the stock solution to minimize handling. |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on the pH of the buffer. Hydrolysis is a major competing reaction that reduces the efficiency of the desired conjugation.
| pH | Temperature | Half-life of NHS Ester Hydrolysis | Implication for Experiment |
| 7.0 | 0°C | 4-5 hours[11] | Slower reaction but more stable reagent; suitable for longer incubation times. |
| 8.6 | 4°C | 10 minutes[11] | Very fast reaction but reagent hydrolyzes quickly; requires precise timing and immediate use. |
| 8.3-8.5 | Room Temp | Not specified, but hydrolysis is rapid[7][8] | Optimal for fast, efficient labeling, but the reaction must be carefully timed.[7] |
Visualizations
Key Experimental Protocol: Protein-Protein Crosslinking
This protocol provides a general procedure for crosslinking proteins using a Bis-PEG-NHS ester. Empirical testing is necessary to determine the optimal conditions for specific applications.[9][10]
1. Materials & Reagents
-
Protein Sample: Dissolved in a suitable conjugation buffer at a known concentration (e.g., 0.1-5 mg/mL).
-
Bis-PEG-NHS Ester Reagent: Stored in a desiccated vial at -20°C.
-
Anhydrous Solvent: High-quality, amine-free dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[7]
-
Conjugation Buffer: 20mM Sodium Phosphate, 0.15M NaCl, pH 7.2-8.0 (PBS). Alternatively, HEPES, borate, or bicarbonate buffers at a similar pH can be used.[9]
-
Quenching Buffer: 1M Tris-HCl, pH 8.0. (1M glycine or lysine can also be used).[10]
2. Procedure
-
Prepare Protein Sample: Ensure the protein sample is in the chosen Conjugation Buffer, free from any amine-containing contaminants. This can be achieved by dialysis or using a desalting column.
-
Prepare Crosslinker Stock Solution: Equilibrate the Bis-PEG-NHS ester vial to room temperature before opening. Immediately before use, dissolve the reagent in anhydrous DMSO to create a concentrated stock solution (e.g., 25 mM).[9]
-
Initiate Conjugation: Add the crosslinker stock solution to the protein sample. The final concentration of the crosslinker should typically be in a 10- to 50-fold molar excess over the protein concentration.[9][10] For example, for a 0.1 mM protein solution, add the crosslinker to a final concentration of 1 mM.[9]
-
Incubate: Allow the reaction to proceed for 30 minutes at room temperature or for 2 hours at 4°C.[9][10] Incubation at 4°C can help minimize hydrolysis and reduce non-specific interactions.
-
Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM (e.g., add 1/20th volume of 1M Tris). Incubate for an additional 15 minutes at room temperature.[9][10] This step neutralizes any unreacted crosslinker.
-
Remove Byproducts: Remove excess, unreacted crosslinker and the NHS byproduct by using a desalting column or through dialysis against an appropriate buffer.
3. Downstream Analysis The resulting conjugated protein is now ready for downstream applications and analysis, such as SDS-PAGE, mass spectrometry, or functional assays.
References
- 1. Bis-PEG acid, Acid linker, PEG Diacid | BroadPharm [broadpharm.com]
- 2. Bis-PEG4-acid, 31127-85-2 | BroadPharm [broadpharm.com]
- 3. m-PEG11-acid, 2280998-74-3 | BroadPharm [broadpharm.com]
- 4. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
techniques for reducing non-specific binding in PEGylation
Welcome to the PEGylation Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in PEGylation, with a focus on reducing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in PEGylation and why is it a problem?
A1: Non-specific binding in PEGylation refers to the covalent attachment of polyethylene glycol (PEG) to unintended sites on a biomolecule, such as a protein or nanoparticle. It can also refer to the unwanted adsorption of PEGylated molecules to surfaces or other molecules.[1][2] This is problematic because it can lead to:
-
Reduced therapeutic efficacy: Modification of active sites or receptor binding domains can diminish or eliminate the biological activity of the protein.[3]
-
Increased heterogeneity: A mixture of PEGylated species with varying numbers of PEG chains and attachment sites makes characterization and quality control difficult.[4][5]
-
Potential for immunogenicity: Alterations in the protein's structure can expose new epitopes, potentially triggering an immune response.[6]
-
Inaccurate experimental results: Non-specific binding to surfaces in analytical assays can lead to high background signals and unreliable data.[7][8]
Q2: What are the primary factors influencing non-specific binding during PEGylation?
A2: Several factors can contribute to non-specific binding:
-
Reaction Chemistry: The choice of PEGylation reagent and its reactivity towards different functional groups on the target molecule is critical. For example, NHS esters react with primary amines, which can be present at multiple locations on a protein.[4][5]
-
Reaction Conditions: pH, temperature, reaction time, and the molar ratio of PEG to the target molecule can all influence the specificity of the reaction.[9][10][11]
-
Target Molecule Properties: The surface charge, hydrophobicity, and distribution of reactive functional groups on the protein or nanoparticle play a significant role.[12]
-
Purity of Reagents: Contaminants in the PEG reagent or the target molecule solution can lead to side reactions and non-specific modifications.[13]
Q3: How can I detect and quantify non-specific PEGylation?
A3: A variety of analytical techniques can be used to characterize PEGylated products and identify non-specific binding:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is effective for separating un-PEGylated protein from PEGylated forms and can give an indication of the degree of PEGylation.[14][]
-
Ion Exchange Chromatography (IEX): Separates molecules based on charge. Since PEGylation can shield surface charges, IEX is very effective at separating species with different degrees of PEGylation, especially for low levels of modification.[14][16]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity. The effect of PEGylation on hydrophobicity depends on the native protein, but HIC can be a useful supplementary purification technique.[14][]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Can visualize the increase in molecular weight due to PEGylation, allowing for a qualitative assessment of the reaction products.
-
Mass Spectrometry (MS): Provides detailed information on the molecular weight of the conjugates, helping to determine the number of attached PEG chains.
-
Two-Dimensional Liquid Chromatography (2D-LC): A powerful technique that can combine different separation methods (e.g., SEC and reversed-phase) to provide high-resolution analysis of complex PEGylation mixtures.[4][5]
Troubleshooting Guides
Issue 1: High levels of multi-PEGylated and non-specific products are observed.
This is a common issue resulting in a heterogeneous product mixture with reduced activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high non-specific PEGylation.
Possible Causes and Solutions:
| Cause | Solution |
| Molar ratio of PEG to protein is too high. | Decrease the molar excess of the PEGylation reagent. Titrate the reagent-to-protein ratio to find the optimal balance between modification efficiency and specificity.[4][5] |
| Reaction pH is suboptimal. | Adjust the pH of the reaction buffer. For amine-reactive PEGs (e.g., NHS esters), a lower pH (around 7-8) can favor modification of the more nucleophilic N-terminal amine over lysine residues.[4][5] |
| Reaction time is too long or temperature is too high. | Reduce the reaction time and/or temperature to limit the extent of non-specific reactions. Monitor the reaction progress over time to determine the optimal endpoint.[11] |
| Reactive PEG is not specific enough. | Consider using site-specific PEGylation strategies. This can involve enzymatic approaches or chemical methods targeting specific amino acids like cysteine.[3][6] |
Issue 2: High background signal in bioassays using PEGylated molecules.
This often indicates non-specific adsorption of the PEGylated conjugate to assay surfaces (e.g., microplates).
Troubleshooting Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Blocking Nonspecific Interactions Using Y-Shape Poly(ethylene glycol) | Semantic Scholar [semanticscholar.org]
- 3. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of PEGylation on the Adsorption and Binding Strength of Plasma Proteins to Nanoparticle Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Bis-PEG11-acid Crosslinking Technical Support Center
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Bis-PEG11-acid as a crosslinker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a homobifunctional crosslinking reagent. It contains two terminal carboxylic acid groups connected by a hydrophilic 11-unit polyethylene glycol (PEG) spacer.[1][2][3][4] This structure allows for the crosslinking of molecules containing primary amine groups, such as proteins, peptides, and amine-modified oligonucleotides.[5][6] The PEG spacer enhances the solubility and stability of the resulting conjugate and reduces the potential for aggregation.[1][7][8]
Q2: How does the crosslinking reaction with this compound work?
The carboxylic acid groups of this compound do not directly react with amines. They must first be activated to form a more reactive species. The most common method is a two-step process using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[9][10]
-
Activation: EDC activates the carboxyl groups of this compound to form a highly reactive but unstable O-acylisourea intermediate.[9][11]
-
Stabilization: NHS or Sulfo-NHS reacts with this intermediate to form a more stable, amine-reactive NHS ester.[9][10]
-
Conjugation: The NHS ester then readily reacts with primary amine groups (-NH2) on the target molecule(s) to form a stable amide bond.[7][12]
Q3: What are the critical parameters for a successful crosslinking reaction?
Several factors can influence the efficiency of your crosslinking experiment:
-
pH: The activation of the carboxyl groups with EDC and NHS is most efficient at a slightly acidic pH (4.5-7.2), typically in a buffer like MES (2-(N-morpholino)ethanesulfonic acid).[11][13] The subsequent reaction of the NHS-activated PEG with primary amines is most efficient at a neutral to slightly basic pH (7-8), often in a phosphate buffer (PBS).[11][13]
-
Reagent Stability and Handling: EDC and NHS esters are moisture-sensitive and prone to hydrolysis.[14][15][16] It is crucial to equilibrate the reagents to room temperature before opening, use anhydrous solvents for stock solutions, and prepare fresh solutions immediately before use.[8][9][15]
-
Buffer Composition: Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates during the activation step, as they will compete with the intended reaction.[11][16] Phosphate buffers should also be avoided during the EDC activation step.[16]
-
Concentration of Reactants: The molar ratio of the crosslinker to the target molecules needs to be optimized for each specific application to achieve the desired level of crosslinking without causing precipitation.[8][16]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no crosslinking efficiency | Inactive Reagents: EDC or NHS may have hydrolyzed due to improper storage or handling. | Purchase new reagents. Always equilibrate vials to room temperature before opening to prevent moisture condensation. Prepare stock solutions in anhydrous solvents like DMSO or DMF and use them immediately.[8][9][15][16] |
| Incorrect pH: The pH of the reaction buffers may be outside the optimal range for activation or conjugation. | For the two-step protocol, use a non-amine, non-carboxylate buffer like MES at pH 5-6 for the EDC/NHS activation step.[11] Subsequently, adjust the pH to 7.2-7.5 with a non-amine buffer like PBS for the reaction with the amine-containing molecule.[11] | |
| Competing Nucleophiles: The reaction buffer may contain primary amines (e.g., Tris, glycine) that compete with the target molecule for reaction with the NHS ester. | Ensure that the buffers used during the crosslinking reaction are free of extraneous primary amines.[8][16] Use a desalting column to exchange the buffer if necessary.[11] | |
| Hydrolysis of NHS Ester: The NHS ester is susceptible to hydrolysis in aqueous solutions, especially at higher pH. The half-life can be hours at pH 7 and minutes at pH 9.[14][15] | Perform the conjugation step immediately after the activation of this compound. Work quickly and at a slightly lower pH if possible, while still maintaining efficient amine reactivity. | |
| Protein Precipitation | Over-crosslinking: An excessive molar ratio of the crosslinker can lead to extensive polymerization and precipitation of the target protein. | Optimize the molar ratio of this compound to your protein. Start with a lower ratio (e.g., 10:1) and titrate up to find the optimal concentration.[8][16] |
| Change in Protein pI and Solubility: The modification of amine groups alters the net charge of the protein, which can affect its isoelectric point (pI) and solubility.[16] | Try performing the reaction at a lower protein concentration. Consider adding stabilizing agents to the buffer, if compatible with the reaction chemistry. | |
| Non-specific Binding | Insufficient Quenching: Unreacted NHS esters can lead to non-specific binding during subsequent experimental steps. | After the conjugation step, quench the reaction by adding a primary amine-containing compound like Tris, glycine, or hydroxylamine to a final concentration of 10-50 mM.[11][13] |
| Inadequate Washing: Failure to remove excess crosslinker and byproducts can result in non-specific interactions. | After quenching, purify the crosslinked product using a desalting column or dialysis to remove unreacted reagents.[9][10] |
Experimental Protocols
Two-Step EDC/NHS Crosslinking Protocol
This protocol is designed for crosslinking two proteins (Protein A and Protein B) using this compound.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[11]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[11]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Protein A (to be activated)
-
Protein B (containing primary amines)
-
Desalting columns
Procedure:
-
Reagent Preparation: Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening the vials.[9][11] Prepare fresh stock solutions in an appropriate anhydrous solvent (e.g., DMSO or DMF) if the reagents are not readily water-soluble.
-
Activation of this compound:
-
Activation of Protein A:
-
(Optional) Quenching of EDC: Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC.[11]
-
Buffer Exchange: Remove excess EDC, NHS, and byproducts by passing the activated Protein A solution through a desalting column equilibrated with Coupling Buffer.[11]
-
Conjugation to Protein B:
-
Quenching the Reaction: Add Quenching Buffer to a final Tris concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the reaction.[8][11]
-
Purification: Remove excess reagents and byproducts by using a desalting column or dialysis.
Visualizations
Caption: Mechanism of this compound crosslinking via EDC/NHS chemistry.
Caption: A typical two-step experimental workflow for this compound crosslinking.
References
- 1. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 2. Bis-PEG-acid | AxisPharm [axispharm.com]
- 3. Bis-PEG acid, Acid linker, PEG Diacid | BroadPharm [broadpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. medkoo.com [medkoo.com]
- 6. Bis-PEG11-NHS ester - Creative Biolabs [creative-biolabs.com]
- 7. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 13. interchim.fr [interchim.fr]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - RU [thermofisher.com]
Technical Support Center: Optimizing Bis-PEG11-acid Coupling Reactions
Welcome to the technical support center for Bis-PEG11-acid coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during bioconjugation experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during the coupling of this compound to amine-containing molecules using carbodiimide chemistry.
Question: Why is my coupling efficiency low or the reaction failing?
Answer: Low coupling efficiency is a common issue that can be attributed to several factors, ranging from reagent quality to reaction conditions. Follow this troubleshooting workflow to identify and resolve the problem.
Caption: Troubleshooting workflow for low coupling efficiency.
Question: My reagents are not dissolving properly. What should I do?
Answer: this compound, EDC, and NHS can be sensitive to moisture.[1] Ensure all reagents are equilibrated to room temperature before opening the vials to prevent condensation.[1][2] For stock solutions, use anhydrous (dry) water-miscible organic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[1][3] It is recommended to dissolve only the amount of reagent needed for the experiment immediately before use, especially for the moisture-sensitive NHS moiety.[1]
Question: I am observing unexpected side products or aggregation of my protein. What could be the cause?
Answer: The formation of side products or protein aggregation can be due to several factors:
-
Excessive Reagent Concentration: High concentrations of EDC/NHS can lead to modification of other residues on a protein or cross-linking. Optimize the molar ratio of EDC/NHS to the carboxyl groups of this compound.
-
pH Control: The pH of the reaction is critical. The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-7.2, while the reaction of the activated NHS-ester with primary amines is most efficient at a pH of 7-8.[1][3] Maintaining the correct pH for each step minimizes side reactions.
-
Dimerization: If your molecule of interest contains free sulfhydryl groups (cysteines), the reaction conditions (neutral to slightly alkaline pH) can favor disulfide-linked dimerization and aggregation.[4]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the two main steps of the coupling reaction?
A1: A two-step pH adjustment is recommended for optimal results.
-
Activation Step: The activation of the carboxylic acid groups on this compound with EDC and NHS is most efficient at a pH of 4.5–7.2. A MES buffer at pH 5-6 is commonly used for this step.[1][3]
-
Coupling Step: The reaction of the newly formed NHS-ester with the primary amine on your target molecule is most efficient at a pH of 7–8. It is best to raise the pH to 7.2-7.5 immediately before adding the amine-containing substrate.[1][3]
Q2: Which buffers should I use for the reaction?
A2: It is crucial to use buffers that do not contain primary amines or carboxyl groups, as these will compete with the reaction.
-
Activation Buffer: MES-buffered saline (0.1M MES, 0.5M NaCl; pH 6.0) is a good choice.[1]
-
Coupling/Substrate Buffer: Phosphate-buffered saline (PBS) at pH 7.2-7.4 is standard for the amine-containing substrate.[1]
-
Buffers to Avoid: Avoid buffers such as Tris or glycine, as they contain primary amines that will compete with your target molecule.[1]
Q3: What are the recommended reaction times?
A3: Reaction times can be optimized, but typical durations are:
-
Coupling: 2 hours at room temperature.[1][3] Longer reaction times may be necessary depending on the specific reactants.
Q4: How should I store this compound and the coupling reagents?
A4: Proper storage is critical for maintaining reagent activity.
-
This compound, EDC, and NHS: Store at -20°C, desiccated.[1][3]
-
Reagent Handling: Before use, allow the vials to equilibrate to room temperature before opening to prevent moisture condensation.[1][2]
-
Stock Solutions: Do not prepare stock solutions of NHS for storage as it readily hydrolyzes.[1] Prepare EDC and NHS solutions fresh for each experiment.
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of this compound to an Amine-Containing Molecule
This protocol outlines the standard procedure for activating the carboxylic acid groups of this compound and subsequent coupling to a primary amine.
Caption: Experimental workflow for this compound coupling.
Methodology:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature before opening the vials.[1][2]
-
Prepare fresh solutions of EDC and NHS in an amine-free activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0) immediately prior to use.
-
Dissolve the this compound in the activation buffer.
-
Dissolve the amine-containing target molecule in a suitable coupling buffer (e.g., PBS, pH 7.2).
-
-
Activation of this compound:
-
Coupling to Amine:
-
Quenching the Reaction:
-
Purification:
-
Remove unreacted PEG linker and byproducts using an appropriate method such as dialysis or size-exclusion chromatography (SEC).[1]
-
Data Summary Tables
Table 1: Recommended Molar Ratios for Activation
| Reagent | Molar Ratio (to Carboxyl Groups) | Notes |
| EDC | 1.5 - 2.0 equivalents | Higher ratios may be needed for difficult couplings, but can increase side reactions. |
| NHS | 1.5 - 2.0 equivalents | Used to stabilize the active intermediate, improving efficiency. |
Table 2: Key Reaction Parameters
| Parameter | Activation Step | Coupling Step |
| pH | 5.0 - 6.0 | 7.2 - 8.0 |
| Buffer | MES | PBS |
| Temperature | Room Temperature | Room Temperature |
| Duration | 15 minutes | 2 hours |
References
Validation & Comparative
Characterization of Bis-PEG11-Acid Conjugates: A Comparative Guide to MALDI-TOF MS and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of polyethylene glycol (PEG) conjugates is a critical step in the development of novel therapeutics and functional biomaterials. The properties and efficacy of these conjugates are directly influenced by their molecular weight, purity, and heterogeneity. This guide provides a comparative analysis of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and other key analytical techniques for the characterization of Bis-PEG11-acid conjugates. Experimental data and detailed protocols are presented to assist researchers in selecting the most appropriate method for their specific needs.
Introduction to this compound Conjugates
This compound is a homobifunctional crosslinker featuring a backbone of eleven ethylene glycol units, flanked by carboxylic acid groups at both termini. This structure allows for the conjugation of two molecules, such as peptides, proteins, or small molecule drugs, through the formation of amide bonds. The PEG linker enhances the solubility and pharmacokinetic properties of the conjugated molecules. Accurate determination of the molecular weight and purity of the final conjugate is essential to ensure its quality and performance.
MALDI-TOF MS: A Powerful Tool for Primary Characterization
MALDI-TOF MS is a widely used technique for the analysis of PEGylated molecules due to its high sensitivity, tolerance to some impurities, and ability to directly measure the molecular weight of large molecules.
Key Advantages of MALDI-TOF MS:
-
Direct Molecular Weight Determination: Provides a direct measurement of the molecular mass of the intact conjugate.
-
Heterogeneity Assessment: The resulting spectrum displays a distribution of peaks, each separated by 44 Da (the mass of one ethylene glycol unit), which allows for the assessment of the polydispersity of the PEG chain.
-
High Sensitivity: Can detect analytes at very low concentrations.
Experimental Protocol for MALDI-TOF MS Analysis
Materials:
-
This compound conjugate sample
-
α-Cyano-4-hydroxycinnamic acid (CHCA) or 2,5-Dihydroxybenzoic acid (DHB) matrix
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Ultrapure water
-
MALDI target plate
Sample Preparation (Dried-Droplet Method):
-
Prepare a 10 mg/mL solution of the matrix (CHCA or DHB) in a 1:1 (v/v) mixture of ACN and 0.1% aqueous TFA.
-
Dissolve the this compound conjugate in a suitable solvent (e.g., water, ACN/water) to a concentration of approximately 1 mg/mL.
-
Mix the sample solution and the matrix solution in a 1:10 (v/v) ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely at room temperature.
Instrumentation and Data Acquisition:
-
Instrument: A MALDI-TOF mass spectrometer (e.g., Bruker Autoflex, Sciex 5800).
-
Mode: Reflector positive ion mode is often used for higher resolution of molecules in this mass range.
-
Laser: Nitrogen laser (337 nm).
-
Acceleration Voltage: 20 kV.
-
Data Analysis: The acquired spectrum is processed to determine the peak corresponding to the monoisotopic mass of the conjugate and the distribution of PEG oligomers.
Data Presentation: Expected MALDI-TOF MS Results
A hypothetical MALDI-TOF mass spectrum of a peptide (e.g., a 1500 Da peptide) conjugated with this compound would be expected to show a primary peak corresponding to the molecular weight of the conjugate.
Table 1: Hypothetical MALDI-TOF MS Data for a Peptide-Bis-PEG11-Acid-Peptide Conjugate
| Analyte | Theoretical Monoisotopic Mass (Da) | Observed m/z |
| Peptide | 1500.0 | 1501.0 [M+H]⁺ |
| This compound | 602.7 | Not typically observed alone |
| Peptide-Bis-PEG11-Acid-Peptide Conjugate | 3602.7 | 3603.7 [M+H]⁺ |
Note: The observed mass will be a distribution of peaks separated by approximately 44 Da, reflecting the polydispersity of the PEG linker.
Alternative Characterization Techniques
While MALDI-TOF MS is a powerful tool, a comprehensive characterization of this compound conjugates often benefits from orthogonal techniques that can provide complementary information.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is an absolute technique that determines the molar mass and size of macromolecules in solution without the need for column calibration with standards. This is particularly advantageous for PEGylated molecules, which have a larger hydrodynamic radius than globular proteins of similar molecular weight.
Key Advantages of SEC-MALS:
-
Absolute Molar Mass: Provides an accurate molar mass determination independent of the molecule's shape.
-
Aggregation Analysis: Can detect and quantify aggregates, which is a critical quality attribute for therapeutic conjugates.
-
Conjugation Efficiency: Can be used to separate and quantify the unconjugated starting materials from the final conjugate.
Experimental Protocol for SEC-MALS
Materials:
-
This compound conjugate sample
-
Mobile phase (e.g., phosphate-buffered saline)
-
Size-exclusion chromatography column suitable for the expected molecular weight range.
Instrumentation and Data Acquisition:
-
HPLC System: An HPLC system equipped with a pump, autosampler, and UV detector.
-
SEC Column: A column appropriate for the separation of molecules in the expected size range of the conjugate and its potential aggregates.
-
Detectors: A multi-angle light scattering (MALS) detector followed by a refractive index (RI) detector in series.
-
Data Analysis: The data from the UV, MALS, and RI detectors are processed using specialized software (e.g., ASTRA) to calculate the molar mass across the elution peak.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
For PEG conjugates, especially those that lack a strong UV chromophore, HPLC with an evaporative light scattering detector (ELSD) is a valuable alternative. The ELSD response is proportional to the mass of the analyte, making it a universal detector for non-volatile compounds.
Key Advantages of HPLC-ELSD:
-
Universal Detection: Can detect analytes that do not have a UV chromophore.
-
Gradient Elution Compatibility: Unlike refractive index detectors, ELSD is compatible with gradient elution, which is often necessary for separating complex mixtures.
-
Purity Assessment: Can be used to assess the purity of the conjugate and quantify impurities.
Experimental Protocol for HPLC-ELSD
Materials:
-
This compound conjugate sample
-
Mobile phase solvents (e.g., water, acetonitrile, methanol)
-
Reversed-phase or size-exclusion HPLC column.
Instrumentation and Data Acquisition:
-
HPLC System: An HPLC system with a gradient pump and autosampler.
-
Column: A reversed-phase C18 or C4 column is often suitable for separating the conjugate from less polar starting materials.
-
Detector: An evaporative light scattering detector.
-
Data Analysis: The chromatogram is analyzed to determine the retention time and peak area of the conjugate and any impurities.
Comparative Analysis of Techniques
The choice of analytical technique depends on the specific information required. The following table summarizes the key performance characteristics of each method for the analysis of this compound conjugates.
Table 2: Comparison of Analytical Techniques for this compound Conjugate Characterization
| Feature | MALDI-TOF MS | SEC-MALS | HPLC-ELSD |
| Primary Information | Molecular Weight, Polydispersity | Absolute Molar Mass, Aggregation | Purity, Relative Quantification |
| Sample Throughput | High | Moderate | Moderate |
| Quantitative Accuracy | Semi-quantitative | High | Moderate (requires calibration) |
| Resolution of Mixtures | Limited | High | High |
| Detection of Aggregates | Not ideal | Excellent | Possible, but not primary use |
| Instrumentation Cost | High | Very High | Moderate |
Visualizing the Workflow
A clear understanding of the analytical workflow is essential for successful characterization.
Caption: Experimental workflow for the characterization of this compound conjugates.
Signaling Pathway Analogy: The Logic of Method Selection
The decision-making process for selecting an analytical technique can be visualized as a signaling pathway, where the initial question dictates the chosen method.
Caption: Decision pathway for selecting an analytical method.
Conclusion
The characterization of this compound conjugates requires robust and reliable analytical methods. MALDI-TOF MS serves as an excellent primary tool for determining molecular weight and assessing polydispersity. For a more in-depth analysis, especially concerning absolute molar mass and aggregation, SEC-MALS is the gold standard. HPLC-ELSD offers a valuable orthogonal technique for purity assessment, particularly when dealing with conjugates lacking a UV chromophore. By understanding the strengths and limitations of each technique, researchers can develop a comprehensive analytical strategy to ensure the quality and efficacy of their this compound conjugates.
A Researcher's Guide to Analyzing PEGylated Proteins: A Comparative Look at Size-Exclusion Chromatography and its Alternatives
For researchers, scientists, and drug development professionals, the precise characterization of PEGylated proteins is paramount to ensuring therapeutic efficacy and safety. This guide provides a comprehensive comparison of size-exclusion chromatography (SEC) with other key analytical techniques, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, or PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to increased in vivo half-life, improved stability, and reduced immunogenicity. However, the inherent heterogeneity of PEGylation, resulting in a mixture of molecules with varying numbers of PEG chains and attachment sites, presents a significant analytical challenge. Size-exclusion chromatography (SEC) has emerged as a cornerstone technique for the characterization of these complex biomolecules. This guide will delve into the principles of SEC for PEGylated protein analysis, compare its performance with alternative methods, and provide practical experimental guidance.
Size-Exclusion Chromatography (SEC): A Gentle Approach to Sizing
SEC separates molecules based on their hydrodynamic radius in solution. Larger molecules, such as highly PEGylated proteins or aggregates, are excluded from the pores of the stationary phase and thus elute earlier. Smaller molecules, like the native protein or those with fewer PEG chains, penetrate the pores to a greater extent and have a longer elution time. A key advantage of SEC is its non-denaturing mobile phases, which preserve the native structure of the protein during analysis.
Enhancing SEC with Multi-Angle Light Scattering (MALS)
While conventional SEC relies on calibration with standards to estimate molecular weight, this can be inaccurate for PEGylated proteins due to their different conformation compared to standard globular proteins. Coupling SEC with a multi-angle light scattering (MALS) detector allows for the direct measurement of the absolute molar mass of the eluting species, independent of their shape or elution time.[1][2][3][4] This provides a more accurate determination of the degree of PEGylation and the detection of aggregates.
Comparative Analysis of Analytical Techniques
While SEC is a powerful tool, a multi-faceted analytical approach is often necessary for the comprehensive characterization of PEGylated proteins. The following table compares SEC with other commonly employed techniques.
| Feature | Size-Exclusion Chromatography (SEC) | Reversed-Phase HPLC (RP-HPLC) | Ion-Exchange Chromatography (IEX) | Capillary Electrophoresis (CE) | Mass Spectrometry (MS) |
| Primary Separation Principle | Hydrodynamic Volume | Hydrophobicity | Surface Charge | Charge-to-size ratio | Mass-to-charge ratio |
| Key Information Provided | Degree of PEGylation, aggregation, separation of unreacted protein and PEG | Separation of positional isomers, high-resolution separation of different PEGylated forms | Separation of positional isomers, charge variants | High-resolution separation of PEGylation patterns, purity assessment | Precise molecular weight of conjugates, identification of PEGylation sites |
| Resolution | Moderate; can resolve species with different numbers of PEG chains.[5][6] | High; can separate proteins with the same number of PEG chains at different positions.[7][][9] | High; effective for separating isoforms with different charge distributions due to PEGylation.[5][6][][10][11] | Very high; capable of resolving species with small differences in size and charge.[][12][13][14][15] | Very high; provides detailed structural information.[13][16][17][18] |
| Throughput | Moderate | High | Moderate | High | Low to Moderate |
| Sample Requirements | Low, non-destructive | Low, can be denaturing | Low, non-destructive | Very low, non-destructive | Low, destructive |
| Strengths | - Gentle, non-denaturing conditions- Good for quantifying aggregates and different PEGylation states- Can be coupled with MALS for absolute molecular weight | - Excellent resolution of positional isomers- High sensitivity | - Can separate species with the same molecular weight but different charge- Widely used in purification processes | - Extremely high resolution- Low sample consumption- Automated | - Provides precise mass information- Can identify specific sites of PEGylation |
| Limitations | - Limited resolution for positional isomers- Potential for non-specific interactions with the column matrix | - Can be denaturing- Hydrophobic PEG can lead to strong retention | - Separation is dependent on the protein's surface charge, which is altered by PEGylation | - Limited to analytical scale- Can be sensitive to buffer composition | - Complex data analysis for heterogeneous samples- Can be challenging for large, polydisperse PEGylated proteins |
Experimental Protocols
Protocol 1: SEC-MALS Analysis of a PEGylated Protein
This protocol outlines a general procedure for analyzing a PEGylated protein using SEC coupled with MALS, UV, and Refractive Index (RI) detectors.
1. Materials and Instrumentation:
-
HPLC System: A biocompatible HPLC or UHPLC system.
-
SEC Column: TSKgel G3000SWXL or similar, suitable for the molecular weight range of the analyte.[5]
-
Detectors: MALS detector (e.g., Wyatt DAWN), UV detector, and a differential refractive index (dRI) detector.[1][19]
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer. The mobile phase may be supplemented with arginine (e.g., 200 mM) to reduce non-specific interactions.[20]
-
Sample: PEGylated protein, native protein, and free PEG standards, filtered through a 0.22 µm filter.
2. Method:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved for all detectors.
-
Detector Calibration: Calibrate the detectors according to the manufacturer's instructions.
-
Sample Injection: Inject an appropriate volume (e.g., 20-100 µL) of the filtered sample onto the column.[21]
-
Data Acquisition: Collect data from the MALS, UV, and dRI detectors throughout the chromatographic run.
-
Data Analysis: Use specialized software (e.g., ASTRA software) to perform the protein conjugate analysis. This will involve using the signals from the three detectors to calculate the molar mass of the protein and PEG components of the conjugate, as well as the overall molar mass.[4]
Protocol 2: Reversed-Phase HPLC (RP-HPLC) for Positional Isomer Separation
This protocol provides a starting point for separating positional isomers of a PEGylated protein.
1. Materials and Instrumentation:
-
HPLC System: A standard HPLC system.
-
RP-HPLC Column: A C4 or C18 column (e.g., Jupiter 300 C4).[9]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample: Purified PEGylated protein sample.
2. Method:
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Sample Injection: Inject the sample onto the column.
-
Gradient Elution: Apply a linear gradient of increasing Mobile Phase B to elute the bound proteins. A shallow gradient is often effective for separating isomers.
-
Detection: Monitor the elution profile using a UV detector at 220 or 280 nm.
-
Optimization: The gradient slope, temperature, and organic solvent may need to be optimized for the specific PEGylated protein.[9]
Protocol 3: Ion-Exchange Chromatography (IEX) for Isomer Separation
This protocol describes the separation of PEGylated protein isomers based on surface charge differences.
1. Materials and Instrumentation:
-
Chromatography System: An FPLC or HPLC system.
-
IEX Column: A strong or weak cation or anion exchange column, depending on the protein's pI and the buffer pH.
-
Binding Buffer (Buffer A): A low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).
-
Elution Buffer (Buffer B): Binding buffer with a high concentration of salt (e.g., 1 M NaCl).
-
Sample: PEGylated protein mixture.
2. Method:
-
Column Equilibration: Equilibrate the IEX column with Binding Buffer.
-
Sample Loading: Load the sample onto the column.
-
Washing: Wash the column with Binding Buffer to remove unbound material.
-
Gradient Elution: Apply a linear gradient of increasing Elution Buffer to separate the bound species based on their charge.
-
Detection: Monitor the elution with a UV detector at 280 nm. Fractions can be collected for further analysis.
Visualizing the Workflow and Comparisons
To better illustrate the experimental process and the relationship between these techniques, the following diagrams are provided.
References
- 1. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 2. wyatt.com [wyatt.com]
- 3. wyatt.com [wyatt.com]
- 4. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 9. blob.phenomenex.com [blob.phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 13. Precise and comparative pegylation analysis by microfluidics and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Capillary electrophoretic separation of high-molecular-weight poly(ethylene glycol)-modified proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 19. americanlaboratory.com [americanlaboratory.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. biopharminternational.com [biopharminternational.com]
A Head-to-Head Comparison: Bis-PEG11-acid Versus Traditional Homobifunctional Crosslinkers
In the landscape of bioconjugation, the choice of a crosslinking agent is paramount to the success of research and therapeutic development. Homobifunctional crosslinkers, possessing two identical reactive groups, are fundamental tools for linking biomolecules. This guide provides an in-depth comparison of Bis-PEG11-acid, a polyethylene glycol (PEG)-containing crosslinker, with other widely used non-PEGylated homobifunctional crosslinkers such as Disuccinimidyl suberate (DSS) and its water-soluble analog, Bis(sulfosuccinimidyl) suberate (BS3). This comparison is tailored for researchers, scientists, and drug development professionals, offering a clear perspective on performance backed by experimental data.
Executive Summary
This compound distinguishes itself from traditional non-PEGylated crosslinkers primarily through the physicochemical properties imparted by its hydrophilic 11-unit polyethylene glycol (PEG) spacer. While all these crosslinkers can effectively conjugate molecules through amine-reactive groups (following activation for this compound), the PEG spacer in this compound offers significant advantages in terms of solubility, reduced aggregation, and improved pharmacokinetics of the resulting conjugate. In contrast, conventional crosslinkers like DSS are often limited by their hydrophobicity, which can lead to aggregation and reduced bioavailability of the conjugate.
Performance Comparison: this compound vs. Non-PEGylated Crosslinkers
The selection of a homobifunctional crosslinker is dictated by the specific requirements of the application, including the desired spacer length, solubility, and the ultimate biological environment in which the conjugate will be used.
| Feature | This compound | Disuccinimidyl suberate (DSS) | Bis(sulfosuccinimidyl) suberate (BS3) |
| Structure | HOOC-(PEG)11-COOH | NHS-C8H12O2-NHS | Sulfo-NHS-C8H12O2-Sulfo-NHS |
| Spacer Arm Length | ~48.5 Å | 11.4 Å | 11.4 Å |
| Solubility | High in aqueous buffers and organic solvents | Low in aqueous buffers; requires organic solvent (e.g., DMSO, DMF) | High in aqueous buffers |
| Reactivity | Carboxylic acid groups require activation (e.g., with EDC/NHS) to react with primary amines | NHS esters react directly with primary amines | Sulfo-NHS esters react directly with primary amines |
| Key Advantages | Increased hydrophilicity, reduced aggregation, improved biocompatibility, longer spacer arm for greater reach.[1][2] | Membrane permeable, simple one-step reaction. | Water-soluble for cell surface crosslinking, simple one-step reaction. |
| Key Disadvantages | Requires a two-step activation and conjugation process. | Can induce aggregation of proteins, limited to shorter crosslinking distances. | Not membrane permeable. |
Experimental Data and Findings
While direct head-to-head studies quantifying the performance of this compound against DSS and BS3 under identical conditions are not extensively published, the advantages of PEGylated linkers have been demonstrated in numerous studies.
A study comparing the non-PEGylated BS3 to a PEGylated counterpart, BS(PEG)2, revealed that the PEGylated crosslinker exhibited stronger charge polarity. This property allows the PEGylated crosslinker to adopt a wider range of conformations when interacting with protein surfaces, leading to a more effective capture of cross-linked sites, particularly for dynamic protein regions.[1]
In the context of antibody-drug conjugates (ADCs), the incorporation of PEG chains in the linker has been shown to be crucial for improving their pharmacological properties. Hydrophilic linkers, such as those containing PEG, can offset the hydrophobicity of the payload, enabling higher drug-to-antibody ratios (DARs) while maintaining stability and reducing aggregation. Furthermore, longer PEG chains have been correlated with slower plasma clearance of ADCs, which can contribute to an improved therapeutic window.
One study on miniaturized ADCs demonstrated that the insertion of a 10 kDa PEG chain extended the conjugate's half-life by over 11-fold compared to a non-PEGylated version, significantly enhancing its therapeutic efficacy in animal models.[2] Although the cytotoxicity of the PEGylated conjugate was reduced in vitro, the prolonged circulation time more than compensated for this effect in vivo.[2]
Experimental Protocols
A key difference in the application of this compound compared to NHS-ester crosslinkers like DSS and BS3 is the requirement for a two-step activation and conjugation process for the former.
Protocol 1: Activation of this compound and Conjugation to a Protein
This protocol describes the activation of the carboxylic acid groups of this compound to form amine-reactive N-hydroxysuccinimide (NHS) esters, followed by conjugation to a protein containing primary amines.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Protein to be conjugated
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Procedure:
-
Activation of this compound: a. Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-50 mM. b. In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer to a final concentration of 100 mM each. c. Add a 1.5 to 2-fold molar excess of both EDC and NHS solution to the this compound solution. d. Incubate the reaction for 15-30 minutes at room temperature.
-
Conjugation to Protein: a. Prepare the protein in the Conjugation Buffer at a concentration of 1-10 mg/mL. b. Add the activated Bis-PEG11-NHS ester solution to the protein solution at a 10- to 50-fold molar excess. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching and Purification: a. Quench the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature. b. Remove excess crosslinker and byproducts by dialysis, size-exclusion chromatography, or buffer exchange.
Protocol 2: Direct Conjugation using DSS or BS3
This protocol outlines a one-step conjugation of a protein using the amine-reactive NHS-ester crosslinker, DSS or BS3.
Materials:
-
DSS or BS3
-
Conjugation Buffer: PBS, pH 7.0-8.0
-
Protein to be conjugated
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous DMF or DMSO (for DSS)
Procedure:
-
Preparation of Crosslinker Stock Solution: a. For DSS, dissolve it in anhydrous DMF or DMSO to a concentration of 10-25 mM immediately before use. b. For BS3, dissolve it in Conjugation Buffer to a concentration of 10-25 mM immediately before use.
-
Conjugation Reaction: a. Prepare the protein in the Conjugation Buffer at a concentration of 1-10 mg/mL. b. Add the crosslinker stock solution to the protein solution to achieve a final concentration of 0.25-5 mM. c. Incubate the reaction for 30 minutes to 2 hours at room temperature or on ice.
-
Quenching and Purification: a. Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes. b. Purify the conjugate using dialysis, size-exclusion chromatography, or buffer exchange to remove unreacted crosslinker and byproducts.
Visualizing the Workflow and Concepts
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Experimental workflows for conjugation.
References
A Researcher's Guide: Comparing Bis-PEG11-acid and SMCC for Antibody Conjugation
For researchers, scientists, and professionals in drug development, the selection of an appropriate crosslinker is a critical step in creating stable and effective antibody conjugates. The linker not only connects the antibody to the payload but also significantly influences the conjugate's solubility, stability, pharmacokinetics, and overall performance. This guide provides an objective comparison between two commonly used crosslinkers: Bis-PEG11-acid, a hydrophilic, homobifunctional PEGylated linker, and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), a classic heterobifunctional linker.
Chemical Properties and Reaction Mechanisms
The fundamental difference between this compound and SMCC lies in their chemical structure and reactivity, which dictates their application in conjugation strategies.
This compound: The Homobifunctional PEG Spacer
This compound is a homobifunctional crosslinker, meaning it has two identical reactive groups—carboxylic acids—at either end of a discrete polyethylene glycol (PEG) chain.[1] These carboxylic acid groups are not reactive on their own but must first be activated, typically using a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) to form highly reactive NHS esters.[2] These activated esters then readily react with primary amines (e.g., the side chain of lysine residues) on a target molecule to form stable amide bonds.[1]
The defining feature of this linker is the 11-unit PEG chain. PEG is well-known for its hydrophilicity, flexibility, and biocompatibility.[3] Incorporating a PEG linker can enhance the water solubility of the resulting conjugate, reduce aggregation, and minimize immunogenicity.[][5]
SMCC: The Heterobifunctional Workhorse
SMCC is a heterobifunctional crosslinker, featuring two different reactive ends: an NHS ester and a maleimide group. This dual reactivity allows for sequential, controlled conjugation of two different molecules.[6][7][8] The NHS ester reacts with primary amines (lysine residues) under mild conditions (pH 7-9) to form a stable amide bond.[9] The maleimide group, on the other hand, specifically reacts with sulfhydryl (thiol) groups (e.g., from cysteine residues) at a slightly lower pH (6.5-7.5) to form a stable thioether bond.[9]
This specificity makes SMCC a popular choice for creating antibody-drug conjugates (ADCs), where an antibody is linked to a thiol-containing cytotoxic drug.[] The cyclohexyl group in its spacer arm provides rigidity. Unlike this compound, SMCC is not inherently water-soluble and must be dissolved in an organic solvent like DMSO or DMF before being added to an aqueous reaction buffer.[9] Its water-soluble analog, Sulfo-SMCC, is often used to avoid this limitation.[6][7][8]
Performance Comparison
The choice between this compound and SMCC depends heavily on the specific application, the nature of the molecules to be conjugated, and the desired properties of the final product.
| Feature | This compound | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Functionality | Homobifunctional | Heterobifunctional |
| Reactive Groups | 2x Carboxylic Acid (requires activation) | 1x NHS Ester, 1x Maleimide |
| Target Residues | Primary Amines (e.g., Lysine) | Primary Amines (e.g., Lysine) and Sulfhydryls (e.g., Cysteine) |
| Spacer Arm | Hydrophilic, flexible 11-unit PEG chain | Hydrophobic, rigid cyclohexane ring |
| Solubility | Water-soluble | Requires organic solvent (e.g., DMSO/DMF) for dissolution.[9] Sulfo-SMCC is a water-soluble alternative. |
| Reaction Control | One-step reaction after activation; potential for intra/inter-molecular crosslinking. | Two-step sequential reaction offers high control, minimizing unwanted crosslinking.[6][7][8] |
| Conjugate Stability | Forms highly stable amide bonds. | Forms a stable amide bond and a stable thioether bond. The thioether bond can be susceptible to retro-Michael addition (thiol exchange) in vivo.[11] |
| Impact on Conjugate | Increases hydrophilicity, reduces aggregation, can prolong half-life.[][5][12] | Can increase hydrophobicity, potentially leading to aggregation with high drug-to-antibody ratios.[13] |
| Primary Application | PEGylation, linking two amine-containing molecules, introducing a hydrophilic spacer. | Creating specific antibody-drug conjugates (ADCs) by linking antibody lysines to payload thiols.[6][7][8] |
Experimental Protocols
Detailed and optimized protocols are crucial for successful conjugation. Below are representative workflows for both linkers.
Protocol 1: Antibody Conjugation using this compound
This protocol describes the conjugation of an amine-containing molecule to an antibody using this compound. It involves the activation of the linker's carboxylic acid groups to NHS esters, followed by the reaction with the antibody.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., MES, pH 5-6)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Reagent Preparation : Prepare stock solutions of this compound, EDC, and NHS in an appropriate solvent (e.g., Activation Buffer or DMSO). Allow all reagents to equilibrate to room temperature before opening vials.[2]
-
Linker Activation :
-
In a microfuge tube, mix this compound, EDC, and NHS in Activation Buffer. A typical molar ratio is 1:2:5 (Linker:EDC:NHS).
-
Incubate for 15-30 minutes at room temperature. The activation reaction is most efficient at pH 4.5-7.2.[2]
-
-
Antibody Reaction :
-
Immediately add the activated linker solution to the antibody solution in Conjugation Buffer. The reaction of NHS esters with primary amines is most efficient at pH 7-8.[2]
-
The molar excess of linker over antibody must be optimized empirically.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching : Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to hydrolyze any unreacted NHS esters. Incubate for 15 minutes.
-
Purification : Remove excess linker and reaction byproducts by running the mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: Two-Step Antibody Conjugation using SMCC
This is a standard two-step protocol for conjugating a thiol-containing payload to an antibody's primary amines.[6][7][8]
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC crosslinker
-
Anhydrous DMSO or DMF
-
Thiol-containing payload (e.g., drug, peptide)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Desalting columns
Procedure:
-
Step 1: Antibody Activation with SMCC
-
Equilibrate the SMCC vial to room temperature before opening to prevent moisture condensation.[7]
-
Prepare a stock solution of SMCC in anhydrous DMSO or DMF immediately before use.[9]
-
Add a 5- to 20-fold molar excess of SMCC to the antibody solution. The optimal ratio depends on the antibody concentration and must be determined empirically.[7]
-
Incubate for 30-60 minutes at room temperature with gentle mixing.
-
Remove excess, unreacted SMCC using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent the payload from reacting with free SMCC.[6][7][8]
-
-
Step 2: Conjugation to Thiol-Containing Payload
-
Quenching (Optional) : To cap any unreacted maleimide groups, a quenching agent like L-cysteine can be added.
-
Purification : Purify the final antibody conjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove any remaining payload and reaction byproducts.
Conclusion and Recommendations
The selection between this compound and SMCC is not a matter of which is superior overall, but which is best suited for a specific scientific objective.
-
Choose this compound when your primary goal is to introduce a long, hydrophilic, and flexible spacer between two amine-containing molecules or to improve the solubility and pharmacokinetic profile of the final conjugate through PEGylation.[][5] Its homobifunctional nature is suitable for polymerizing molecules or creating symmetric constructs.
-
Choose SMCC when you require a highly controlled, sequential conjugation of an amine-containing molecule to a thiol-containing molecule.[9] Its heterobifunctional nature is the industry standard for developing antibody-drug conjugates, offering precise control over the linkage process and minimizing the formation of unwanted byproducts like homodimers.[6][7][8]
Ultimately, researchers must consider the target molecules, desired final conjugate properties, and the level of reaction control required. Empirical testing and optimization of reaction conditions, such as molar ratios and incubation times, are essential for achieving the desired conjugation efficiency and product quality for both linkers.
References
- 1. Bis-PEG-acid | BroadPharm [broadpharm.com]
- 2. axispharm.com [axispharm.com]
- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 5. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. store.sangon.com [store.sangon.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. d-nb.info [d-nb.info]
- 12. What is the difference between ADC linker and PEG linker? | AxisPharm [axispharm.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Bis-PEG11-acid, DSS, and BS3 Crosslinkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical step in the successful conjugation of biomolecules. This guide provides a detailed comparison of three popular amine-reactive crosslinkers: Bis-PEG11-acid, Disuccinimidyl suberate (DSS), and its water-soluble analog, Bis(sulfosuccinimidyl) suberate (BS3). We will delve into their chemical properties, performance differences supported by experimental data, and provide detailed protocols to aid in your experimental design.
All three crosslinkers are homobifunctional, featuring two reactive groups that target primary amines (-NH2) on molecules such as proteins and peptides. The core difference lies in the composition of their spacer arms, which significantly influences their physical and chemical properties, thereby affecting their application in various bioconjugation strategies.
Chemical Properties and Mechanism of Action
DSS and BS3 are well-established crosslinkers that possess N-hydroxysuccinimide (NHS) esters at both ends of an 8-carbon spacer arm.[1] These NHS esters react with primary amines at a pH range of 7-9 to form stable amide bonds.[2] The primary distinction between DSS and BS3 is the presence of sulfonate groups on the NHS rings of BS3, which renders it water-soluble, whereas DSS is hydrophobic and requires an organic solvent like DMSO or DMF for dissolution before being introduced to an aqueous reaction.[2]
This compound is a hydrophilic crosslinker featuring a polyethylene glycol (PEG) spacer arm. While the native molecule has carboxyl groups, for amine-reactive crosslinking it is typically activated to its NHS ester form, Bis-PEG11-NHS ester. The PEG spacer arm offers several advantages, including increased water solubility of the crosslinker and the resulting conjugate, reduced potential for aggregation, and a decrease in the immunogenicity of the conjugate.[3]
dot
References
A Head-to-Head Comparison of Cleavable and Non-Cleavable PEG Linkers for Advanced Drug Delivery
For researchers, scientists, and drug development professionals, the choice of a linker in a drug delivery system is a critical decision that profoundly impacts therapeutic efficacy and safety. Polyethylene glycol (PEG) linkers, prized for their ability to improve the pharmacokinetic properties of conjugated drugs, are broadly categorized into two classes: cleavable and non-cleavable. This guide provides an objective comparison of their performance, supported by experimental data, to inform the rational design of next-generation drug delivery vehicles.
Introduction to PEG Linkers in Drug Delivery
Polyethylene glycol (PEG) has become an indispensable tool in drug delivery, primarily used to increase the solubility, stability, and circulation half-life of therapeutic agents.[1] PEG linkers act as a bridge, connecting the drug payload to a targeting moiety, such as an antibody in an antibody-drug conjugate (ADC), or to the surface of a nanoparticle.[2] The nature of this linkage dictates the mechanism and location of drug release.
Cleavable PEG linkers are designed to break apart in response to specific physiological or pathological triggers, releasing the payload in a controlled manner.[3] These triggers can be internal, such as changes in pH, the presence of specific enzymes, or a shift in the redox environment.[3] This targeted release mechanism aims to maximize the drug concentration at the site of action while minimizing systemic exposure and associated toxicities.[1]
Non-cleavable PEG linkers , in contrast, form a stable, covalent bond that is resistant to degradation in the physiological environment.[3] Drug release from systems employing non-cleavable linkers typically relies on the degradation of the entire carrier, for instance, the lysosomal proteolysis of an antibody in an ADC.[4] This approach offers greater stability in circulation but may result in altered drug metabolites and a different spectrum of cellular activity.[4][5]
Comparative Performance Analysis
The selection between a cleavable and a non-cleavable PEG linker is a trade-off between controlled, targeted release and systemic stability. The optimal choice is highly dependent on the specific drug, disease target, and desired therapeutic outcome.
Drug Release Kinetics
The defining difference between these linker types lies in their drug release profiles. Cleavable linkers enable "triggered" release in response to specific stimuli, whereas non-cleavable linkers lead to a more gradual release following carrier degradation.
| Linker Type | Stimulus | Drug Release Profile | Supporting Experimental Data |
| Cleavable (pH-Sensitive) | Acidic pH (e.g., tumor microenvironment, endosomes) | Rapid drug release at low pH, stable at physiological pH. | Doxorubicin-loaded pH-sensitive liposomes showed a cumulative release of ~98.8% at pH 5.0 after 72 hours, compared to less than 40% at pH 7.4.[6] |
| Cleavable (Enzyme-Sensitive) | Specific enzymes (e.g., Cathepsin B in lysosomes) | Enzymatic cleavage leads to payload release. | An ADC with a valine-citrulline (VC) linker showed significant release of MMAE in the presence of cathepsin B.[7] |
| Cleavable (Redox-Sensitive) | High glutathione (GSH) concentration (intracellular) | Disulfide bond cleavage in a reducing environment triggers drug release. | Doxorubicin-loaded micelles with disulfide linkers released approximately 90% of the drug within 72 hours in the presence of 10 mM GSH, compared to about 10% in a non-reducing environment.[8] |
| Non-Cleavable | Lysosomal degradation of the carrier | Gradual release of a drug-linker-amino acid metabolite. | An ADC with a non-cleavable linker released the active metabolite lysine-MCC-DM1 after proteolytic digestion of the antibody inside cancer cells.[4] |
In Vitro Cytotoxicity and Bystander Effect
The cytotoxicity of a drug conjugate is influenced by the efficiency of drug release and the nature of the released payload. Cleavable linkers, by releasing the native, often membrane-permeable drug, can induce a "bystander effect," where the released drug kills neighboring antigen-negative tumor cells.[9] This is a significant advantage in treating heterogeneous tumors.[9] Non-cleavable linkers, which release a modified, often charged, payload, typically exhibit a reduced or absent bystander effect.[9]
| Linker Type | In Vitro Cytotoxicity (IC50) | Bystander Effect | Supporting Experimental Data |
| Cleavable | Generally more potent due to efficient release of the active drug. | Present and often significant. | An ADC with a cleavable linker (DS8201) induced cytotoxicity in HER2-negative cells when co-cultured with HER2-positive cells, while the non-cleavable ADC (T-DM1) did not.[10] |
| Non-Cleavable | Potency is dependent on the activity of the released drug-linker metabolite. | Minimal to none. | ADCs with non-cleavable linkers showed potent cytotoxicity against target cells but had a reduced bystander effect compared to their cleavable counterparts.[5] |
Pharmacokinetics and In Vivo Efficacy
The stability of the linker in circulation is a critical determinant of the pharmacokinetic profile and overall in vivo performance of a drug conjugate. Non-cleavable linkers generally exhibit greater plasma stability, leading to a longer half-life and potentially a wider therapeutic window.[4] Cleavable linkers, while designed for targeted release, can be susceptible to premature cleavage in the bloodstream, which may lead to off-target toxicity.[11]
| Linker Type | Plasma Stability | In Vivo Efficacy | Supporting Experimental Data |
| Cleavable | Variable; can be susceptible to premature cleavage. | Can be highly effective, especially in heterogeneous tumors due to the bystander effect. | An ADC with a cleavable linker showed improved efficacy in a xenograft model compared to its non-cleavable counterpart.[12] However, a meta-analysis of clinical trial data indicated that ADCs with cleavable linkers were associated with a higher incidence of grade ≥3 adverse events.[11] |
| Non-Cleavable | Generally higher plasma stability. | Effective in tumors with homogenous antigen expression; may have a better safety profile. | Non-cleavable linked ADCs have been shown to perform better in vivo in some studies due to their increased plasma stability.[4] A study comparing PEGylated and non-PEGylated proticles showed that PEGylation (a form of non-cleavable linkage in this context) led to a longer circulation time in vivo.[13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of linker performance. Below are summaries of key experimental protocols.
In Vitro Drug Release Assay (pH-Sensitive)
Objective: To quantify the release of a drug from a pH-sensitive PEGylated delivery system at physiological and acidic pH.
Methodology:
-
Prepare the drug-loaded nanoparticles with the pH-sensitive PEG linker.
-
Place a known concentration of the nanoparticle suspension into a dialysis bag (with a molecular weight cut-off appropriate to retain the nanoparticle but allow the free drug to pass through).
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline) at physiological pH (7.4) and acidic pH (e.g., 5.0 or 6.5) in separate experiments.
-
Maintain the setup at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium.
-
Quantify the concentration of the released drug in the aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[14][15][16]
-
Calculate the cumulative percentage of drug released over time.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the linker and the extent of premature drug release in plasma.
Methodology:
-
Incubate the ADC or drug conjugate in human plasma at 37°C.
-
At various time points, take aliquots of the plasma mixture.
-
Separate the ADC from plasma proteins using methods like immunocapture with protein A/G beads.[17]
-
To measure the amount of conjugated drug, the captured ADC can be enzymatically or chemically treated to release the payload.
-
Quantify the concentration of the released payload and/or the intact ADC using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2][18]
-
The amount of free payload in the plasma supernatant can also be quantified to determine premature release.
-
Calculate the percentage of intact ADC or the amount of released drug over time to determine the stability profile.
In Vitro Cytotoxicity and Bystander Effect Assay (Co-culture Model)
Objective: To determine the cytotoxic activity of an ADC on target cells and its ability to kill neighboring non-target cells.
Methodology:
-
Seed a co-culture of antigen-positive (target) and antigen-negative (bystander) cells in a 96-well plate. The bystander cells are often engineered to express a fluorescent protein (e.g., GFP) for easy identification.[10][19]
-
Treat the co-culture with serial dilutions of the ADC.
-
Incubate the cells for a period relevant to the drug's mechanism of action (typically 72-120 hours).
-
Assess the viability of both cell populations. The viability of the total cell population can be measured using assays like the MTT or CellTiter-Glo assay. The viability of the fluorescently labeled bystander cells can be quantified using fluorescence microscopy or flow cytometry.[10][20]
-
Calculate the IC50 value for the target cells and the percentage of bystander cell killing at different ADC concentrations.
Visualization of Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanisms of action for ADCs with cleavable versus non-cleavable linkers.
Caption: Workflow for assessing the in vitro plasma stability of an antibody-drug conjugate.
Conclusion
The choice between cleavable and non-cleavable PEG linkers is a nuanced decision that requires careful consideration of the drug's properties, the target's characteristics, and the desired therapeutic outcome. Cleavable linkers offer the advantage of controlled, targeted drug release and the potential for a bystander effect, which is particularly beneficial for heterogeneous tumors. However, they may carry a higher risk of premature drug release and associated off-target toxicity. Non-cleavable linkers provide superior plasma stability, which can lead to a better safety profile and a longer therapeutic window, but their efficacy may be limited in tumors with varied antigen expression, and the nature of the released metabolite must be considered.
By understanding the distinct performance characteristics of each linker type and employing rigorous experimental evaluation, researchers can make more informed decisions in the design and development of effective and safe drug delivery systems. This comparative guide serves as a foundational resource to aid in this critical selection process.
References
- 1. purepeg.com [purepeg.com]
- 2. Cleavable Linkers Used In ADC Development.pdf [slideshare.net]
- 3. purepeg.com [purepeg.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. Layer-by-layer pH-sensitive nanoparticles for drug delivery and controlled release with improved therapeutic efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | pH and Redox Dual-Sensitive Covalent Organic Framework Nanocarriers to Resolve the Dilemma Between Extracellular Drug Loading and Intracellular Drug Release [frontiersin.org]
- 9. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 10. agilent.com [agilent.com]
- 11. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug release from nanomedicines: Selection of appropriate encapsulation and release methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. High-Performance Liquid Chromatography (HPLC) Quantification of Liposome-Delivered Doxorubicin in Arthritic Joints of Collagen-Induced Arthritis Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 20. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
Impact of PEG Spacer Length on Conjugate Stability and Activity: A Comparative Guide
The incorporation of polyethylene glycol (PEG) spacers in bioconjugates, such as antibody-drug conjugates (ADCs), protein therapeutics, and targeted nanoparticles, is a widely adopted strategy to enhance their therapeutic properties. The length of the PEG spacer is a critical parameter that can significantly influence the stability, activity, and overall performance of the conjugate. This guide provides an objective comparison of how varying PEG spacer lengths affect these key attributes, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on the stability and biological activity of different bioconjugates.
Table 1: Impact of PEG Spacer Length on Conjugate Activity
| Bioconjugate Type | PEG Spacer Length | In Vitro Activity (IC50) | Enzymatic Activity (kcat/KM) | Reference |
| Affibody-Drug Conjugate (HER2-Targeted) | 4 kDa | 31.9 nM (NCI-N87 cells) | Not Applicable | |
| 10 kDa | 111.3 nM (NCI-N87 cells) | Not Applicable | ||
| α-Chymotrypsin Conjugate | 700 Da (8 PEG molecules) | Not Applicable | kcat: ~55% of native, KM: ~0.18 mM | [1] |
| 2000 Da (8 PEG molecules) | Not Applicable | kcat: ~60% of native, KM: ~0.19 mM | [1] | |
| 5000 Da (6 PEG molecules) | Not Applicable | kcat: ~60% of native, KM: ~0.17 mM | [1] | |
| Bombesin-Based Radioconjugate | PEG2 | 3.1 ± 0.2 nM | Not Applicable | [2][3] |
| PEG3 | 3.9 ± 0.3 nM | Not Applicable | [2] | |
| PEG4 | 5.4 ± 0.4 nM | Not Applicable | [2] | |
| PEG6 | 5.8 ± 0.3 nM | Not Applicable | [2] |
Table 2: Impact of PEG Spacer Length on Conjugate Stability
| Bioconjugate Type | PEG Spacer Length | Thermal Stability (Residual Activity after 2.5h at 45°C) | Serum Stability (Half-life, T1/2) | Aggregation (% after 28 days at 40°C) | Reference |
| α-Chymotrypsin Conjugate | 700 Da (8 PEG molecules) | 30% | Not Reported | Not Reported | [1] |
| 2000 Da (8 PEG molecules) | 40% | Not Reported | Not Reported | [1] | |
| 5000 Da (6 PEG molecules) | 60% | Not Reported | Not Reported | [1] | |
| Bombesin-Based Radioconjugate | PEG2 | Not Reported | 246 ± 4 min | Not Reported | [4] |
| PEG6 | Not Reported | 584 ± 20 min | Not Reported | [4] | |
| Antibody-Drug Conjugate (DAR 8) | PEG12 (FG-linker) | Not Reported | Not Reported | ~12% | [5] |
| PEG12 (VAG-linker) | Not Reported | Not Reported | ~6% | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Stability Assessment: Size Exclusion Chromatography (SEC) for Aggregation Analysis
This method is used to separate and quantify aggregates, monomers, and fragments of bioconjugates based on their hydrodynamic radius.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a UV detector. For antibody and ADC analysis, a bio-inert system is recommended to prevent sample adsorption.[6]
-
Column: A size exclusion column suitable for the molecular weight range of the analyte. For example, a TSKgel G3000SWXL (7.8 mm x 300 mm, 5 µm) or an AdvanceBio SEC 300Å (7.8 x 300 mm, 2.7 µm).[6][7]
-
Mobile Phase: A buffer that minimizes non-specific interactions between the analyte and the stationary phase. A common mobile phase is 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8. For hydrophobic ADCs, the addition of an organic modifier like isopropanol (e.g., 10%) may be necessary to reduce peak tailing.[8][9]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the bioconjugate sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.[8]
-
Analysis: Inject the sample and monitor the chromatogram. Aggregates will elute first, followed by the monomer, and then fragments. The percentage of each species is calculated by integrating the peak areas.
Activity Assessment: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]
-
Compound Treatment: Prepare serial dilutions of the bioconjugates in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include untreated cells as a control.[10]
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.[10]
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[3][11] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a dedicated solubilization solution, to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the conjugate concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for a targeted bioconjugate.
Caption: Workflow for assessing conjugate stability by SEC.
Caption: Workflow for determining in vitro cytotoxicity (IC50).
References
- 1. Peptide-drug conjugate serum stability assay [bio-protocol.org]
- 2. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. texaschildrens.org [texaschildrens.org]
- 11. researchhub.com [researchhub.com]
A Researcher's Guide to Quantifying Protein PEGylation: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals, accurately quantifying the degree of PEGylation is a critical step in the development of therapeutic proteins. This guide provides a comprehensive comparison of the most common analytical methods, complete with supporting data, detailed experimental protocols, and visual workflows to aid in method selection and implementation.
The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely used strategy to improve their pharmacokinetic and pharmacodynamic properties. It can enhance protein stability, reduce immunogenicity, and prolong circulation half-life. However, the stochastic nature of the PEGylation reaction often results in a heterogeneous mixture of protein-PEG conjugates with varying numbers of PEG chains attached. Therefore, the precise characterization and quantification of the degree of PEGylation are paramount for ensuring product consistency, efficacy, and safety.
This guide delves into the most prevalent analytical techniques used to quantify the degree of PEGylation, offering a side-by-side comparison of their performance, and providing detailed protocols to facilitate their application in the laboratory.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for quantifying PEGylation depends on several factors, including the specific protein and PEG characteristics, the required level of accuracy and precision, sample throughput needs, and the availability of instrumentation. The following table summarizes the key quantitative parameters of the most commonly employed methods.
| Analytical Method | Principle | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Accuracy/Precision (%RSD) | Dynamic Range | Sample Throughput | Key Advantages | Key Disadvantages |
| SEC-MALS | Separates molecules based on hydrodynamic volume, followed by multi-angle light scattering for absolute molecular weight determination.[1][2] | Protein dependent, typically in the µg range.[3] | High precision, with RSD values typically <2%.[3] | Broad, suitable for a wide range of protein and PEG sizes. | Moderate | Provides absolute molecular weight without the need for standards, can identify aggregates.[4][5] | Requires specialized instrumentation, can be affected by column interactions.[6] |
| HPLC (RP/SEC) | Chromatographic separation based on hydrophobicity (RP) or size (SEC) with detection by UV, RI, or ELSD.[7][] | Detector dependent; ELSD can detect low ng amounts on-column.[9] UV detection is less sensitive for PEG.[9] | Good precision, with RSDs for retention time <0.1% and area <3%.[9] | Linear over several orders of magnitude, e.g., 10-250 µg/mL for free PEG by SEC-RI.[9] | High | Widely available instrumentation, robust and reproducible methods.[] | UV detection has poor sensitivity for PEG, RI detection is sensitive to mobile phase changes.[9] |
| MALDI-TOF MS | Ionization and mass analysis of molecules, providing a mass spectrum of the PEGylated protein population.[10] | High sensitivity, in the low fmol to pmol range. | Good mass accuracy, but quantitative precision can be variable depending on sample preparation and matrix. | Limited for quantification due to variations in ionization efficiency. | High | Provides direct information on the distribution of PEGylated species and their molecular weights.[10][11] | Can be challenging to obtain accurate quantitative data due to detector saturation and non-uniform sample crystallization.[10] |
| LC-MS/MS | Combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.[1] | High sensitivity, with LLOQs in the low µg/mL to ng/mL range.[6] | High accuracy and precision with the use of internal standards. | Wide linear dynamic range. | Moderate to High | Highly selective and sensitive, can quantify PEGylated proteins in complex biological matrices.[1] | Requires expertise in method development and data analysis, potential for ion suppression effects. |
| ¹H NMR Spectroscopy | Measures the nuclear magnetic resonance of hydrogen atoms, allowing for direct quantification of PEG and protein signals.[12][13] | Can detect concentrations as low as 10 µg/mL in biological fluids.[13] | Quantitative, with good accuracy and precision. | Good linearity over a range of concentrations. | Low to Moderate | Direct and rapid method, requires minimal sample preparation, and provides structural information.[12] | Lower sensitivity compared to MS-based methods, requires high sample concentrations for some applications. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, allowing for quantification based on characteristic PEG and protein bands.[14][15] | Method dependent. | Good agreement with other methods, with low deviation.[14] | Dependent on the linearity of the absorbance response. | High | "Reagent-free," fast, and can be applied to a wide pH range.[14] | Indirect method, may be less sensitive than other techniques, and spectra can be complex. |
| Colorimetric Assays | Based on a chemical reaction that produces a colored product, with the intensity of the color being proportional to the amount of PEG.[16] | Can detect PEG in amounts as low as 5 µg.[16] | Simple and reproducible.[16] | Linear over a range of 5-100 µg.[16] | High | Simple, inexpensive, and does not require sophisticated instrumentation.[16] | Can be less sensitive than other methods and may be subject to interference from other molecules.[17] |
| Capillary Electrophoresis (CE) | Separates molecules based on their electrophoretic mobility in a capillary.[7] | High sensitivity. | Good resolution of different PEGylated species.[18] | Quantitative over a defined concentration range. | High | High separation efficiency, can resolve species with small differences in size and charge.[19] | Can be affected by protein adsorption to the capillary wall, requires method development to optimize separation.[7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison guide.
Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
Objective: To determine the absolute molecular weight and degree of PEGylation of a protein.
Materials:
-
SEC-MALS system (including an HPLC pump, autosampler, SEC column, MALS detector, and a refractive index (RI) detector)
-
Appropriate SEC column (e.g., TSKgel UP-SW2000)[3]
-
Mobile phase (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Purified PEGylated protein sample
-
Protein and PEG standards for dn/dc determination
Protocol:
-
System Preparation: Equilibrate the SEC-MALS system with the mobile phase at a constant flow rate until a stable baseline is achieved for all detectors.
-
dn/dc Determination: Determine the refractive index increment (dn/dc) for both the protein and the PEG polymer using the RI detector. This is a crucial step for accurate molecular weight calculation of the conjugate.
-
Sample Preparation: Prepare the PEGylated protein sample in the mobile phase at a known concentration (typically 0.1-1 mg/mL). Filter the sample through a 0.1 or 0.22 µm filter before injection.
-
Data Acquisition: Inject the prepared sample onto the SEC column. Collect the data from the UV, MALS, and RI detectors.[3]
-
Data Analysis: Use the software provided with the MALS instrument to analyze the data. The software will use the signals from the three detectors and the predetermined dn/dc values to calculate the molar mass of the protein and PEG components at each elution volume, thereby determining the degree of PEGylation.[4]
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To directly quantify the degree of PEGylation by integrating the signals from the PEG and protein protons.
Materials:
-
NMR spectrometer (e.g., 300 MHz or higher)[13]
-
NMR tubes
-
Deuterated solvent (e.g., D₂O)
-
Purified PEGylated protein sample
-
Internal standard with a known concentration and a distinct NMR signal (e.g., dimethyl sulfoxide - DMSO)[13]
Protocol:
-
Sample Preparation: Dissolve a known amount of the lyophilized PEGylated protein in a precise volume of D₂O.[13]
-
Internal Standard Addition: Add a known amount of the internal standard to the sample solution.
-
NMR Data Acquisition: Transfer the solution to an NMR tube and acquire the ¹H NMR spectrum. Key signals to observe are the strong singlet from the ethylene glycol protons of PEG (around 3.6 ppm) and a characteristic signal from the protein (e.g., aromatic protons between 6.5 and 8.5 ppm).[13]
-
Data Processing: Process the NMR spectrum (Fourier transformation, phase correction, and baseline correction).
-
Quantification: Integrate the area of the characteristic PEG signal and a well-resolved protein signal. The degree of PEGylation can be calculated by comparing the ratio of the integrals of the PEG and protein signals, taking into account the number of protons contributing to each signal and the known concentration of the protein.[12]
Colorimetric Assay (Ammonium Ferrothiocyanate Method)
Objective: To quantify the amount of PEG in a sample based on a colorimetric reaction.
Materials:
-
Spectrophotometer
-
Ammonium ferrothiocyanate reagent
-
Chloroform
-
PEG standards of known concentrations
-
PEGylated protein sample
Protocol:
-
Standard Curve Preparation: Prepare a series of PEG standards with known concentrations in water.
-
Sample Preparation: Prepare the PEGylated protein sample in water.
-
Colorimetric Reaction:
-
To a known volume of the standard or sample solution, add the ammonium ferrothiocyanate reagent.
-
Add chloroform and vortex the mixture vigorously to extract the colored complex into the organic phase.[16]
-
Centrifuge the mixture to separate the phases.
-
-
Absorbance Measurement: Carefully transfer the chloroform layer to a cuvette and measure the absorbance at the wavelength of maximum absorbance for the colored complex.
-
Quantification: Construct a standard curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of PEG in the sample by interpolating its absorbance on the standard curve.[16]
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for SEC-MALS and ¹H NMR analysis.
Conclusion
The quantification of the degree of PEGylation is a multifaceted analytical challenge that requires careful consideration of the available methods. This guide has provided a comparative overview of the most common techniques, highlighting their strengths and weaknesses. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, we aim to empower researchers, scientists, and drug development professionals to make informed decisions when selecting and implementing the most appropriate analytical strategy for their specific needs. The robust and reliable characterization of PEGylated proteins is a cornerstone of successful biopharmaceutical development, ensuring the delivery of safe and effective therapies to patients.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 4. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 5. wyatt.com [wyatt.com]
- 6. Development and validation of analytical methodologies for the quantification of PCK3145 and PEG-PCK3145 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. covalx.com [covalx.com]
- 12. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A colorimetric assay for estimation of polyethylene glycol and polyethylene glycolated protein using ammonium ferrothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantification of PEGylated proteases with varying degree of conjugation in mixtures: An analytical protocol combining protein precipitation and capillary gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Capillary electrophoretic separation of high-molecular-weight poly(ethylene glycol)-modified proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Crosslinking Efficiency with Bis-PEG11-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bis-PEG11-acid as a crosslinking agent against common alternatives. We present supporting experimental data and detailed protocols to assist in the selection of the most appropriate crosslinker for your research needs, whether in the realm of protein structural analysis or hydrogel formation.
Introduction to this compound and Crosslinking Validation
This compound is a homobifunctional crosslinking agent that contains two carboxylic acid groups at either end of an 11-unit polyethylene glycol (PEG) spacer. For practical use in bioconjugation, these carboxylic acid groups are typically activated, for example, as N-hydroxysuccinimide (NHS) esters, to facilitate covalent bond formation with primary amines on proteins and other biomolecules. The PEG spacer imparts hydrophilicity, which can enhance the solubility of crosslinked complexes and reduce the potential for aggregation.
The validation of crosslinking efficiency is crucial for ensuring the reliability and reproducibility of experimental results. In the context of protein analysis, efficiency can be quantified by the number and confidence of identified crosslinked peptides using mass spectrometry. For applications such as hydrogel formation, efficiency is often assessed through the material's physical properties, including its swelling behavior and mechanical stiffness.
Comparison of Crosslinking Efficiency: this compound vs. Alternatives
While direct head-to-head quantitative data for this compound is not always available in the published literature, we can infer its performance based on studies of similar PEGylated and non-PEGylated crosslinkers. The following tables compare key performance indicators for different classes of crosslinkers.
For Protein Crosslinking (Quantitative Mass Spectrometry)
The efficiency of protein crosslinking is often determined by the number of unique crosslinks identified by mass spectrometry (XL-MS). PEGylated crosslinkers are thought to offer advantages in studying protein dynamics due to their flexibility and hydrophilicity.
| Crosslinker Type | Spacer Arm Length (Å) | Key Characteristics | Expected Number of Crosslinks (Relative) | Reference |
| This compound (as NHS ester) | ~48.5 Å | Hydrophilic, flexible PEG spacer | High | Inferred from similar PEGylated crosslinkers |
| BS(PEG)5-NHS | 21.7 Å | Shorter hydrophilic PEG spacer | High | [1] |
| BS(PEG)9-NHS | 35.8 Å | Longer hydrophilic PEG spacer | Very High | [1] |
| BS3 (Bis(sulfosuccinimidyl) suberate) | 11.4 Å | Non-PEGylated, hydrophilic due to sulfo-NHS groups | Medium | [2][3] |
| DSS (Disuccinimidyl suberate) | 11.4 Å | Non-PEGylated, hydrophobic | Medium | [2] |
Note: The expected number of crosslinks is a relative comparison based on the properties of the crosslinkers. The actual number will vary depending on the protein system and experimental conditions.
For Hydrogel Formation (Swelling Ratio & Rheology)
In hydrogel formation, the efficiency of the crosslinker influences the network's density, which in turn affects its swelling properties and mechanical strength (storage modulus, G'). Generally, a longer, more flexible crosslinker at the same molar concentration will result in a lower crosslinking density, leading to a higher swelling ratio and lower storage modulus.
| Crosslinker (Diacrylate form) | PEG Chain Length (units) | Expected Swelling Ratio (Relative) | Expected Storage Modulus (G') (Relative) | Reference |
| Bis-PEG11-diacrylate | 11 | Moderate | Moderate | Inferred from general principles |
| PEGDA (shorter PEG) | < 11 | Low | High | [4] |
| PEGDA (longer PEG) | > 11 | High | Low | [4] |
Note: This table illustrates the general principle that increasing the PEG chain length of the crosslinker leads to a less densely crosslinked hydrogel, resulting in higher swelling and lower stiffness.
Experimental Protocols
Protocol 1: Protein Crosslinking and Analysis by Mass Spectrometry
This protocol outlines a general workflow for crosslinking a purified protein or protein complex using an NHS-ester activated this compound, followed by analysis using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Bis-PEG11-NHS ester (or other NHS-ester crosslinker)
-
Protein of interest in an amine-free buffer (e.g., PBS or HEPES, pH 7.2-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
LC-MS system
Procedure:
-
Protein Preparation: Ensure the protein sample is in an amine-free buffer at a suitable concentration (typically 0.1-2 mg/mL).
-
Crosslinking Reaction:
-
Bring the crosslinker to room temperature.
-
Prepare a fresh stock solution of the crosslinker in a dry, water-miscible solvent (e.g., DMSO).
-
Add the crosslinker to the protein solution at a molar excess (e.g., 25-50 fold). The optimal ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Reduction and Alkylation:
-
Denature the protein by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
-
Digestion:
-
Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 2 M.
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup: Acidify the digest with formic acid and desalt the peptides using a C18 StageTip or equivalent.
-
LC-MS Analysis: Analyze the peptide mixture by LC-MS/MS using an appropriate gradient.
-
Data Analysis: Use specialized software (e.g., pLink, MaxLynx, etc.) to identify crosslinked peptides from the MS/MS data.
Protocol 2: Hydrogel Formation and Swelling Ratio Measurement
This protocol describes the formation of a PEG-based hydrogel using a diacrylate-derivatized this compound and the subsequent measurement of its swelling ratio.
Materials:
-
Bis-PEG11-diacrylate
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV light source (365 nm)
Procedure:
-
Precursor Solution Preparation:
-
Dissolve the Bis-PEG11-diacrylate in PBS to the desired concentration (e.g., 10% w/v).
-
Add the photoinitiator to the solution (e.g., 0.05% w/v) and mix until fully dissolved.
-
-
Hydrogel Formation:
-
Pipette a defined volume of the precursor solution into a mold.
-
Expose the solution to UV light for a sufficient time to ensure complete crosslinking (e.g., 5-10 minutes). The optimal time should be determined empirically.
-
-
Swelling Ratio Measurement:
-
Carefully remove the hydrogel from the mold and weigh it to obtain the initial weight (Wi).
-
Immerse the hydrogel in an excess of PBS at room temperature.
-
At regular time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it.
-
Continue until the weight of the hydrogel remains constant, indicating that equilibrium swelling has been reached. Record this as the swollen weight (Ws).
-
Calculate the swelling ratio using the following formula: Swelling Ratio = (Ws - Wi) / Wi
-
Mandatory Visualizations
Caption: Workflow for protein crosslinking using Bis-PEG11-NHS and analysis by mass spectrometry.
Caption: Experimental workflow for hydrogel formation and swelling ratio measurement.
Caption: Relationship between crosslinker properties and experimental outcomes.
References
comparing solubility of proteins after modification with different PEG linkers
For Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy of protein-based drugs is often hampered by their limited aqueous solubility, which can lead to challenges in formulation, administration, and bioavailability. Post-translational modification of proteins with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to overcome this limitation. The hydrophilic nature of PEG can significantly enhance the solubility and stability of proteins.[1][2] This guide provides a comparative overview of how different PEG linkers affect protein solubility, supported by experimental data and detailed protocols.
Impact of PEG Linker Chemistry on Protein Solubility: A Comparative Analysis
The choice of PEG linker, including its reactive group, length, and architecture (linear vs. branched), plays a crucial role in the resulting solubility of the modified protein. Different linker chemistries target specific amino acid residues on the protein surface, leading to variations in the number and location of attached PEG chains.
A study on the modification of lysozyme with various 2 kDa mPEG linkers demonstrated a significant increase in the solubility of the protein in organic solvents, a property indicative of enhanced hydrophilicity and stability.[3] While this study focused on solubility in non-aqueous environments, the principles translate to aqueous solubility. The extent of PEGylation, influenced by the reactivity of the linker, directly correlated with the observed solubility switch.
| PEG Linker Type (2 kDa mPEG) | Reactive Group | Target Residue(s) | No. of Attached PEG Chains (approx.) | Resulting Protein MW (kDa) |
| TFP-mPEG | Tetrafluorophenyl ester | Primary amines (e.g., Lysine) | ~4 | 20-24 |
| Carbonate-mPEG | p-Nitrophenyl carbonate | Primary amines (e.g., Lysine) | ~7 | 26-30 |
| Epoxy-mPEG | Epoxide | Primary amines, Tyrosine | ~9 | 30-34 |
| TsT-mPEG | Dichloro-s-triazine | Primary amines (e.g., Lysine) | ~10-12 | 33-40 |
Table 1: Comparison of Lysozyme Modification with Different 2 kDa mPEG Linkers. Data sourced from a study on high-density PEGylation for nanoparticle formation.[3]
The data in Table 1 illustrates that different activating groups on the PEG linker lead to varying degrees of PEGylation on the same protein under similar reaction conditions. This, in turn, influences the overall physicochemical properties of the resulting conjugate, including its solubility.
Linear vs. Branched PEG Linkers
The architecture of the PEG polymer also influences its effect on protein solubility and other properties.
-
Linear PEGs are the most commonly used type of PEG linker. They consist of a single, straight chain of ethylene glycol units.
-
Branched PEGs have a more complex structure, with multiple PEG chains extending from a central core. This structure can provide a greater hydrodynamic volume for the same molecular weight compared to linear PEGs.[4]
While direct comparative studies on the solubility of the same protein modified with linear versus branched PEGs of the same molecular weight are not abundant in the literature, it is generally understood that the larger hydrodynamic radius of branched PEGs can offer superior shielding of the protein surface from aggregation-promoting interactions.[5] However, one study comparing the viscosity radii of proteins PEGylated with linear and branched PEGs found no significant difference for the same total molecular weight of the PEG adduct.[4] This suggests that the total mass of the attached PEG may be a more critical determinant of hydrodynamic size than its architecture.
Experimental Protocols
General Workflow for Protein PEGylation and Solubility Assessment
The following diagram outlines the general workflow for modifying a protein with a chosen PEG linker and subsequently evaluating the change in its solubility.
Detailed Protocol 1: PEGylation of a Protein (Lysozyme) with mPEG-NHS Ester
This protocol is adapted from a study on lysozyme PEGylation for melt processing and is a general procedure for modifying primary amine groups.[6]
Materials:
-
Lysozyme
-
mPEG-NHS (e.g., 20 kDa)
-
0.1 M Phosphate Buffer (pH 8.0)
-
Dialysis membrane (e.g., 10 kDa MWCO)
-
Purified water
Procedure:
-
Dissolve lysozyme in 0.1 M phosphate buffer (pH 8.0) to a final concentration of 10 mg/mL.
-
Add mPEG-NHS to the lysozyme solution. A substoichiometric ratio is recommended to favor mono-PEGylation. The exact molar ratio should be optimized for the specific protein and desired degree of PEGylation.
-
Incubate the reaction mixture at room temperature with gentle stirring for 1-4 hours. Reaction time may require optimization.
-
Purify the PEGylated protein from unreacted PEG and native protein. This can be achieved by methods such as ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC).[7]
-
Dialyze the purified PEGylated protein against purified water to remove any remaining salts or small molecules.
-
Lyophilize the dialyzed sample to obtain the purified, PEGylated protein as a powder.
Detailed Protocol 2: PEG Precipitation Assay for Determining Protein Solubility
This protocol is based on the principle of volume exclusion and is a widely used method to assess the relative solubility of proteins.[8][9]
Materials:
-
Purified native and PEGylated protein samples
-
PEG stock solution (e.g., 40% w/v PEG 10,000 in the desired buffer)
-
Assay buffer (e.g., 50 mM histidine, pH 6.0)
-
96-well UV-transparent microplates
-
Microplate reader
Procedure:
-
Preparation of Protein Samples: Dissolve the native and each of the PEGylated protein samples in the assay buffer to a known starting concentration (e.g., 10 mg/mL).
-
Preparation of PEG Dilutions: In a 96-well plate, create a series of PEG concentrations by mixing the 40% PEG stock solution with the assay buffer.
-
Mixing: Add a fixed volume of the protein solution to each well containing the different PEG concentrations. The final volume in each well should be constant (e.g., 200 µL).
-
Incubation: Seal the plate and incubate at a constant temperature (e.g., room temperature or 4°C) for a set period (e.g., 1-2 hours) to allow the system to reach equilibrium.
-
Centrifugation: Centrifuge the plate to pellet any precipitated protein.
-
Measurement: Carefully transfer the supernatant to a new UV-transparent 96-well plate.
-
Measure the absorbance of the supernatant at 280 nm to determine the concentration of the remaining soluble protein.
-
Data Analysis: Plot the concentration of soluble protein as a function of the PEG concentration. The resulting curve can be used to determine the PEG concentration at which 50% of the protein precipitates (C50), which serves as a measure of relative solubility. A higher C50 value indicates greater solubility.
Logical Framework for Selecting a PEG Linker for Enhanced Solubility
The selection of an appropriate PEG linker for improving protein solubility involves a series of considerations, from the protein's characteristics to the desired properties of the final conjugate.
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods of protein surface PEGylation under structure preservation for the emulsion-based formation of stable nanoparticles - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00475F [pubs.rsc.org]
- 4. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creativepegworks.com [creativepegworks.com]
- 6. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysozyme PEGylation - Wikipedia [en.wikipedia.org]
- 8. Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing the Immunogenicity of Bis-PEG11-Acid Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding and mitigating the immunogenicity of polyethylene glycol (PEG) conjugates is a critical aspect of therapeutic development. This guide provides a comparative framework for assessing the immunogenicity of Bis-PEG11-acid conjugates, offering insights into alternative linker chemistries and detailing experimental protocols for evaluation.
Introduction to PEGylation and Immunogenicity
PEGylation, the process of covalently attaching PEG chains to a molecule, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Benefits include increased solubility, extended circulation half-life, and reduced proteolytic degradation. However, despite being considered biocompatible, PEG can elicit an immune response, leading to the production of anti-PEG antibodies.[1][2][3] These antibodies can have significant clinical consequences, including accelerated clearance of the therapeutic, reduced efficacy, and hypersensitivity reactions.[4][5][6]
This compound is a homobifunctional PEG linker containing two carboxylic acid groups. This allows for the conjugation of molecules with amine groups, such as proteins and peptides, through the formation of stable amide bonds. Understanding the potential immunogenicity of conjugates formed with this linker is crucial for preclinical and clinical development.
Factors Influencing the Immunogenicity of PEG Conjugates
The immunogenic potential of a PEG conjugate is not solely determined by the PEG moiety itself but is a multifactorial issue. Key factors include:
-
Molecular Weight of PEG: Higher molecular weight PEGs tend to be more immunogenic.[2]
-
Structure of PEG: Branched PEG chains may offer better shielding of the core molecule and potentially reduce immunogenicity compared to linear PEG.
-
Nature of the Conjugated Molecule: The immunogenicity of the therapeutic molecule itself plays a significant role in the overall immune response to the conjugate.
-
Linker Chemistry: The type of linker used to attach PEG to the molecule can influence the stability of the conjugate and potentially create new epitopes.
-
Repetitive Dosing: Repeated administration of PEGylated therapeutics can lead to the induction and amplification of anti-PEG antibody responses.[2][4]
-
Pre-existing Antibodies: A notable percentage of the healthy population has pre-existing anti-PEG antibodies, likely due to exposure to PEG in cosmetics, food, and pharmaceuticals.[6] This can lead to a rapid immune response upon the first administration of a PEGylated drug.
Comparison of PEG Linker Chemistries
While direct comparative immunogenicity data for this compound conjugates is limited in publicly available literature, a comparison of its chemical properties with other common linkers, such as those based on maleimide and N-hydroxysuccinimide (NHS) esters, can provide insights into potential differences in their immunogenic profiles.
| Feature | Bis-PEG-Acid Linker | Maleimide-PEG-NHS Ester Linker | Potential Immunogenicity Implications |
| Functional Groups | Carboxylic Acid (-COOH) | Maleimide and N-hydroxysuccinimide (NHS) Ester | The reactivity and stability of the resulting bond can influence the overall stability of the conjugate. Unstable conjugates may release the drug prematurely and potentially expose new immunogenic epitopes. |
| Target Residues | Primary amines (e.g., lysine) | Thiols (cysteine) and primary amines (lysine) | The site of conjugation on a protein can affect its conformation and potentially create neo-epitopes. |
| Bond Type | Amide bond | Thioether bond (from maleimide) and amide bond (from NHS ester) | Amide bonds are generally very stable. Thioether bonds formed with maleimides can be subject to retro-Michael addition, leading to deconjugation, although this is dependent on the local chemical environment. More stable linker chemistries are generally preferred to minimize the generation of anti-drug antibodies. |
| Versatility | Homobifunctional (amine-reactive) | Heterobifunctional (thiol and amine-reactive) | The choice of linker depends on the available functional groups on the molecule to be conjugated. |
Experimental Protocols for Assessing Immunogenicity
The most common method for detecting and quantifying anti-PEG antibodies is the enzyme-linked immunosorbent assay (ELISA). Below are detailed protocols for detecting anti-PEG IgG and IgM antibodies.
Anti-PEG IgG and IgM ELISA Protocol
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
High-binding 96-well microplates
-
NH2-mPEG5000 (for coating)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 1% milk in PBS)
-
Serum or plasma samples
-
Anti-human IgG-HRP conjugate
-
Anti-human IgM-HRP conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute NH2-mPEG5000 to 0.02 mg/mL in PBS.
-
Add 100 µL of the coating solution to each well of a 96-well microplate.
-
Incubate overnight at room temperature.
-
-
Blocking:
-
Wash the plate three times with PBS.
-
Add 300 µL of blocking buffer to each well.
-
Incubate for 1 hour at room temperature.
-
-
Sample Incubation:
-
Wash the plate three times with PBS.
-
Dilute serum or plasma samples in blocking buffer (e.g., 1:100).
-
Add 100 µL of the diluted samples to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with PBS.
-
Dilute the anti-human IgG-HRP or anti-human IgM-HRP conjugate in blocking buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted conjugate to the appropriate wells.
-
Incubate for 1 hour at room temperature.
-
-
Development and Reading:
-
Wash the plate five times with PBS.
-
Add 100 µL of TMB substrate to each well.
-
Incubate in the dark for 15-30 minutes.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a plate reader.
-
Data Analysis:
The presence and concentration of anti-PEG antibodies are determined by comparing the absorbance of the test samples to a standard curve generated using a known concentration of anti-PEG antibody or by comparison to a negative control.
Visualizing the Experimental Workflow
Caption: Workflow for Anti-PEG Antibody ELISA.
Signaling Pathways in Anti-PEG Antibody Production
The immune response to PEGylated conjugates can proceed through two main pathways:
-
T-cell Dependent Pathway: This pathway is typically initiated when the PEG conjugate is processed by antigen-presenting cells (APCs), and peptides from the protein component are presented to T-helper cells. This leads to the activation of B-cells that recognize the PEG moiety, resulting in the production of high-affinity IgG antibodies and the generation of immune memory.
-
T-cell Independent Pathway: The repetitive structure of PEG can act as a multivalent antigen, directly cross-linking B-cell receptors on marginal zone B-cells. This typically leads to the production of lower-affinity IgM antibodies and a less robust memory response.[2]
Caption: Anti-PEG antibody production pathways.
Alternatives to PEGylation for Reducing Immunogenicity
Given the challenges associated with PEG immunogenicity, several alternative polymers are being investigated:
-
Polyglycerols (PGs): These polymers have shown promise as PEG alternatives due to their high hydrophilicity, biocompatibility, and potentially lower immunogenicity.
-
Poly(2-oxazolines) (POZs): POZs are another class of polymers with "stealth" properties similar to PEG, and some studies suggest they may be less immunogenic.
-
Polypeptides: Genetically engineered or synthetic polypeptides can be designed to have controlled structures and low immunogenicity. A neutral helical polypeptide, poly(γ-(2-(2-(2-methoxyethoxy)ethoxy)ethyl l-glutamate), has been reported as a potential alternative with lower immunogenicity.[7]
-
Zwitterionic Polymers: Materials like poly(carboxybetaine) and poly(sulfobetaine) are highly resistant to protein fouling and have demonstrated low immunogenicity.
Conclusion and Future Perspectives
Assessing the immunogenicity of this compound conjugates, and indeed any PEGylated therapeutic, is a complex but essential part of the drug development process. While direct comparative data for specific linkers is often proprietary or not widely published, a thorough understanding of the factors influencing PEG immunogenicity, coupled with robust analytical methods like ELISA, can provide a strong foundation for risk assessment. The development of alternative polymers offers exciting possibilities for overcoming the challenge of PEG immunogenicity in the future. As our understanding of the immune response to these polymers grows, so too will our ability to design safer and more effective biotherapeutics.
References
- 1. Anti-PEG antibodies: Properties, formation, testing and role in adverse immune reactions to PEGylated nano-biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-PEG immunity: emergence, characteristics, and unaddressed questions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. k-assay.com [k-assay.com]
- 5. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4adi.com [4adi.com]
- 7. On the origin of the low immunogenicity and biosafety of a neutral α-helical polypeptide as an alternative to polyethylene glycol - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Functional Activity of PEGylated Proteins
For researchers, scientists, and drug development professionals, confirming the retained biological activity of a PEGylated protein is a critical step in the development of long-acting biotherapeutics. This guide provides a comparative overview of key functional assays, complete with detailed experimental protocols and quantitative data to assess the impact of PEGylation on protein efficacy.
The covalent attachment of polyethylene glycol (PEG) to a protein, or PEGylation, is a widely used strategy to enhance the therapeutic properties of biopharmaceuticals. This modification can extend the circulating half-life, improve stability, and reduce the immunogenicity of the parent molecule. However, the addition of a PEG chain can also sterically hinder the protein's interaction with its target, potentially reducing its biological activity. Therefore, rigorous functional validation is essential.
This guide delves into the primary in vitro and in vivo assays used to validate the activity of PEGylated proteins, offering a direct comparison with their non-PEGylated counterparts and other alternatives.
In Vitro Functional Assays: A Comparative Overview
A battery of in vitro assays is typically employed to provide a comprehensive understanding of how PEGylation affects a protein's function at the molecular and cellular level. The most common assays include enzyme activity assays, receptor binding assays, and cell-based proliferation/cytotoxicity assays.
Enzyme Activity Assays
For PEGylated enzymes, a direct measurement of their catalytic activity is paramount. Chromogenic or fluorogenic assays are commonly used to quantify the enzymatic conversion of a substrate to a colored or fluorescent product.
Comparison of Enzymatic Activity: PEGylated vs. Non-PEGylated Enzymes
| Enzyme | PEGylation Strategy | Substrate | Key Parameter | Fold Change in Activity (PEGylated vs. Non-PEGylated) | Reference |
| α-Chymotrypsin | Linear mPEG (5 kDa) | Suc-Ala-Ala-Pro-Phe-pNA | kcat/KM | ~0.5-fold decrease | [1] |
| Glucose Oxidase | Site-specific at glycosylation sites (4.5 kDa) | Glucose | Activity Retention | Statistically equivalent | [2] |
| Asparaginase | mPEG-propionaldehyde | L-asparagine | In vitro activity | 82-93% retention depending on PEGylation | [2] |
Experimental Protocol: Chromogenic Assay for a PEGylated Protease
This protocol provides a general framework for assessing the activity of a PEGylated protease using a chromogenic substrate.
Materials:
-
PEGylated protease and its non-PEGylated counterpart
-
Chromogenic substrate specific to the protease (e.g., p-nitroanilide-based substrate)
-
Assay buffer (e.g., Tris-HCl or HEPES at optimal pH for the enzyme)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the PEGylated and non-PEGylated protease in assay buffer.
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute it to the desired working concentration in assay buffer.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of a 96-well microplate.
-
Add 25 µL of a dilution series of the PEGylated and non-PEGylated protease to respective wells. Include a blank control with only assay buffer.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5-10 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 25 µL of the pre-warmed chromogenic substrate solution to each well.
-
-
Measurement:
-
Immediately measure the absorbance of the wells at the appropriate wavelength in kinetic mode for a set period (e.g., 10-30 minutes) with readings taken at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
Compare the V₀ values of the PEGylated protease to the non-PEGylated counterpart to determine the relative activity.
-
Receptor Binding Assays
For PEGylated ligands, such as cytokines and growth factors, assessing their ability to bind to their cognate receptors is crucial. Competitive radioligand binding assays are a gold standard for determining the binding affinity (Kd) of a ligand to its receptor.
Comparison of Receptor Binding Affinity: PEGylated vs. Non-PEGylated Ligands
| Ligand | PEGylation Strategy | Receptor | Key Parameter | Fold Change in Affinity (Kd) (PEGylated vs. Non-PEGylated) | Reference |
| Interferon-α2a | 40 kDa branched PEG | IFNAR | Kd | ~14-fold decrease (7% residual activity) | [3] |
| Trastuzumab Fab | N-terminus 20 kDa linear PEG | HER2 | Kd | ~13-fold decrease | |
| Exendin-4 | C-terminal cysteine PEGylation | GLP-1 Receptor | Receptor Binding | Highest among different PEGylation sites | [4] |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the binding affinity of a PEGylated ligand.
Materials:
-
Cell membranes or purified receptors expressing the target receptor.
-
Radiolabeled ligand (e.g., ¹²⁵I- or ³H-labeled) with high affinity for the receptor.
-
PEGylated and non-PEGylated unlabeled ligands (competitors).
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Assay Setup:
-
In a 96-well filter plate, add in the following order:
-
25 µL of binding buffer.
-
25 µL of a dilution series of the unlabeled PEGylated or non-PEGylated ligand.
-
25 µL of the radiolabeled ligand at a fixed concentration (typically at or below its Kd).
-
25 µL of the membrane/receptor preparation.
-
-
Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled non-PEGylated ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of the wells through the glass fiber filters using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Measurement:
-
Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding as a function of the log concentration of the unlabeled competitor.
-
Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Cell-Based Proliferation and Cytotoxicity Assays
Cell-based assays provide a more physiologically relevant measure of a PEGylated protein's function by assessing its effect on living cells. Proliferation assays, such as the MTT assay, are commonly used for growth factors, while cytotoxicity assays are used for molecules like PEGylated cytokines with anti-tumor activity.
Comparison of In Vitro Cell Proliferation: PEGylated vs. Non-PEGylated Growth Factors
| Growth Factor | PEGylation Strategy | Cell Line | Key Parameter | Fold Change in Potency (EC50) (PEGylated vs. Non-PEGylated) | Reference |
| Granulocyte Colony-Stimulating Factor (G-CSF) | 20 kDa linear PEG | NFS-60 | EC50 | Comparable efficacy to daily filgrastim | [5] |
| Interferon-α2b | 12 kDa linear PEG | Daudi | EC50 | Reduced in vitro activity compensated by longer half-life | [6] |
| Fibroblast Growth Factor 21 (FGF21) | Site-specific cysteine mutations | 3T3-L1 | EC50 | Activity varied based on PEGylation site | [4] |
Experimental Protocol: MTT Cell Proliferation Assay
This protocol describes the use of the MTT assay to measure the proliferative effect of a PEGylated growth factor on a responsive cell line.
Materials:
-
Target cell line responsive to the growth factor.
-
Cell culture medium with and without serum.
-
PEGylated and non-PEGylated growth factor.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Starve the cells by replacing the growth medium with a serum-free or low-serum medium for a few hours.
-
Add serial dilutions of the PEGylated and non-PEGylated growth factor to the wells. Include a negative control (medium only) and a positive control (e.g., high concentration of non-PEGylated factor).
-
-
Incubation:
-
Incubate the plate for a period that allows for cell proliferation (e.g., 24-72 hours) at 37°C in a CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[2]
-
-
Solubilization:
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
-
Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Plot the absorbance as a function of the log concentration of the growth factor.
-
Determine the EC50 value (concentration that produces 50% of the maximal response) for both the PEGylated and non-PEGylated proteins.
-
In Vivo Functional Assays: Assessing Efficacy in a Biological System
While in vitro assays provide valuable initial data, in vivo studies are essential to confirm the therapeutic efficacy of a PEGylated protein in a living organism. These studies can assess the impact of PEGylation on pharmacokinetics (PK) and pharmacodynamics (PD).
Comparison of In Vivo Efficacy: PEGylated vs. Non-PEGylated Proteins
| Protein | PEGylation Strategy | Animal Model | Key Outcome | Result | Reference |
| Interferon-α2b | 12 kDa linear PEG | Chronic Hepatitis C patients | Sustained Virologic Response | PEG-IFN more efficacious than non-PEG IFN | [2] |
| G-CSF (Filgrastim) | 20 kDa linear PEG | Chemotherapy-induced neutropenia patients | Duration of severe neutropenia | Single dose of PEG-G-CSF as effective as daily G-CSF | [5] |
| HM-3 (polypeptide) | 20 kDa linear PEG | Nude mice with tumors | Tumor inhibition rate | PEGylated HM-3 showed higher tumor inhibition than non-PEGylated | [7] |
Visualizing the Impact: Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of a PEGylated protein often involves elucidating its effect on intracellular signaling pathways. Furthermore, a clear experimental workflow is crucial for the systematic validation of these complex biotherapeutics.
Caption: Signaling pathway of PEGylated Granulocyte Colony-Stimulating Factor (G-CSF).
Caption: Signaling pathway of PEGylated Interferon.
Caption: Workflow for functional validation of a PEGylated protein.
Conclusion
The validation of a PEGylated protein's functional activity requires a multi-faceted approach, combining in vitro and in vivo assays to build a comprehensive understanding of its biological properties. While PEGylation often leads to a decrease in in vitro activity, this is frequently compensated for by a significantly improved pharmacokinetic profile, resulting in enhanced overall therapeutic efficacy. The choice of PEG size, structure (linear vs. branched), and attachment site can all have a profound impact on the final product's activity and must be carefully considered and empirically tested.[2][8][9] This guide provides a foundational framework for researchers to design and execute robust functional validation studies for their PEGylated protein candidates.
References
- 1. droracle.ai [droracle.ai]
- 2. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 3. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. In Vivo Anti-Tumor Activity of Polypeptide HM-3 Modified by Different Polyethylene Glycols (PEG) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Stability Showdown: A Comparative Guide to Bis-PEG11-acid and Alternative Crosslinkers in Bioconjugation
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the stability of crosslinked complexes is a critical determinant of success. This guide provides a comprehensive stability analysis of Bis-PEG11-acid crosslinked complexes, juxtaposed with common alternative crosslinking agents. By presenting quantitative data, detailed experimental protocols, and clear visual aids, we aim to empower you with the knowledge to select the optimal crosslinker for your specific application.
The longevity and integrity of a crosslinked protein complex under physiological conditions are paramount for its efficacy and safety, particularly in therapeutic applications. This compound, a homobifunctional crosslinker with a polyethylene glycol (PEG) spacer and terminal carboxylic acid groups, is a popular choice for introducing stable linkages. However, its performance is highly dependent on the activation chemistry and the environmental conditions. This guide delves into the stability of complexes formed using this compound (typically activated as an N-hydroxysuccinimide, or NHS, ester for reaction with primary amines) and compares it with other widely used amine-reactive and thiol-reactive crosslinkers.
Comparative Stability of Common Crosslinkers
The stability of a crosslinker is intrinsically linked to the chemical nature of its reactive groups and the resulting covalent bond. Here, we compare the stability of complexes formed via this compound (as an NHS ester) with those formed by other popular crosslinkers. The data, summarized in the table below, is compiled from various studies and highlights the influence of pH on the hydrolytic stability of the crosslinker or the resulting linkage.
| Crosslinker Type | Reactive Group(s) | Target Functional Group(s) | Linkage Formed | Hydrolytic Half-life (t½) | Key Stability Considerations |
| This compound (activated as NHS ester) | N-hydroxysuccinimide (NHS) ester | Primary amines (-NH₂) | Amide | ~10 minutes (pH 8.5), >120 minutes (pH 7.4), Several hours (pH 7.0)[1] | Highly susceptible to hydrolysis at alkaline pH. Reaction should be performed promptly after dissolution. The resulting amide bond is generally stable. |
| Bis(succinimidyl) Suberate (BS3) | N-hydroxysuccinimide (NHS) ester | Primary amines (-NH₂) | Amide | Similar to other NHS esters; highly pH-dependent. | A common non-PEGylated alternative. The resulting amide bond is stable, but the crosslinker itself is prone to hydrolysis. |
| Bis-Maleimide-PEG | Maleimide | Sulfhydryls (-SH) | Thioether | More stable than NHS esters in aqueous solution around neutral pH. Stability decreases at pH > 7.5.[2] | The thioether bond can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols.[3] |
| Dibenzocyclooctyne (DBCO)-PEG | DBCO | Azides (-N₃) | Triazole | Highly stable | Forms a very stable triazole linkage through copper-free click chemistry. The linkage is resistant to hydrolysis. |
| Mono-sulfone-PEG | Mono-sulfone | Sulfhydryls (-SH) | Thioether | Significantly more stable than maleimide-PEG conjugates. Retained >90% conjugation after 7 days at 37°C in the presence of glutathione.[3] | Offers a more stable alternative to maleimide for thiol-reactive conjugation, with reduced susceptibility to deconjugation.[3] |
Note: The half-life of NHS esters is highly dependent on the specific ester and the buffer conditions. The values presented are indicative and serve for comparative purposes. The stability of the formed amide bond after the reaction is generally high.
Experimental Protocols for Stability Analysis
To obtain reliable and comparable stability data, standardized experimental protocols are essential. Below are detailed methodologies for assessing the stability of crosslinked complexes.
Protocol 1: Quantification of Crosslinker Hydrolysis by UV-Vis Spectrophotometry
This method is suitable for assessing the stability of amine-reactive crosslinkers like NHS esters in solution before conjugation.
Materials:
-
Crosslinker of interest (e.g., Bis-PEG11-NHS ester)
-
Reaction buffer at desired pH (e.g., phosphate-buffered saline (PBS) at pH 7.4 and sodium borate buffer at pH 8.5)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the crosslinker in a dry, water-miscible organic solvent (e.g., DMSO or DMF).
-
Dilute the stock solution into the reaction buffer to a final concentration suitable for UV absorbance measurement (typically in the µM to mM range).
-
Immediately begin monitoring the absorbance at a wavelength specific to the leaving group (e.g., 260 nm for NHS).
-
Record the absorbance at regular time intervals until the signal stabilizes, indicating complete hydrolysis.
-
Calculate the hydrolysis half-life by plotting the natural logarithm of the absorbance versus time and determining the time at which the absorbance has decreased by 50%.
Protocol 2: Analysis of Crosslinked Complex Stability by SDS-PAGE
This method provides a qualitative and semi-quantitative assessment of the stability of the crosslinked complex over time.
Materials:
-
Crosslinked protein complex
-
Incubation buffer at desired pH and temperature (e.g., PBS, pH 7.4, 37°C)
-
SDS-PAGE gels, running buffer, and loading dye
-
Coomassie Brilliant Blue or silver stain
-
Gel imaging system
Procedure:
-
Incubate aliquots of the purified crosslinked complex in the desired buffer at a constant temperature.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove an aliquot and quench any further degradation by adding SDS-PAGE loading dye and freezing at -20°C.
-
Run the samples from all time points on an SDS-PAGE gel.
-
Stain the gel to visualize the protein bands.
-
Analyze the intensity of the band corresponding to the crosslinked complex relative to the bands of the dissociated or degraded components over time using gel imaging software. A decrease in the intensity of the crosslinked complex band indicates instability.
Protocol 3: Quantitative Stability Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) offers a robust method for quantifying the degradation of a crosslinked complex.
Materials:
-
Crosslinked protein complex
-
Incubation buffer at desired pH and temperature
-
HPLC system with a suitable column (e.g., size-exclusion (SEC) or reverse-phase (RP)-HPLC)
-
Mobile phase compatible with the column and sample
Procedure:
-
Incubate the crosslinked complex under the desired conditions.
-
At specified time intervals, inject an aliquot of the sample onto the HPLC system.
-
Separate the crosslinked complex from its dissociated or degraded products based on size (SEC) or hydrophobicity (RP-HPLC).
-
Quantify the peak area of the intact crosslinked complex and any degradation products.
-
Plot the percentage of the remaining intact complex against time to determine the degradation kinetics and half-life.
Protocol 4: In-depth Stability Analysis by Mass Spectrometry
Mass spectrometry (MS) provides detailed information on the specific sites of crosslinker hydrolysis and complex dissociation.
Materials:
-
Crosslinked protein complex
-
Incubation buffer
-
Proteolytic enzyme (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Incubate the crosslinked complex under the desired stability testing conditions.
-
At different time points, take aliquots and proteolytically digest the protein complex to generate peptides.
-
Analyze the peptide mixture by LC-MS/MS.
-
Use specialized software to identify and quantify the crosslinked peptides and any modified peptides resulting from hydrolysis of the crosslinker. This allows for the precise localization and quantification of instability.[2]
Visualizing Experimental Workflows and Logical Relationships
To further clarify the processes involved in stability analysis, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a decision-making pathway for selecting a crosslinker based on stability requirements.
Caption: Experimental workflow for stability analysis of crosslinked complexes.
References
- 1. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biocompatibility of Bis-PEG11-Acid Based Hydrogels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the biocompatibility of Bis-PEG11-acid based hydrogels, with a comparative analysis against two commonly used alternatives: hyaluronic acid (HA) and alginate-based hydrogels. This document is intended to assist researchers in making informed decisions when selecting hydrogel systems for drug delivery, tissue engineering, and other biomedical applications. The information presented is supported by experimental data and includes detailed methodologies for key biocompatibility assays.
Executive Summary
The selection of a hydrogel for biomedical applications hinges on its biocompatibility. An ideal hydrogel should elicit a minimal inflammatory response, be non-toxic to cells, and degrade into benign byproducts. This guide compares this compound based hydrogels with HA and alginate hydrogels across these critical biocompatibility parameters. While poly(ethylene glycol) (PEG)-based hydrogels are widely considered biocompatible, concerns about potential immunogenicity exist[1]. In contrast, naturally derived hydrogels like hyaluronic acid and alginate are often perceived as inherently biocompatible due to their presence in the natural biological environment[2]. This guide delves into the experimental evidence to provide a nuanced comparison.
Data Presentation
Table 1: In Vitro Cytotoxicity Comparison
| Hydrogel Type | Cell Line | Assay | Results (Cell Viability %) | Reference |
| This compound Analogue (Self-assembling peptide) | Primary Human Dermal Fibroblasts | Contact Cytotoxicity | No evidence of cytotoxicity | [3] |
| Hyaluronic Acid | Human Fibroblasts, ARPE-19, Photoreceptor cells | Metabolic Activity Assay | > 85% | [3] |
| Alginate | Human Fibroblasts, ARPE-19, Photoreceptor cells | Metabolic Activity Assay | > 85% | [3] |
| PEG-based (PLGA-PEG-PLGA) | Fibroblasts, Monocytes | Viability Assays | Induced cytotoxicity in conventional assays | [4] |
| PEG-based (Cyclic Acetal Modified) | Bone Marrow Stromal Cells | LIVE/DEAD Assay | High viability up to 14 days | [5] |
Table 2: In Vivo Immune Response Comparison
| Hydrogel Type | Animal Model | Implantation Site | Key Findings | Reference |
| PEG-based (p(HPMAm-lac)-PEG hybridized with HA) | Balb/c mice | Intramuscular, Subcutaneous | No statistically significant difference in hematological parameters compared to saline control. Time-dependent decrease in pro-inflammatory cytokines. | [6] |
| Hyaluronic Acid | N/A | N/A | Data not available in the searched articles | |
| Alginate | N/A | N/A | Alginate-PLL microcapsules with different G/M ratios can lead to varied inflammatory responses. | [7] |
| PEG-based (PLG-g-CPA) | N/A | Subcutaneous | Elevated numbers of inflammatory cells during degradation, which resolved after hydrogel disappearance. No obvious edema, hyperemia, or tissue necrosis. | [8] |
Table 3: Degradation Byproduct Biocompatibility
| Hydrogel Type | Degradation Mechanism | Key Degradation Byproducts | Biocompatibility of Byproducts | Reference |
| PEG-based (Cyclic Acetal Modified) | Hydrolytic | Terminal carbonyl groups | Do not significantly affect cell viability and differentiation. | [5] |
| PEG-based (PLA-b-PEG-b-PLA) | Hydrolytic | Lactic acid, poly(acrylic acid) | Can cause inflammation. | |
| Hyaluronic Acid | Enzymatic (Hyaluronidases), Hydrolytic | Oligosaccharides of HA | Generally considered biocompatible. | |
| Alginate | Ionic displacement, Hydrolysis | Oligomers of guluronic and mannuronic acid | Generally considered biocompatible. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard ISO 10993-5 guidelines and is used to assess the potential of a biomaterial to cause cellular damage.
a. Hydrogel Extract Preparation:
-
Sterilize the hydrogel samples according to the manufacturer's instructions or using a validated method (e.g., UV irradiation).
-
Incubate the sterile hydrogels in a cell culture medium (e.g., DMEM with 10% FBS) at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Collect the culture medium, now containing any leachable substances from the hydrogel. This is the hydrogel extract.
b. Cell Culture and Exposure:
-
Seed NIH/3T3 fibroblasts in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Remove the culture medium and replace it with the prepared hydrogel extracts. Include negative (fresh culture medium) and positive (e.g., dilute phenol solution) controls.
-
Incubate the cells with the extracts for 24, 48, and 72 hours.
c. MTT Assay:
-
After the incubation period, remove the hydrogel extracts from the wells.
-
Add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the negative control.
In Vivo Implantation and Histological Analysis
This protocol outlines the subcutaneous implantation of hydrogels in a rodent model to evaluate the local tissue response.
a. Animal Model and Surgical Procedure:
-
Acclimate male BALB/c mice (6-8 weeks old) for at least one week before the experiment.
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Shave and disinfect the dorsal skin.
-
Make a small subcutaneous pocket through a dorsal midline incision.
-
Insert a sterile, pre-formed hydrogel implant (e.g., 5 mm diameter disc) into the pocket.
-
Suture the incision.
-
Administer post-operative analgesics as required.
b. Tissue Harvesting and Processing:
-
Euthanize the animals at predetermined time points (e.g., 1, 4, and 12 weeks).
-
Carefully excise the hydrogel implant along with the surrounding tissue.
-
Fix the tissue samples in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissues through graded alcohols and xylene and embed in paraffin.
-
Section the paraffin blocks into 5 µm thick sections.
c. Histological Staining and Analysis:
-
Stain the tissue sections with Hematoxylin and Eosin (H&E) to visualize the overall tissue morphology and inflammatory cell infiltrate.
-
Perform immunohistochemical staining for specific inflammatory cell markers (e.g., CD68 for macrophages, CD3 for T-lymphocytes).
-
Quantify the thickness of the fibrous capsule surrounding the implant and the density of inflammatory cells at the implant-tissue interface using image analysis software.
Lymphocyte Proliferation Assay
This assay assesses the potential of hydrogel leachables to stimulate an immune response by measuring the proliferation of lymphocytes.
a. Preparation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with RPMI-1640 medium.
-
Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% FBS, penicillin, and streptomycin) at a concentration of 1 x 10⁶ cells/mL.
b. Assay Procedure:
-
Add 100 µL of the PBMC suspension to each well of a 96-well plate.
-
Add 100 µL of the hydrogel extract (prepared as in the cytotoxicity assay) to the wells.
-
Include a negative control (medium only) and a positive control (e.g., phytohemagglutinin, PHA).
-
Incubate the plate for 5 days at 37°C in a 5% CO₂ incubator.
-
On day 5, add 1 µCi of ³H-thymidine to each well and incubate for an additional 18 hours.
-
Harvest the cells onto a glass fiber filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
-
Express the results as a stimulation index (SI), which is the ratio of counts per minute (CPM) in the presence of the extract to the CPM in the negative control.
Complement Activation Assay
This assay evaluates the potential of a biomaterial to activate the complement system, a key component of the innate immune response.
a. Sample Preparation and Incubation:
-
Prepare hydrogel samples and a negative control material.
-
Incubate the materials with normal human serum at 37°C for a specified time (e.g., 60 minutes).
b. Measurement of Complement Activation Products:
-
Use ELISA kits to quantify the levels of complement activation products such as C3a, C5a, and the soluble terminal complement complex (sC5b-9) in the serum samples.
-
Follow the manufacturer's instructions for the ELISA kits.
-
Measure the absorbance using a microplate reader.
-
Compare the levels of complement activation products in the serum incubated with the hydrogel to the negative control. An increase in these products indicates complement activation.
Mandatory Visualization
Caption: Workflow for in vitro cytotoxicity testing of hydrogels using the MTT assay.
Caption: Workflow for in vivo biocompatibility assessment of hydrogels.
Caption: Simplified signaling pathway of the complement system activation by a biomaterial.
References
- 1. Structures, Properties, and Bioengineering Applications of Alginates and Hyaluronic Acid [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. PLGA-PEG-PLGA hydrogels induce cytotoxicity in conventional in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular responses to degradable cyclic acetal modified PEG hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bis-PEG11-acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of Bis-PEG11-acid, a bifunctional PEG derivative commonly used in bioconjugation and drug development. While polyethylene glycol (PEG) itself is generally considered biocompatible and biodegradable, as a laboratory chemical, this compound must be handled and disposed of with care, adhering to institutional and regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles to protect from potential splashes.
-
Chemical-resistant gloves (nitrile or neoprene recommended).
-
A laboratory coat .
Work in a well-ventilated area, such as a fume hood, especially when handling the pure compound or preparing waste solutions. In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it into a designated chemical waste container. Avoid flushing spills down the drain.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as a chemical waste product. Do not dispose of this compound, or containers with its residue, in the general trash or down the sanitary sewer.
1. Waste Collection and Segregation:
-
Primary Container: Collect all waste containing this compound (e.g., unused solid, solutions, contaminated consumables) in a clearly labeled, leak-proof container. The container must be compatible with acidic organic compounds; high-density polyethylene (HDPE) is a suitable choice.
-
Labeling: The waste container must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate estimation of the concentration and volume.
-
The date the waste was first added to the container.
-
-
Segregation: Store the waste container in a designated satellite accumulation area for chemical waste. Ensure it is segregated from incompatible materials, particularly strong bases and oxidizing agents.
2. Consultation with Institutional EHS:
-
Contact your institution's Environmental Health and Safety (EHS) office. This is a critical step. Your EHS office will provide specific guidance based on local, state, and federal regulations. They will inform you about the proper procedures for waste pickup and disposal at your facility.
3. In-Lab Neutralization (Use with Caution and EHS Approval):
For very small quantities of dilute aqueous solutions of this compound, in-lab neutralization may be an option only if explicitly approved by your institution's EHS. Organic acids may have different neutralization requirements than inorganic acids.
-
Prerequisites for Neutralization:
-
The waste must not contain any other hazardous materials (e.g., heavy metals, toxic solvents).
-
You must have prior approval and a specific protocol from your EHS department.
-
-
General Neutralization Procedure (for dilute solutions):
-
Work in a fume hood and wear appropriate PPE.
-
Slowly add a weak base, such as a sodium bicarbonate solution, to the this compound solution while stirring.
-
Monitor the pH of the solution. The target pH is typically between 6.0 and 8.0.
-
Be aware that neutralization reactions can generate heat and gas. Proceed slowly and cautiously.
-
Once neutralized, consult with your EHS office for final disposal instructions. Do not assume the neutralized solution can be poured down the drain without explicit permission.
-
Quantitative Data Summary
| Parameter | Guideline |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat |
| Work Environment | Well-ventilated area (fume hood recommended) |
| Spill Containment | Inert absorbent material (vermiculite, sand) |
| Waste Container | Leak-proof, compatible material (e.g., HDPE) |
| Waste Labeling | "Hazardous Waste", full chemical name, concentration, date |
| Neutralization pH Target | 6.0 - 8.0 (with EHS approval) |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
